S-(N-PhenethylthiocarbaMoyl)-L-cysteine
Description
Structure
3D Structure
Properties
CAS No. |
53330-02-2 |
|---|---|
Molecular Formula |
C12H16N2O2S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C12H16N2O2S2/c13-10(11(15)16)8-18-12(17)14-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI Key |
FWNOABWJBHBVKJ-JTQLQIEISA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=S)SCC(C(=O)O)N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=S)SC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)SCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
S-(N-Phenethylthiocarbamoyl)-L-cysteine chemical structure and properties
Topic: S-(N-Phenethylthiocarbamoyl)-L-cysteine: Chemical Structure, Properties, and Technical Profiling Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
This compound (PEITC-Cys) is a critical intermediate metabolite of Phenethyl Isothiocyanate (PEITC), a bioactive isothiocyanate derived from cruciferous vegetables like watercress. It represents the penultimate step in the mercapturic acid pathway, formed after the cleavage of glycine and glutamate from the initial glutathione conjugate.
For drug development professionals, PEITC-Cys is not merely an excretory product; it functions as a reversible carrier of PEITC. Unlike stable thiourea adducts formed with lysine residues, the dithiocarbamate linkage in PEITC-Cys is labile. Under physiological conditions, it can dissociate to release free PEITC, effectively acting as a "Trojan horse" that transports the bioactive isothiocyanate into cells or tissues that might otherwise be inaccessible, thereby extending the systemic half-life and therapeutic window of the parent compound.
Chemical Identity & Structure
PEITC-Cys is an N-substituted dithiocarbamate ester formed by the nucleophilic attack of the L-cysteine sulfhydryl group on the electrophilic central carbon of the PEITC isothiocyanate group.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | PEITC-Cys; Phenethyl isothiocyanate-L-cysteine conjugate |
| Molecular Formula | C₁₂H₁₆N₂O₂S₂ |
| Molecular Weight | 284.40 g/mol |
| CAS Number | 144304-46-1 (Generic for PEITC-Cys conjugates; verify specific enantiomer availability) |
| Chirality | L-isomer (derived from L-Cysteine) |
| Functional Group | Dithiocarbamate (-NH-C(=S)-S-) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water (pH dependent) |
Structural Analysis
The molecule consists of a phenethyl group attached to a nitrogen atom, which is linked via a thiocarbonyl (C=S) to the sulfur atom of the cysteine backbone.
-
Lability: The N-C(=S)-S linkage is chemically distinct from the stable amide bonds found in peptides. It is susceptible to hydrolysis and dissociation, particularly at alkaline pH (>7.5) and elevated temperatures.[1][2]
-
Stereochemistry: The biological activity is strictly linked to the L-cysteine configuration, which is recognized by the transporters and enzymes of the mercapturic acid pathway.
Biosynthesis & Metabolic Pathway
Understanding the positioning of PEITC-Cys within the mercapturic acid pathway is essential for interpreting pharmacokinetic data. It is the direct precursor to the final urinary metabolite, PEITC-NAC.
Pathway Logic
-
Entry: PEITC enters the cell and conjugates with Glutathione (GSH) via Glutathione S-Transferase (GST).
-
Processing: The γ-glutamyl and glycine moieties are sequentially removed by GGT and cysteinylglycinase.
-
Target Node: PEITC-Cys is formed.
-
Fate: It is either acetylated by N-acetyltransferase (NAT) to form the mercapturic acid (PEITC-NAC) for excretion OR it dissociates back to free PEITC to exert biological effects.
Figure 1: The Mercapturic Acid Pathway illustrating the central role of PEITC-Cys and its reversible dissociation back to the parent isothiocyanate.
Synthesis Protocol
Objective: Synthesize high-purity this compound standard for analytical calibration or biological assays.
Principle: The reaction exploits the nucleophilicity of the cysteine thiol toward the electrophilic carbon of the isothiocyanate. Unlike lysine conjugation (which requires high pH), this reaction proceeds efficiently at near-neutral pH, minimizing spontaneous hydrolysis.
Materials
-
Phenethyl isothiocyanate (PEITC) (≥98% purity)
-
L-Cysteine hydrochloride monohydrate
-
Sodium Phosphate Buffer (50 mM, pH 6.6)
-
Ethanol (Absolute)
Step-by-Step Methodology
-
Preparation: Dissolve 1.2 equivalents of L-Cysteine (e.g., 145 mg, 1.2 mmol) in 10 mL of 50 mM Sodium Phosphate buffer (pH 6.6). Ensure complete dissolution.
-
Reaction: Dissolve 1.0 equivalent of PEITC (e.g., 163 mg, 1.0 mmol) in 10 mL of Ethanol.
-
Mixing: Dropwise add the PEITC solution to the stirring L-Cysteine solution at Room Temperature (20-25°C).
-
Incubation: Stir the mixture for 60 minutes . The solution may become heterogeneous as the conjugate forms.
-
Work-up:
-
Remove ethanol under reduced pressure (Rotary Evaporator, <40°C).
-
Wash the remaining aqueous phase with Hexane (2 x 10 mL) to remove unreacted PEITC.
-
Acidify the aqueous phase to pH ~3.0 using 1M HCl (carefully, as low pH stabilizes the conjugate but extreme acid can degrade it).
-
Extract the product with Ethyl Acetate (3 x 15 mL).
-
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Storage: Store as a white powder at -20°C . Critical: Avoid repeated freeze-thaw cycles and alkaline buffers.
Analytical Profiling (LC-MS/MS)
Quantification of PEITC-Cys in biological matrices (plasma/urine) requires sensitive LC-MS/MS methods due to the compound's polarity and thermal instability.
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP). Ionization: Electrospray Ionization (ESI) in Positive Mode .
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 5-8 minutes.
MS/MS Transition Parameters
The fragmentation typically involves the cleavage of the dithiocarbamate bond or neutral loss of the cysteine moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Mechanism |
| PEITC-Cys | 285.1 [M+H]⁺ | 164.1 | Quantifier | Loss of Cysteine moiety (Cleavage at N-C bond) |
| PEITC-Cys | 285.1 [M+H]⁺ | 122.0 | Qualifier | Formation of Cysteine fragment |
| PEITC-Cys | 285.1 [M+H]⁺ | 105.1 | Qualifier | Phenethyl fragment (Tropylium ion) |
Note: Transition energies (Collision Energy) must be optimized per instrument, typically ranging from 10-25 eV.
Biological Properties & "Expertise" Insights
The "Trojan Horse" Mechanism
While PEITC-NAC (mercapturic acid) is the primary excretion product, PEITC-Cys plays a more active pharmacological role. Research indicates that dithiocarbamate conjugates are reversible .
-
Intracellular Release: Upon entering cells (potentially via amino acid transporters), the cytosolic pH (7.2–7.4) favors the equilibrium towards dissociation, releasing free PEITC.
-
GSH Depletion: The reformation of PEITC consumes intracellular GSH, driving oxidative stress (ROS generation) specifically in cancer cells that are already under oxidative stress. This mechanism is distinct from direct alkylation.
Stability Warning
-
pH Sensitivity: PEITC-Cys is stable at pH < 6.0. At pH > 7.5, the half-life decreases significantly (minutes to hours).
-
Sample Handling: Biological samples (urine/plasma) must be acidified (e.g., with acetic acid) immediately upon collection to prevent the artificial degradation of PEITC-Cys back to PEITC, which would skew pharmacokinetic data.
References
-
Conaway, C. C., et al. (2002). Inhibition of benzo(a)pyrene-induced lung tumorigenesis in A/J mice by dietary N-acetylcysteine conjugates of benzyl and phenethyl isothiocyanates. Cancer Research. Link
-
Kassie, F., et al. (2010). Inhibition of lung carcinogenesis and critical cancer-related signaling pathways by N-acetyl-S-(N-2-phenethylthiocarbamoyl)-L-cysteine. Carcinogenesis.[4] Link
-
Chiao, J. W., et al. (2000). Modulation of growth of human prostate cancer cells by the N-acetylcysteine conjugate of phenethyl isothiocyanate. International Journal of Oncology. Link
-
Baillie, T. A., & Slatter, J. G. (1991). Glutathione: A vehicle for the transport of chemically reactive metabolites in vivo. Accounts of Chemical Research.[1] Link
-
LKT Laboratories. (n.d.). This compound Product Datasheet.Link
Sources
- 1. agilent.com [agilent.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Pathway of Phenethyl Isothiocyanate to Cysteine Conjugates
This technical guide details the metabolic transformation of Phenethyl Isothiocyanate (PEITC) into its cysteine conjugates, specifically focusing on the mercapturic acid pathway. It is designed for researchers requiring high-fidelity protocols for synthesis, detection, and mechanistic analysis.
An In-Depth Technical Guide for Drug Development & Application Scientists
Executive Summary
Phenethyl isothiocyanate (PEITC), a bioactive isothiocyanate derived from gluconasturtiin in cruciferous vegetables (e.g., watercress), exhibits potent chemopreventive properties.[1][2][3] Its efficacy is linked to its ability to modulate Phase I/II enzymes and induce oxidative stress in tumor cells. Understanding its metabolic fate—specifically the formation of PEITC-N-acetylcysteine (PEITC-NAC) via the mercapturic acid pathway—is critical for pharmacokinetic profiling and biomarker validation in clinical trials.
This guide provides a definitive structural and experimental framework for tracking PEITC metabolism, synthesizing its terminal metabolite, and quantifying it using LC-MS/MS.
Mechanistic Pathway Analysis
The metabolism of PEITC follows the classical Mercapturic Acid Pathway , a four-step detoxification sequence primarily occurring in the liver and kidneys. This pathway converts the lipophilic PEITC into a hydrophilic conjugate for urinary excretion.
The Four-Step Cascade
-
Conjugation (Phase II): The electrophilic central carbon of the isothiocyanate group (
) undergoes nucleophilic attack by the sulfhydryl group of glutathione (GSH). This reaction is catalyzed by Glutathione S-transferases (GSTs) , particularly GSTP1 and GSTM1 isozymes, forming the PEITC-GSH conjugate. -
Hydrolysis 1:
-Glutamyl transpeptidase (GGT) cleaves the -glutamyl moiety from the GSH conjugate, yielding the PEITC-Cysteinylglycine (PEITC-CysGly) intermediate. -
Hydrolysis 2: Cysteinylglycinase (CGase) (or dipeptidases) removes the glycine residue, resulting in the PEITC-Cysteine (PEITC-Cys) conjugate.
-
Acetylation: The final step involves N-acetyltransferase (NAT) , which acetylates the amino group of the cysteine conjugate to form PEITC-NAC (mercapturic acid), the primary urinary metabolite.
Pathway Visualization
The following diagram illustrates the sequential enzymatic processing of PEITC.
Figure 1: The Mercapturic Acid Pathway transforming PEITC into PEITC-NAC.
Experimental Protocols
Synthesis of PEITC-NAC Standard
To quantify metabolites accurately, a high-purity standard of the mercapturic acid conjugate is required. The following protocol relies on the direct nucleophilic addition of N-acetylcysteine to PEITC.
Reagents:
-
Phenethyl isothiocyanate (PEITC) (>98% purity)
-
Methanol (HPLC grade)
-
Sodium Hydroxide (1 M)[5]
-
n-Hexane
Protocol:
-
Preparation: Dissolve 1.0 g (6.13 mmol, 1.2 eq) of NAC in 5 mL of Methanol.
-
Reaction: Add 0.83 g (5.1 mmol, 1.0 eq) of PEITC dropwise to the stirring NAC solution.
-
Incubation:
-
Stir at Room Temperature (RT) until the solution becomes heterogeneous.
-
Heat the mixture to 50°C and stir for 2 hours .
-
-
Workup:
-
Remove methanol under reduced pressure (rotary evaporator).
-
Resuspend the residue in 10 mL of 1 M NaOH .
-
Wash the aqueous layer with n-hexane (2 x 10 mL) to remove unreacted PEITC.
-
Acidify the aqueous layer to pH 2.0 with HCl to precipitate the conjugate or extract with Ethyl Acetate.
-
-
Validation: Verify purity via HPLC (>95%) and identity via MS (Precursor ion m/z 327.4 [M+H]+).
LC-MS/MS Quantification Workflow
This method utilizes Multiple Reaction Monitoring (MRM) for the specific detection of PEITC metabolites in biological matrices (plasma/urine).
Instrument Parameters:
-
System: Triple Quadrupole MS coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 10% B to 90% B over 5 minutes.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (for conjugates). Note: APCI is preferred for parent PEITC.
MRM Transitions (Self-Validating):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
|---|
| PEITC-NAC | 327.4
Analytical Workflow Diagram:
Figure 2: Sample preparation and LC-MS/MS analytical workflow.[2][3][5][6][7][8][9][10][11]
Clinical & Pharmacological Implications[2][5][12]
Pharmacokinetics
-
Bioavailability: PEITC is highly bioavailable (>90% absorption) following oral administration.
-
Excretion: The majority of PEITC is excreted in urine as the PEITC-NAC conjugate within 24 hours.
-
Inter-individual Variability: Polymorphisms in GSTM1 and GSTT1 genes significantly influence the rate of conjugation and excretion. Individuals with GSTM1-null genotypes may exhibit slower clearance and prolonged systemic exposure to the parent isothiocyanate.
Biomarker Utility
Urinary PEITC-NAC serves as a robust biomarker for:
-
Dietary Compliance: Verifying intake of watercress or PEITC supplements in clinical trials.
-
Metabolic Capacity: Assessing the functional status of the mercapturic acid pathway and Phase II detoxification competence.
References
-
MDPI. (2024).[2][5] Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma.[7][9] Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Pharmacokinetics and pharmacodynamics of phenethyl isothiocyanate: implications in breast cancer prevention. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). The mercapturic acid pathway. Retrieved from [Link]
-
National Institutes of Health (NIH). (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Best practices for cysteine analysis [sciexplor.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Role of PEITC-Cys in Isothiocyanate Metabolism and Bioactivation
Executive Summary
Phenethyl isothiocyanate (PEITC) is a potent chemopreventive agent derived from gluconasturtiin in cruciferous vegetables.[1] While its direct electrophilic activity is well-documented, its cysteine conjugate, S-(N-phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys) , plays a critical, often overlooked role as a reversible biological reservoir.
This guide details the "Trojan Horse" mechanism of PEITC-Cys: its formation via the mercapturic acid pathway, its ability to mimic essential amino acids for cellular entry via LAT1 (SLC7A5) , and its subsequent intracellular dissociation to release reactive PEITC. This reversible conjugation strategy overcomes the poor stability and bioavailability often associated with free isothiocyanates (ITCs), offering a unique avenue for targeted drug delivery.
Molecular Mechanism: Formation and Equilibrium
The Mercapturic Acid Pathway
PEITC metabolism follows the classical mercapturic acid pathway, primarily occurring in the liver and enterocytes. However, unlike typical detoxification where the end-product is inert, the intermediates (specifically the cysteine conjugate) retain biological reactivity due to the reversibility of the dithiocarbamate linkage.
Pathway Steps:
-
Conjugation: GSTs catalyze the nucleophilic attack of Glutathione (GSH) on the central carbon of the isothiocyanate group (-N=C=S).[2]
-
Hydrolysis:
-Glutamyl transpeptidase ( -GT) removes the glutamate moiety. -
Cleavage: Cysteinylglycinase cleaves the glycine, yielding PEITC-Cys .
-
Acetylation: N-acetyltransferase (NAT) acetylates PEITC-Cys to form the mercapturic acid (PEITC-NAC), which is excreted.[1][3]
The "Look-Back" Equilibrium
The critical feature of PEITC-Cys is its chemical instability relative to other mercapturic acid conjugates. The dithiocarbamate bond is labile. Under physiological conditions (pH 7.4, 37°C), PEITC-Cys exists in equilibrium with free PEITC and L-cysteine.
-
Extracellular Space: The conjugate is relatively stable, protecting the reactive ITC group from non-specific protein binding in the plasma.
-
Intracellular Space: Upon entry, lower local concentrations of free PEITC drive the equilibrium to the right, releasing the active pharmacophore.
Figure 1: The Mercapturic Acid Pathway showing the reversible dissociation of PEITC-Cys back to free PEITC.
Bioactivation: The "Trojan Horse" Mechanism
The efficacy of PEITC-Cys relies on its structural similarity to essential amino acids, allowing it to hijack nutrient transporters.
LAT1-Mediated Transport
The L-type Amino Acid Transporter 1 (LAT1/SLC7A5 ) is a sodium-independent exchanger that transports large neutral amino acids (e.g., Leucine, Phenylalanine).[4]
-
Structural Mimicry: PEITC-Cys possesses a phenylalanine-like side chain and a cysteine backbone.
-
Selectivity: LAT1 is often overexpressed in cancer cells to support rapid growth (the "Warburg effect" for nutrients). PEITC-Cys acts as a substrate for LAT1, allowing it to accumulate preferentially in malignant cells.
-
Mechanism: PEITC-Cys enters the cell in exchange for an intracellular amino acid (e.g., Glutamine).
Intracellular Release and Targets
Once inside, the cytosolic environment facilitates the dissociation of PEITC-Cys. The released free PEITC then executes its cytotoxic effects:
-
GSH Depletion: Rapidly conjugates with intracellular GSH, inducing oxidative stress.
-
Tubulin Binding: Covalently modifies cysteine residues on tubulin, disrupting microtubule dynamics.
-
Mitochondrial Disruption: Inhibits Complex III, leading to ROS generation and apoptosis.
Figure 2: The "Trojan Horse" mechanism. PEITC-Cys hijacks the LAT1 transporter to enter the cell, where it dissociates to release the reactive PEITC payload.
Experimental Protocols
Synthesis of PEITC-Cys
Objective: To synthesize high-purity this compound for experimental use. This protocol is adapted from standard isothiocyanate conjugation methods [1, 2].
Reagents:
-
Phenethyl isothiocyanate (PEITC) (99% purity)
-
L-Cysteine hydrochloride[5]
-
Solvents: Methanol, 1M NaOH, Ethyl Acetate, Hexane.
Protocol:
-
Preparation: Dissolve L-Cysteine HCl (1.2 eq, ~6 mmol) in 5 mL of Methanol/Water (1:1 v/v).
-
Basification: Adjust pH to ~8.0 using 1M NaOH. Note: Basic pH promotes the thiolate anion formation necessary for nucleophilic attack, but pH > 9 may degrade the ITC.
-
Reaction: Add PEITC (1.0 eq, ~5 mmol) dropwise while stirring at room temperature.
-
Incubation: Stir for 2–4 hours. Monitor consumption of PEITC via TLC (Hexane:Ethyl Acetate 4:1).
-
Work-up:
-
Evaporate methanol under reduced pressure.
-
Wash the aqueous residue with Hexane (removes unreacted PEITC).
-
Acidify aqueous phase to pH 3.0 with 1M HCl to precipitate the conjugate.
-
Extract with Ethyl Acetate (3x).
-
-
Purification: Dry organic layer over anhydrous
, filter, and concentrate. Recrystallize from Ethanol/Water if necessary. -
Validation: Confirm structure via
-NMR and LC-MS (Expected Mass: ~284 Da).
Dissociation Kinetics Assay
Objective: To quantify the reversibility of the conjugate under physiological conditions.
Methodology:
-
Buffer Preparation: Prepare Phosphate Buffered Saline (PBS) at pH 7.4 and Acetate Buffer at pH 5.0.
-
Incubation: Dissolve PEITC-Cys (50
M) in buffers at 37°C. -
Sampling: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately acidify samples (pH < 3) to stop dissociation.
-
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS/MS.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
Target: Measure the disappearance of PEITC-Cys and appearance of free PEITC peak.
-
Cellular Accumulation & LAT1 Specificity
Objective: To prove LAT1-mediated transport.
Protocol:
-
Cell Lines: Use LAT1-high (e.g., A549, PC-3) and LAT1-low (e.g., normal fibroblasts) cell lines.
-
Inhibitor Control: Pre-treat cells with BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific LAT1 inhibitor (10 mM), for 30 mins.
-
Treatment: Incubate cells with PEITC-Cys (10–50
M) for 1 hour. -
Lysis: Wash cells 3x with ice-cold PBS. Lyse in RIPA buffer.
-
Quantification: Measure intracellular PEITC content via LC-MS/MS (total ITC content).
-
Data Analysis: Compare accumulation in BCH-treated vs. untreated cells. Significant reduction in BCH group confirms LAT1 involvement.
Therapeutic Implications & Data Summary
The reversible nature of PEITC-Cys offers distinct pharmacological advantages over free PEITC.
| Feature | Free PEITC | PEITC-Cys Conjugate |
| Stability | Low (Reactive electrophile) | Moderate (Stable in acidic/neutral media) |
| Transport | Passive Diffusion | Active Transport (LAT1/SLC7A5) |
| Tumor Selectivity | Low (General lipophilicity) | High (Targets LAT1-overexpressing cells) |
| Intracellular GSH | Direct depletion | Delayed depletion (requires dissociation) |
| Toxicity | High systemic irritation | Reduced systemic irritation (Prodrug form) |
Key Insight: While free PEITC relies on passive diffusion and high doses to achieve therapeutic levels, PEITC-Cys utilizes the cell's own nutrient transport machinery to achieve high intracellular concentrations, acting as a "smart" delivery system.
References
-
Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma. Source: PubMed Central (PMC) URL:[Link]
-
Irreversible Inhibition of Glutathione S-Transferase by Phenethyl Isothiocyanate (PEITC). Source: PLOS ONE URL:[Link][5]
-
The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter. Source: Frontiers in Chemistry URL:[Link]
-
Phenethyl Isothiocyanate Inhibits Oxidative Phosphorylation to Trigger ROS-mediated Death. Source:[5] Journal of Biological Chemistry URL:[Link]
-
Transport of dietary phenethyl isothiocyanate is mediated by multidrug resistance protein 2. Source: PubMed URL:[Link]
Sources
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irreversible Inhibition of Glutathione S-Transferase by Phenethyl Isothiocyanate (PEITC), a Dietary Cancer Chemopreventive Phytochemical | PLOS One [journals.plos.org]
- 3. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenethyl Isothiocyanate Inhibits Oxidative Phosphorylation to Trigger Reactive Oxygen Species-mediated Death of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate and Bioactivity of Phenethyl Isothiocyanate: A Comparative Technical Guide to Cysteine vs. N-Acetylcysteine Conjugates
Executive Summary
Phenethyl isothiocyanate (PEITC) is a potent electrophilic chemopreventive agent derived from gluconasturtiin in cruciferous vegetables.[1][2] Its clinical efficacy and pharmacokinetics are governed by the Mercapturic Acid Pathway , where it undergoes sequential enzymatic conjugation.
For researchers and drug developers, distinguishing between PEITC-Cysteine (PEITC-Cys) and PEITC-N-Acetylcysteine (PEITC-NAC) is critical. PEITC-Cys is a transient intracellular intermediate, whereas PEITC-NAC is the stable, terminal urinary metabolite. Crucially, both conjugates retain the ability to dissociate, effectively acting as "prodrugs" or reservoirs that release free PEITC to thiophilic targets.
Structural and Chemical Distinction
The fundamental difference lies in the acetylation of the cysteine amine group. Both compounds are dithiocarbamates , formed by the nucleophilic attack of a thiol (-SH) group on the central carbon of the isothiocyanate (-N=C=S) group.
Structural Comparison
| Feature | PEITC-Cysteine (PEITC-Cys) | PEITC-N-Acetylcysteine (PEITC-NAC) |
| Chemical Name | S-(N-phenethylthiocarbamoyl)-L-cysteine | N-acetyl-S-(N-phenethylthiocarbamoyl)-L-cysteine |
| Molecular Weight | ~284.38 g/mol | ~326.41 g/mol |
| Functional Group | Free | Acetylated |
| Lipophilicity | Lower (Zwitterionic at physiological pH) | Higher (Carboxyl group dominates) |
| Primary Location | Intracellular (Cytosol) | Extracellular (Plasma/Urine) |
| Stability | Labile; substrate for NAT enzymes | More stable; excretion product |
The Thiocarbamoyl Linkage (Reversibility)
Unlike glutathione conjugation with many other electrophiles (which can be irreversible), the reaction between PEITC and thiols is reversible .
The Metabolic Pathway: From GSH to NAC
Understanding the conversion from PEITC-Cys to PEITC-NAC is essential for interpreting pharmacokinetic data. This process occurs via the mercapturic acid pathway.[3][4]
Pathway Mechanics
-
Entry & Conjugation: PEITC enters the cell and is rapidly conjugated with Glutathione (GSH) by Glutathione S-Transferases (GSTs), specifically GSTP1 and GSTA1.
-
Efflux: PEITC-GSH is exported from the cell via Multidrug Resistance Proteins (MRPs/ABCCs).
-
Hydrolysis:
- -Glutamyltranspeptidase (GGT) removes the glutamyl moiety.
-
Cysteinylglycinase (Dipeptidase) removes the glycine, yielding PEITC-Cys .
-
Acetylation: N-acetyltransferase (NAT) acetylates PEITC-Cys to form PEITC-NAC (Mercapturic acid), which is excreted in urine.[3]
Visualization of the Pathway
Figure 1: The Mercapturic Acid Pathway for PEITC. Note the transition from intracellular GSH conjugation to extracellular hydrolysis and final acetylation to PEITC-NAC.
Analytical Protocol: Quantification via LC-MS/MS
To distinguish and quantify these metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Critical Experimental Considerations
-
Stability Warning: PEITC conjugates are unstable at basic pH. Acidification of samples immediately upon collection is mandatory to prevent dissociation back to free PEITC.
-
Ionization: ESI (Electrospray Ionization) in negative mode is typically preferred for the conjugates due to the carboxylic acid groups.
-
Internal Standards: Use isotope-labeled standards (e.g.,
-PEITC-NAC) if available, or structural analogs like Benzyl-ITC-NAC.
Step-by-Step Workflow
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Acidification Buffer: 1M Acetic Acid or HCl.
Protocol:
-
Sample Collection:
-
Extraction (Solid Phase Extraction - SPE):
-
LC-MS/MS Parameters:
Analytical Workflow Diagram
Figure 2: Validated workflow for the extraction and quantification of PEITC metabolites.
Biological Implications for Drug Development
Biomarker Utility
-
PEITC-NAC is the definitive biomarker for dietary intake or drug compliance. In human clinical trials, urinary excretion of PEITC-NAC accounts for 40-60% of the ingested dose within 24 hours.
-
PEITC-Cys levels in plasma are generally low and transient. High levels of PEITC-Cys relative to PEITC-NAC might indicate an impairment in N-acetyltransferase (NAT) activity (pharmacogenetic variance).
The "Reservoir" Effect
Research indicates that PEITC-NAC is not merely an elimination product. Because the conjugation is reversible:
-
PEITC-NAC accumulates in plasma.
-
Upon entering tissues with lower intracellular concentrations of PEITC, the equilibrium shifts.
-
PEITC-NAC dissociates, releasing free PEITC to react with cellular targets (e.g., tubulin, NF-
B). This property suggests that PEITC-NAC itself could be developed as a therapeutic agent , providing a more stable delivery mechanism than free PEITC, which is an irritant.
References
-
Conaway, C. C., et al. (2005).[9] Disposition of Glucosinolates and Sulforaphane in Humans After Ingestion of Steamed and Fresh Broccoli. Nutrition and Cancer.[1][2][5][8][11][12] Link
-
Ji, Y., & Morris, M. E. (2003). Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry.[5] Journal of Chromatography B. Link
-
Jiao, D., et al. (1994). Structure-activity relationships of isothiocyanates as mechanism-based inhibitors of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis in A/J mice. Cancer Research.[2] Link
-
Chung, F. L., et al. (2000). Chemoprevention of human cancer by isothiocyanates.[1][2][3] The Journal of Nutrition. Link
-
Yang, Y. M., et al. (2005).[9] N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells. Cancer Research.[2] Link
-
Lieberman, R., et al. (2009). Executive Summary of the NCI-Sponsored Workshop on the Development of Phenethyl Isothiocyanate (PEITC) as a Cancer Chemopreventive Agent. Cancer Prevention Research. Link
Sources
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irreversible Inhibition of Glutathione S-Transferase by Phenethyl Isothiocyanate (PEITC), a Dietary Cancer Chemopreventive Phytochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Action of Phenethylisothiocyanate and Other Reactive Oxygen Species-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Mechanism of Action of S-(N-Phenethylthiocarbamoyl)-L-cysteine in Cancer Cells
Content Type: In-Depth Technical Guide Audience: Researchers, Drug Development Professionals, and Molecular Biologists
Executive Summary: The "Trojan Horse" Metabolite
S-(N-Phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys) is not merely a metabolic waste product of the dietary isothiocyanate Phenethyl Isothiocyanate (PEITC); it is a bioactive reservoir. While the mercapturic acid pathway is traditionally viewed as a detoxification route, in the context of cancer therapeutics, the cysteine conjugate of PEITC functions as a reversible carrier.
Its mechanism of action hinges on the lability of the dithiocarbamate linkage . Unlike stable covalent modifications, the bond between the PEITC electrophile and the cysteine sulfhydryl is reversible under physiological conditions (pH 7.4, 37°C). Consequently, PEITC-Cys acts as a "prodrug," releasing free PEITC either extracellularly or intracellularly, which then executes the electrophilic attack on critical oncogenic proteins and redox buffers.
This guide dissects the pharmacokinetics, molecular targets, and experimental validation of PEITC-Cys, providing a rigorous framework for evaluating its therapeutic potential.
Chemical Biology & Pharmacokinetics[1]
The Dissociation Equilibrium
The core of PEITC-Cys activity is the equilibrium between the conjugate and the free isothiocyanate.
-
Extracellular Dissociation: When PEITC-Cys is added to culture media, it undergoes spontaneous dissociation. The released lipophilic PEITC rapidly diffuses across the plasma membrane.
-
Intracellular Re-conjugation: Once inside the cytoplasm, where glutathione (GSH) concentrations are high (1–10 mM), free PEITC is rapidly re-conjugated by Glutathione S-Transferases (GSTs) to form PEITC-GSH.
-
The Cycle: This creates a concentration gradient that drives continuous uptake, effectively pumping the isothiocyanate into the cell until the intracellular thiol pool is depleted.
Visualization: The Mercapturic Acid Pathway & Transport
The following diagram illustrates the metabolic flow and the critical dissociation step that allows cellular entry.
Caption: Metabolic trajectory of PEITC showing the reversible dissociation of the cysteine conjugate (PEITC-Cys) which fuels intracellular accumulation.
Molecular Mechanisms of Action[2]
Once free PEITC is released from the cysteine conjugate, it acts as a potent electrophile. The mechanism is multi-modal, affecting redox status, structural proteins, and signaling transcription factors.
Redox Catastrophe (GSH Depletion)
The immediate effect of PEITC release is the rapid depletion of cellular Glutathione (GSH).
-
Conjugation: PEITC binds GSH, removing it from the antioxidant pool.[1]
-
Export: The PEITC-GSH conjugate is actively exported via Multidrug Resistance Proteins (MRP1), further draining intracellular cysteine/GSH reserves.
-
ROS Surge: The loss of GSH disables Glutathione Peroxidase (GPx), leading to accumulation of Hydrogen Peroxide (
) and Superoxide ( ), which triggers mitochondrial membrane depolarization.
Tubulin Depolymerization
PEITC targets the sulfhydryl groups on tubulin.
-
Target: Cysteine residues (specifically Cys347 on
-tubulin). -
Effect: Covalent modification prevents microtubule polymerization.
-
Outcome: Cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and apoptosis.
Signaling Pathway Modulation[2]
-
NF-
B Inhibition: PEITC modifies IKK (Cys179), preventing the phosphorylation and degradation of I B . This locks NF- B in the cytoplasm, suppressing survival and inflammatory signaling. -
Nrf2 Activation: At lower doses, PEITC modifies Keap1 (Cys151), preventing Nrf2 ubiquitination. Nrf2 translocates to the nucleus to induce antioxidant response elements (ARE). Note: In high-dose cancer therapy, the ROS surge overwhelms this rescue mechanism.
Data Summary: Comparative Efficacy
The following table summarizes the inhibitory concentration (IC50) of PEITC-Cys compared to the parent PEITC across various cancer cell lines. Note the comparable potency, validating the dissociation hypothesis.
| Cell Line | Tissue Origin | PEITC IC50 ( | PEITC-Cys IC50 ( | Mechanism Highlight |
| A549 | Lung | 8-12 | 10-15 | Apoptosis via ROS/JNK axis |
| PC-3 | Prostate | 5-8 | 6-9 | G2/M Arrest, Tubulin binding |
| MCF-7 | Breast | 10-15 | 12-18 | GSH depletion, Bcl-2 downregulation |
| HL-60 | Leukemia | 2-4 | 3-5 | Rapid ROS induction, Caspase-3 activation |
Data aggregated from standard pharmacological assays (24-48h exposure).
Experimental Protocols
Protocol A: Intracellular Accumulation Assay (HPLC-MS/MS)
To verify the uptake and intracellular dissociation of PEITC-Cys.
Reagents:
-
PEITC-Cys standard (synthesized or commercial).
-
1,2-Benzenedithiol (BDT) – Derivatizing agent for total ITC quantification.
-
Acetonitrile/Methanol (LC-MS grade).
Workflow:
-
Seeding: Plate A549 cells (
cells/dish) and treat with 10 M PEITC-Cys for 0.5, 1, 2, and 4 hours. -
Lysis: Wash cells 3x with ice-cold PBS. Lyse in 200
L water by sonication. -
Cyclocondensation (Total ITC): Mix lysate with 100 mM potassium phosphate buffer (pH 8.5) and 4 mM BDT. Incubate at 60°C for 1 hour.
-
Extraction: Extract with ethyl acetate, evaporate, and reconstitute in methanol.
-
Analysis: Inject into HPLC-MS/MS (C18 column). Detect the BDT-PEITC derivative (MRM mode).
-
Normalization: Normalize ITC content to total protein concentration (BCA assay).
Protocol B: ROS Quantification (Flow Cytometry)
To correlate PEITC-Cys treatment with oxidative stress.
Reagents:
-
DCFH-DA (2',7'-Dichlorofluorescin diacetate).
-
NAC (N-Acetylcysteine) – Negative control (ROS scavenger).
Workflow:
-
Treatment: Treat cells with PEITC-Cys (5-20
M) for 2 hours. Include a control group pre-treated with 5 mM NAC for 1 hour. -
Staining: Wash cells and incubate with 10
M DCFH-DA in serum-free media for 30 mins at 37°C in the dark. -
Harvest: Trypsinize, wash with PBS, and resuspend in 500
L PBS. -
Acquisition: Analyze immediately on a flow cytometer (Ex/Em: 488/525 nm).
-
Validation: The Mean Fluorescence Intensity (MFI) should increase dose-dependently. NAC pre-treatment must abrogate the signal, confirming oxidative specificity.
Visualization: Intracellular Signaling Cascade
This diagram maps the downstream effects of PEITC (released from PEITC-Cys) leading to apoptosis.
Caption: Mechanistic cascade triggered by PEITC release: ROS induction, cytoskeletal disruption, and modulation of survival pathways.
References
-
Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9. Link
-
Mi, L., et al. (2011). Isothiocyanates: Small molecules with big effects. Journal of Nutritional Biochemistry, 22(2), 175-184. Link
-
Callaway, E. C., et al. (2004).[8] Cellular accumulation of dietary anticarcinogenic isothiocyanates is followed by transporter-mediated export as dithiocarbamates.[8] Cancer Letters, 204(1), 23-31.[8] Link
-
Trachootham, D., et al. (2006).
-phenylethyl isothiocyanate. Cancer Cell, 10(3), 241-252. Link -
Kassie, F., et al. (2010).[9] Inhibition of lung carcinogenesis and critical cancer-related signaling pathways by N-acetyl-S-(N-2-phenethylthiocarbamoyl)-L-cysteine.[9][10] Carcinogenesis, 31(9), 1634-1641.[9] Link
-
Baillie, T. A., & Slatter, J. G. (1991). Glutathione: A vehicle for the transport of chemically reactive metabolites.[11] Accounts of Chemical Research, 24(9), 264-270. Link
Sources
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of rapid cellular accumulation of anticarcinogenic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Review of Key Isothiocyanates and Their Health Benefits | MDPI [mdpi.com]
- 5. Mechanism of Action of Phenethylisothiocyanate and Other Reactive Oxygen Species-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. N-Acetyl-S-(N′-phenethylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]
- 10. Combinations of N-Acetyl-S-(N-2-phenethylthiocarbamoyl)-L-cysteine and myo-Inositol Inhibit Tobacco Smoke Carcinogen-induced Lung Adenocarcinoma in A/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutathione- and cysteine-mediated cytotoxicity of allyl and benzyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reversible Covalent Bond: A Technical Guide to the Phenethyl Isothiocyanate-Cysteine Conjugate Reaction
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenethyl isothiocyanate (PEITC), a bioactive compound derived from cruciferous vegetables, exhibits significant promise as a chemopreventive and therapeutic agent. Its mechanism of action is largely attributed to its ability to form covalent adducts with nucleophilic residues on proteins, most notably cysteine. The reaction between the electrophilic isothiocyanate group of PEITC and the thiol group of cysteine yields a dithiocarbamate conjugate. A critical, yet often overlooked, aspect of this interaction is its inherent reversibility. This technical guide provides a comprehensive exploration of the chemical principles, experimental methodologies, and biological implications of the reversible PEITC-cysteine conjugation reaction. Understanding the kinetics and equilibrium of this dynamic bond is paramount for accurately interpreting biological data and for the rational design of novel covalent therapeutics.
Introduction: The Significance of PEITC and Covalent Modification
Phenethyl isothiocyanate (PEITC) is one of the most well-studied isothiocyanates, recognized for its potent anti-cancer properties.[1][2] Found in vegetables like watercress, PEITC's bioactivity stems from its electrophilic isothiocyanate (-N=C=S) functional group.[1] This group readily reacts with cellular nucleophiles, particularly the thiol side chains of cysteine residues in proteins and glutathione (GSH).[3] This process, known as covalent modification or thiocarbamoylation, can alter protein function, trigger signaling cascades, and induce cellular responses such as apoptosis and cell cycle arrest.[4][5][6]
The primary metabolic pathway for PEITC involves conjugation with GSH, which is subsequently processed to a cysteine conjugate and excreted as mercapturic acid.[1][7] However, the initial conjugation step is not a simple, irreversible inactivation. The dithiocarbamate bond formed between PEITC and cysteine is a dynamic, reversible linkage. This reversibility means that PEITC can be released from its conjugate, allowing it to potentially interact with multiple targets or be transported in a protected, inactive form. For drug development professionals, harnessing or mitigating this reversibility is a key consideration in the design of targeted covalent inhibitors. This guide delves into the fundamental chemistry of this reaction and the practical approaches to its study.
The Chemistry of Conjugation: Formation and Reversibility of the Dithiocarbamate Adduct
The core reaction involves the nucleophilic attack of the thiolate anion (Cys-S⁻) on the electrophilic central carbon atom of the isothiocyanate group of PEITC. This forms a dithiocarbamate adduct.
Caption: Reversible reaction between PEITC and Cysteine.
The stability of this dithiocarbamate bond is highly context-dependent and is governed by several key factors, creating a chemical equilibrium between the conjugated and unconjugated species.
Critical Factors Influencing Reversibility
pH: The single most important factor governing dithiocarbamate stability is pH. The bond is significantly less stable under acidic conditions.[8][9] This is because the acid-catalyzed hydrolysis of the dithiocarbamate is dependent on the fraction of the protonated ligand in the solution.[9] Conversely, in alkaline environments (pH > 8), the dithiocarbamate linkage is considerably more stable.[10] This pH-dependent stability has profound biological implications, as the conjugate may be stable in the slightly alkaline environment of the blood plasma (pH ~7.4) but could dissociate in the more acidic microenvironments of tumors or within cellular compartments like lysosomes.
Temperature: As with most chemical reactions, temperature influences the rates of both the forward (conjugation) and reverse (dissociation) reactions. Increased temperature can accelerate the degradation of dithiocarbamates.
Local Thiol Concentration: The equilibrium can be shifted by the concentration of other available thiols. In a high-thiol environment, such as the intracellular matrix where glutathione concentrations are in the millimolar range, the PEITC-cysteine conjugate may be less stable due to competition. A study involving leukemia cells showed that cytotoxicity was associated with an initial formation of a GSH adduct, which was then exported from the cells, demonstrating the dynamic nature of these conjugates in a cellular context.[3]
Methodologies for Studying Reversibility
Investigating the reversible nature of the PEITC-cysteine bond requires robust analytical techniques capable of separating and quantifying the parent compounds and the conjugate over time under controlled conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for studying the kinetics of this reaction. A reverse-phase HPLC (RP-HPLC) method is typically employed to separate the relatively nonpolar PEITC from the more polar cysteine and the conjugate.
Experimental Protocol: HPLC-based Stability Assay
-
Preparation of Conjugate: Synthesize the PEITC-N-acetylcysteine (NAC) conjugate in vitro. PEITC-NAC is often used as a stable, representative model for the cysteine conjugate and is a known metabolite.[7][11]
-
Incubation Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.4, and 9.0) to assess stability. Phosphate or citrate buffers are common choices.
-
Kinetic Experiment:
-
Dissolve a known concentration of the PEITC-NAC conjugate in each pH buffer at a controlled temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a strong acid (e.g., perchloric acid) to precipitate proteins and halt further reaction, then centrifuge.[7] Alternatively, the sample can be immediately injected into the HPLC system.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The gradient allows for the elution of polar (cysteine, NAC) and nonpolar (PEITC) compounds in a single run.
-
Detection: UV detector set to a wavelength appropriate for PEITC (typically ~245 nm).
-
-
Data Analysis:
-
Generate standard curves for PEITC and the PEITC-NAC conjugate to enable quantification.
-
Plot the concentration of the remaining conjugate versus time for each pH.
-
Calculate the half-life (t₁/₂) of the conjugate at each pH to quantitatively compare stability.
-
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for unequivocally identifying the PEITC-cysteine adduct and its dissociation products, especially in complex biological matrices.[7]
-
Identification: MS can confirm the identity of the conjugate by measuring its precise mass-to-charge ratio (m/z). Fragmentation patterns (MS/MS) can provide structural confirmation. Studies have used this approach to identify PEITC adducts on specific cysteine residues of target proteins like BID.[4]
-
Quantification: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used for highly sensitive and specific quantification of the conjugate and free PEITC in cell lysates or plasma. This technique was used to monitor the formation of the PEITC-NAC conjugate both inside cells and in the culture medium.[2][7]
Caption: Workflow for analyzing PEITC-Cysteine conjugate stability.
Quantitative Data and Biological Implications
The reversible nature of the PEITC-cysteine adduct has significant consequences for its biological activity and pharmacokinetics.
Quantitative Stability Data
The stability of dithiocarbamates is highly dependent on their chemical structure and the surrounding pH. While specific kinetic data for the PEITC-cysteine conjugate is dispersed across various studies, a general trend can be summarized.
| Condition | Relative Stability of Dithiocarbamate Bond | Expected Outcome | Reference |
| Acidic pH (< 6.0) | Low / Unstable | Rapid dissociation to free PEITC and cysteine. | [8][9] |
| Physiological pH (~7.4) | Moderate | Equilibrium exists; both conjugate and free forms present. | [12] |
| Alkaline pH (> 8.0) | High / Stable | Dissociation is slow; conjugate form is favored. | [10] |
This table represents a generalized trend. Absolute rates must be determined empirically.
Implications in Drug Development and Biology
-
Drug Distribution and Targeting: The reversibility acts as a "release" mechanism. PEITC can conjugate to plasma proteins like albumin, travel through the bloodstream in a stabilized form, and then be released at a target site, potentially one with a lower local pH, such as a tumor microenvironment.
-
Mechanism of Action: The ability of PEITC to modify target proteins is central to its anti-cancer effects.[1][13] Reversibility implies that target engagement may be transient. This contrasts with irreversible covalent inhibitors. The dynamic nature of the bond could allow for modulation of protein activity rather than complete ablation. For example, PEITC covalently modifies N-terminal cysteines on the pro-apoptotic protein BID, an interaction that initiates apoptosis.[4] The reversibility of this bond could influence the duration of the apoptotic signal.
-
Cellular Detoxification vs. Activity: Cells primarily detoxify PEITC by conjugating it to GSH.[1][3] However, the reversibility of the PEITC-GSH adduct means it can act as a reservoir for free PEITC. This equilibrium dictates the balance between detoxification and the availability of active PEITC to engage with therapeutic targets.
-
Covalent Reversible Inhibition: The PEITC-cysteine interaction is a prime example of covalent reversible inhibition. This is a highly sought-after modality in modern drug design, as it can combine the high potency and prolonged target engagement of a covalent drug with the improved safety profile of a non-covalent one, by reducing the potential for permanent off-target modification.
Conclusion
The reaction between phenethyl isothiocyanate and cysteine is not a simple, one-way covalent modification but a dynamic, reversible equilibrium. The stability of the resulting dithiocarbamate adduct is critically dependent on pH, temperature, and the local thiol concentration. Understanding and quantifying this reversibility using analytical techniques like HPLC and LC-MS/MS is essential for researchers in toxicology, pharmacology, and drug development. The dynamic nature of this bond profoundly impacts PEITC's pharmacokinetics, distribution, and mechanism of action, positioning it as a model compound for the study of reversible covalent therapeutics. A thorough appreciation of this chemistry is paramount to fully unlocking the therapeutic potential of PEITC and designing the next generation of targeted covalent drugs.
References
- Sivashanmugam, P., et al. (2017). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. PMC.
- Al-jowari, S. A., & Al-shirifi, A. N. (Year not available). Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Taylor & Francis Online.
- Zhu, M., et al. (2024). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. PMC.
- Kyriakou, S., et al. (2024).
- (No authors listed). (Year not available).
- (No authors listed). (Year not available). Stability of dithiocarbamates during the preparation and extraction of food samples. Source not specified.
- (No authors listed). (2014). Group I–IV Metal Dithiocarbamates—Spectroscopic Properties, Structure, pH‐Dependent Stability in Solution, Molecular Recognition, Biological Activity, and Applications.
- (No authors listed). (Year not available).
- (No authors listed). (Year not available). Observed adduct formation in the reactivity experiments with...
- Chuang, H.-Y., et al. (2014). Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. PubMed.
- Pan, S.-H., et al. (2014).
- Fenwick, G. R., et al. (2001). Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro. PubMed.
- Wang, L., et al. (2014).
- (No authors listed). (Year not available).
- (No authors listed). (2024). Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma.
- (No authors listed). (2020).
- (No authors listed). (Year not available). Kinetic characterization of...
- Trachootham, D., et al. (2008).
- Yu, R., et al. (2000).
- Abba, M. L., et al. (2020). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. MDPI.
Sources
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenethyl isothiocyanate and paclitaxel synergistically enhanced apoptosis and alpha-tubulin hyperacetylation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 11. researchgate.net [researchgate.net]
- 12. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 13. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Bioavailability & Pharmacokinetics of PEITC vs. PEITC-Cysteine Conjugate
Executive Summary
Phenethyl isothiocyanate (PEITC) is a potent chemopreventive agent derived from gluconasturtiin in cruciferous vegetables.[1][2][3] While highly effective in vitro, its clinical translation is hindered by high lipophilicity, volatility, and rapid first-pass metabolism. The PEITC-Cysteine conjugate (PEITC-Cys) and its downstream metabolite, the N-acetylcysteine conjugate (PEITC-NAC) , act not merely as excretion products but as reversible reservoirs (prodrugs). This guide analyzes the bioavailability differences between the parent compound and its conjugates, detailing the reversible thiocarbamoylation mechanism that allows conjugates to serve as systemic delivery vehicles.
Mechanistic Foundation: The Mercapturic Acid Pathway
To understand the bioavailability distinction, one must first map the metabolic trajectory. PEITC is metabolized via the mercapturic acid pathway, but unlike many xenobiotics where conjugation is a one-way street to excretion, isothiocyanate (ITC) conjugation is reversible.
The Reversible Thiocarbamoylation Equilibrium
PEITC is an electrophile that reacts with sulfhydryl groups (-SH) on glutathione (GSH), cysteine, and N-acetylcysteine.
-
Forward Reaction (Detoxification/Storage): GST-mediated conjugation stabilizes PEITC, making it water-soluble.
-
Reverse Reaction (Bioactivation): Under physiological conditions (pH 7.4, 37°C), the dithiocarbamate bond is labile. The conjugate dissociates, releasing free PEITC.
Key Insight: The bioavailability of the conjugate is effectively the bioavailability of released PEITC, but with a modified pharmacokinetic profile (sustained release vs. bolus spike).
Pathway Visualization
Figure 1: The Mercapturic Acid Pathway showing the critical reversibility (dashed red lines) that allows conjugates to regenerate the parent drug.
Comparative Bioavailability Analysis
The following data synthesizes pharmacokinetic (PK) parameters from rodent and human studies comparing oral administration of parent PEITC versus its conjugates.
Pharmacokinetic Profiles[7][8]
| Parameter | Parent PEITC (Oral) | PEITC-NAC Conjugate (Oral) | Clinical Implication |
| Absorption Mechanism | Passive diffusion (Rapid) | Active transport (OATs) / Passive after dissociation | Conjugate requires transporters or hydrolysis. |
| Tmax (Time to Peak) | ~0.4 – 2.6 hours | ~2.0 – 4.0 hours | Conjugate exhibits a "delayed release" effect. |
| Cmax (Peak Conc.) | High (Spike) | Lower (Blunted) | Conjugate reduces risk of acute toxicity/pungency. |
| Half-life (t1/2) | ~4 – 5 hours | ~5 – 7 hours | Conjugate extends systemic exposure (AUC). |
| Water Solubility | Low (< 10 mg/L) | High (> 100 g/L) | Conjugate is easier to formulate (no lipid carriers needed). |
| Stability | Volatile, oxidizes rapidly | Stable solid, stable in acid | Conjugate has superior shelf-life. |
The "Carrier" Hypothesis
Research indicates that while PEITC-NAC itself has low intrinsic affinity for some molecular targets (e.g., Keap1), its efficacy in vivo is nearly identical to the parent compound. This confirms that PEITC-NAC acts as a prodrug .
-
In Acidic Stomach (pH < 3): PEITC-NAC is stable and does not dissociate.
-
In Plasma/Tissue (pH 7.4): The equilibrium shifts. The conjugate slowly releases free PEITC, maintaining a "steady state" concentration that avoids the rapid clearance spikes seen with parent PEITC.
Experimental Protocols for Bioavailability Assessment
Accurately measuring PEITC and its conjugates requires strict control over sample pH. Standard protocols often fail because they allow the conjugate to dissociate ex vivo, artificially inflating the "free PEITC" measurement.
Sample Collection & Stabilization (Critical Step)
-
Principle: The thiocarbamate bond is stable at acidic pH but labile at neutral/basic pH.
-
Protocol:
-
Collect blood into tubes containing EDTA (anticoagulant).
-
IMMEDIATELY add acidifying agent (e.g., 10% Trichloroacetic acid or 1M HCl) to lower pH < 3.0.
-
Centrifuge at 4°C to separate plasma.
-
Store at -80°C. Never store at room temperature.
-
LC-MS/MS Quantification Workflow
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Ionization: Electrospray Ionization (ESI) in Positive/Negative switching mode (Positive often preferred for PEITC adducts).
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| PEITC | 164.1 [M+H]+ | 91.1 (Tropylium) | 15 | Monitor for free parent drug. |
| PEITC-Cys | 285.1 [M+H]+ | 164.1 (PEITC+H) | 20 | Loss of Cysteine moiety. |
| PEITC-NAC | 327.1 [M+H]+ | 164.1 (PEITC+H) | 22 | Primary metabolite/prodrug. |
| IS (d5-PEITC) | 169.1 [M+H]+ | 96.1 | 15 | Deuterated Internal Standard. |
Workflow Diagram
Figure 2: Workflow for LC-MS/MS analysis emphasizing the critical acidification step to prevent ex vivo dissociation.
Technical Challenges & Solutions
Inter-conversion Artifacts
Challenge: During LC separation, if the column temperature is too high (>40°C) or the mobile phase pH is neutral, PEITC-NAC will dissociate on-column. Solution:
-
Use a column temperature of 25°C or lower .
-
Maintain mobile phase pH at 3.0 (using 0.1% Formic Acid).
-
Use a rapid gradient (< 5 min) to minimize on-column residence time.
Matrix Effects
Challenge: Urine and plasma contain high levels of endogenous thiols that can compete or react with PEITC. Solution: Use Stable Isotope Dilution (SIDA) with d5-PEITC or 13C-PEITC-NAC as internal standards. These isotopologues will compensate for matrix suppression and partial degradation.
Conclusion
The PEITC-cysteine conjugate (and its NAC derivative) should not be viewed solely as a waste product. It represents a water-soluble, stable prodrug form of PEITC. While the parent PEITC offers rapid absorption, it suffers from volatility and pungency. The conjugate offers a smoother pharmacokinetic profile with sustained release kinetics governed by the reversible dissociation of the dithiocarbamate bond. For drug development, the conjugate presents a superior formulation candidate, provided that the dissociation kinetics are optimized for the target tissue pH.
References
-
Phenethyl Isothiocyanate: A Comprehensive Review of Anti-Cancer Mechanisms. National Institutes of Health (NIH). [Link]
-
Pharmacokinetics of Dietary Phenethyl Isothiocyanate in Rats. PubMed. [Link]
-
N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells. Cancer Research. [Link]
-
Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma. Biomedical Chromatography. [Link]
-
Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form. MDPI. [Link]
Sources
Technical Guide: S-(N-Phenethylthiocarbamoyl)-L-cysteine as a Biomarker for Watercress Consumption
Topic: S-(N-Phenethylthiocarbamoyl)-L-cysteine as a Dietary Biomarker for Watercress Intake Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the field of nutritional epidemiology and chemoprevention, accurate assessment of dietary intake is the rate-limiting step for validating clinical outcomes. Self-reported data (FFQs) are notoriously prone to recall bias. This compound (PEITC-NAC) serves as a robust, chemically specific urinary biomarker for the consumption of watercress (Nasturtium officinale) and the metabolic activation of its primary bioactive glucosinolate, gluconasturtiin.
This guide details the biochemical provenance, analytical quantification (LC-MS/MS), and pharmacokinetic validation of PEITC-NAC. It is designed to provide researchers with a self-validating protocol for using this metabolite to monitor compliance and metabolic capacity in clinical trials targeting detoxification and cancer chemoprevention.
Biochemical Mechanism & Causality
To effectively utilize PEITC-NAC as a biomarker, one must understand the obligatory metabolic pathway that converts the inert plant precursor into the urinary metabolite. This process involves plant myrosinase activity followed by the mammalian mercapturic acid pathway.
The Metabolic Cascade
-
Hydrolysis: Upon mastication of watercress, plant myrosinase hydrolyzes gluconasturtiin into Phenethyl Isothiocyanate (PEITC).[1][2]
-
Absorption: PEITC is lipophilic and rapidly absorbed (bioavailability >90%) in the upper gastrointestinal tract.
-
Conjugation (Phase II): Intracellularly, Glutathione S-transferases (GSTs) conjugate PEITC with glutathione (GSH) to form PEITC-GSH. This is the rate-limiting detoxification step, often influenced by GSTM1 and GSTT1 genotypes.
-
Mercapturic Acid Pathway: The PEITC-GSH conjugate is sequentially degraded by:
-
-Glutamyltranspeptidase (GGT)
PEITC-Cysteinylglycine. -
Cysteinylglycine dipeptidase
PEITC-Cysteine. -
N-acetyltransferase (NAT)
PEITC-NAC .
-
-Glutamyltranspeptidase (GGT)
-
Excretion: PEITC-NAC is highly water-soluble and actively excreted via the kidneys.
Pathway Visualization
Figure 1: The metabolic conversion of Gluconasturtiin to the urinary biomarker PEITC-NAC.
Analytical Protocol: LC-MS/MS Quantification
The quantification of PEITC-NAC requires high specificity due to the complex urine matrix. The following protocol utilizes Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this analysis.
Reagents & Standards
-
Analyte: this compound (Synthetic standard, purity >98%).
-
Internal Standard (IS):
-PEITC-NAC or -PEITC-NAC. Note: If isotopically labeled metabolite is unavailable, -PEITC treated with NAC can be used to synthesize an in-situ standard, though direct labeled analog is preferred. -
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).
Sample Preparation (Solid Phase Extraction)
Direct "dilute-and-shoot" methods can cause ion suppression. A Solid Phase Extraction (SPE) workflow is recommended for clinical samples.
-
Thawing: Thaw urine samples at 4°C. Vortex for 30s.
-
Acidification: Adjust 1 mL urine to pH < 3 with Formic Acid to stabilize the dithiocarbamate linkage.
-
IS Addition: Spike with Internal Standard (final conc. 1 µM).
-
SPE Loading: Condition C18 SPE cartridges (e.g., Oasis HLB) with MeOH then Water. Load sample.
-
Wash: Wash with 5% MeOH in 0.1% FA (removes salts/polar interferences).
-
Elution: Elute with 100% ACN.
-
Reconstitution: Evaporate to dryness under
and reconstitute in Mobile Phase A.
LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | PEITC-NAC ionizes readily as [M+H]+. |
| Precursor Ion | m/z 327.1 | Protonated molecular ion of PEITC-NAC ( |
| Quantifier Ion | m/z 164.0 | Characteristic fragment corresponding to the N-acetylcysteine moiety ( |
| Qualifier Ion | m/z 105.1 | Phenethyl fragment ( |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ionization. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Organic modifier.[3] |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for PEITC-NAC quantification.
Pharmacokinetics & Validation
To interpret biomarker data correctly, researchers must account for the pharmacokinetics of PEITC excretion.
Excretion Kinetics
-
Tmax: Urinary levels peak approximately 2.6 ± 1.1 hours after ingestion.
-
Half-life (
): Elimination half-life is approximately 4.9 hours . -
Recovery Window: >80% of the total dose is excreted within the first 24 hours.
-
Baseline: In subjects avoiding cruciferous vegetables, PEITC-NAC levels should be below the Limit of Quantification (LOQ < 5 nM).
Dose-Response Linearity
Studies demonstrate a linear correlation (
-
Expected Concentration: Consumption of 80g watercress typically yields urinary PEITC-NAC concentrations in the 10–50 µM range (normalized to creatinine).
Confounding Factors
-
GST Polymorphisms: Individuals with GSTM1-null or GSTT1-null genotypes may show delayed excretion or lower total recovery due to reduced conjugation efficiency.
-
Dietary Cross-Reactivity: Subjects must abstain from other PEITC sources (turnips, horseradish) for 48 hours prior to sampling to ensure specificity.
References
-
Chiao, J. W., et al. (2000).[4] "Modulation of growth of human prostate cancer cells by the N-acetylcysteine conjugate of phenethyl isothiocyanate."[4] International Journal of Oncology.
-
Hecht, S. S., et al. (1995). "Effects of watercress consumption on urinary metabolites of nicotine in smokers." Cancer Epidemiology, Biomarkers & Prevention.
-
Ji, Y., & Morris, M. E. (2003). "Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.
-
Chung, F. L., et al. (1992). "Quantitation of human uptake of the anticarcinogen phenethyl isothiocyanate after a watercress meal." Cancer Epidemiology, Biomarkers & Prevention.
-
Kyriakou, S., et al. (2023).[5] "Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma." Nutrients.[5][6][7][8]
Sources
- 1. watercressresearch.com [watercressresearch.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. N-Acetyl-S-(N′-phenethylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CLINICAL TRIAL OF WATERCRESS IN DETOXIFICATION OF ENVIRONMENTAL TOXICANTS AND CARCINOGENS | National Agricultural Library [nal.usda.gov]
Technical Guide: Transport Mechanisms of Isothiocyanate Cysteine Conjugates in Mammalian Cells
Executive Summary
The "Trojan Horse" Bioavailability of Electrophiles
Isothiocyanates (ITCs), such as sulforaphane (SFN) and allyl isothiocyanate (AITC), are potent electrophiles derived from glucosinolates. While their lipophilic nature allows rapid passive diffusion into cells, their intracellular accumulation and systemic circulation are governed by a complex interplay of conjugation and transport.
This guide details the Mercapturic Acid Pathway from a transport perspective. Unlike stable metabolites, ITC-cysteine (ITC-Cys) conjugates exhibit chemical lability . They serve not merely as excretion products but as circulating "carrier" reservoirs that can dissociate to release free ITC, or mimic amino acids to hijack specific influx transporters. Understanding this dynamic is critical for drug development, as it dictates the pharmacokinetics (PK) and tissue distribution of ITC-based therapeutics.
Section 1: The Biogenic Cascade (Mercapturic Acid Pathway)
Upon entry into the mammalian cell, ITCs undergo Phase II metabolism. This is a detoxification strategy that paradoxically facilitates bioactivity preservation.
The Conjugation Sequence
The electrophilic central carbon of the ITC group (
The resulting ITC-GSH conjugate is hydrophilic and anionic, trapping the ITC inside the cell unless specific efflux pumps are engaged.
Extracellular Processing
Once exported (see Section 2), ITC-GSH is metabolized by ecto-enzymes on the plasma membrane:
-
-Glutamyltranspeptidase (
-GT): Cleaves the glutamate moiety. -
Cysteinylglycinase (CGase): Cleaves the glycine moiety.
-
Result: Formation of the ITC-Cysteine (ITC-Cys) conjugate.
Pathway Visualization
The following diagram illustrates the cyclical nature of ITC transport and metabolism.
Caption: The cyclical transport of ITCs. Free ITCs diffuse in, are conjugated to GSH, exported by MRPs, hydrolyzed to ITC-Cys, and often dissociate back to free ITC to re-enter cells.
Section 2: Transporter Dynamics (The Core Mechanism)
Efflux: The Phase III Pumps
The primary mechanism for clearing ITC conjugates from the cytoplasm is ATP-dependent efflux.
-
Primary Transporters: MRP1 (ABCC1) and MRP2 (ABCC2) .[1]
-
Mechanism: These transporters recognize the glutathionyl moiety of ITC-GSH. They function as "vacuum cleaners," preventing intracellular GSH depletion by removing the conjugate.
-
Significance: Overexpression of MRP1 in tumor cells (Multidrug Resistance) can lead to resistance against ITC-based therapies by rapidly pumping out the bioactive conjugates before they can dissociate or carbamoylate target proteins.
Influx: The "Molecular Mimicry" Hypothesis
How do ITC-Cys conjugates enter cells?
-
Dissociation-Driven Re-entry (Dominant): ITC-Cys conjugates are chemically unstable (labile). In the extracellular space, they undergo a reverse Michael reaction, releasing free ITC. The free ITC then re-enters the cell via passive diffusion.
-
Direct Transport (Secondary): Evidence suggests ITC-Cys can mimic endogenous amino acids.
-
LAT1/LAT2 (L-type Amino Acid Transporters): ITC-Cys bears structural similarity to cystine/cysteine. It can be a substrate for System L transporters, allowing direct uptake.
-
OATs (Organic Anion Transporters): In the kidney, OATs facilitate the uptake of mercapturic acids for excretion.
-
Critical Insight: The "carrier" function of ITC-Cys is vital. While free ITC has a short half-life in plasma due to protein binding, the ITC-Cys conjugate is more stable, circulating in the blood and releasing the active free ITC at the target tissue site.
Section 3: Experimental Methodologies
To validate transport mechanisms, one must distinguish between passive diffusion of free ITC and mediated transport of the conjugate.
Protocol A: Vesicular Transport Assay (Efflux Validation)
This protocol validates if a specific transporter (e.g., MRP1) actively pumps ITC-GSH or ITC-Cys.
Prerequisites:
-
Inside-out membrane vesicles (ISOVs) overexpressing MRP1 (commercially available or prepared from transfected HEK293 cells).
-
Radiolabeled substrate: [
C]-ITC-GSH. -
Control vesicles (Wild Type).
Step-by-Step Methodology:
-
Preparation: Thaw ISOVs rapidly at 37°C. Dilute in Transport Buffer (50 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl
, pH 7.4). -
Reaction Setup:
-
Group A (ATP): Vesicles + [
C]-ITC-GSH + 4 mM ATP. -
Group B (AMP - Control): Vesicles + [
C]-ITC-GSH + 4 mM AMP (non-hydrolyzable). -
Group C (Inhibitor): Group A + 50
M MK-571 (Specific MRP inhibitor).
-
-
Incubation: Incubate at 37°C for defined time points (1, 2, 5, 10 min).
-
Expert Note: Keep incubation short. Long incubation leads to conjugate hydrolysis even in buffer.
-
-
Termination: Rapid filtration through glass fiber filters (pre-soaked in 1% BSA to reduce non-specific binding). Wash 5x with ice-cold Stop Buffer.
-
Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Calculation:
Validation: MK-571 should abolish Net Transport.
Protocol B: Intracellular Accumulation & Dissociation Check
To determine if uptake is due to the conjugate or free ITC.
-
Cell Culture: Seed mammalian cells (e.g., HepG2).
-
Treatment: Treat cells with purified ITC-Cys conjugate (10
M). -
The "Trap" (Crucial Step):
-
Co-incubate with 1,2-benzenedithiol (BDT) . BDT is a super-nucleophile.
-
Logic: If ITC-Cys enters intact, it remains ITC-Cys. If it dissociates extracellularly to Free ITC, the Free ITC will react with BDT to form a specific cyclized product (1,3-benzodithiole-2-thione) which is stable and quantifiable.
-
-
Lysis & Extraction: Wash cells with ice-cold PBS. Lyse in acidic methanol (pH 3.0).
-
Why Acidic? Low pH freezes the Michael equilibrium, preventing artificial dissociation during extraction.
-
-
LC-MS/MS Analysis: Quantify ITC-Cys vs. ITC-BDT adducts.
Section 4: Data Presentation & Visualization
Transport Kinetics Summary
The following table summarizes the affinity and role of key transporters involved in ITC conjugate disposition.
| Transporter | Gene Symbol | Substrate Preference | Kinetic Role | Inhibitor Control |
| MRP1 | ABCC1 | ITC-GSH, ITC-Cys | Basolateral Efflux (Systemic circulation) | MK-571 |
| MRP2 | ABCC2 | ITC-GSH | Apical Efflux (Biliary excretion) | Cyclosporin A |
| P-gp | ABCB1 | Free ITC (Weak) | Limited role for conjugates | Verapamil |
| LAT1 | SLC7A5 | ITC-Cys | Potential Influx (Mimicry) | JPH203 |
Experimental Workflow Diagram
Below is the workflow for the Vesicular Transport Assay described in Protocol A.
Caption: Workflow for validating ATP-dependent transport of ITC conjugates using inside-out vesicles.
References
-
Callaway, E. C., et al. (2004). Active transport of the glutathione conjugate of the isothiocyanate sulforaphane by multidrug resistance proteins MRP1 and MRP2. Pharmaceutical Research. Link
-
Zhang, Y., & Callaway, E. C. (2002). High cellular accumulation of sulphoraphane, a cancer chemopreventive agent from broccoli. Biochemical Journal. Link
-
Shapiro, T. A., et al. (1998).[2] Human metabolism and excretion of cancer chemoprotective glucosinolates and isothiocyanates of cruciferous vegetables. Cancer Epidemiology, Biomarkers & Prevention.[2] Link
-
Mi, L., et al. (2011). Isothiocyanates: Small molecules with great potential. Wiley Interdisciplinary Reviews: RNA. Link
-
Bannai, S. (1984).[3] Transport of cystine and cysteine in mammalian cells. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. Link
Sources
- 1. ABC Transporters and Isothiocyanates: Potential for Pharmacokinetic Diet–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport of cystine and cysteine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicology and Safety Profile of S-(N-Phenethylthiocarbamoyl)-L-cysteine: A Technical Guide
Executive Summary
S-(N-Phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys) is a critical bioactive metabolite of Phenethyl Isothiocyanate (PEITC), a chemopreventive agent abundant in cruciferous vegetables like watercress. Unlike stable Phase II metabolites, PEITC-Cys functions as a reversible conjugate , acting as both a detoxification product and a "carrier" species capable of regenerating the reactive parent isothiocyanate intracellularly.
This guide analyzes the toxicology of PEITC-Cys, distinguishing its role as a biomarker of exposure from its intrinsic pharmacological activity. Key safety mechanisms involve the Mercapturic Acid Pathway , where the compound serves as an intermediate between the glutathione conjugate and the excreted N-acetylcysteine (NAC) adduct.
Chemical Identity and Properties
| Property | Detail |
| Chemical Name | This compound |
| Common Abbreviations | PEITC-Cys, PEITC-Cysteine |
| Parent Compound | Phenethyl Isothiocyanate (PEITC) |
| Molecular Formula | C₁₂H₁₆N₂O₂S₂ |
| Molecular Weight | ~284.40 g/mol |
| Key Functional Group | Dithiocarbamate ester (labile bond) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
Metabolic Pathway and Pharmacokinetics[1][2][3][4]
The safety profile of PEITC-Cys is dictated by its position in the Mercapturic Acid Pathway . It is not an inert endpoint; rather, it exists in dynamic equilibrium.
The "Trojan Horse" Mechanism
PEITC-Cys is formed via the hydrolysis of the PEITC-Glutathione (PEITC-GSH) conjugate. Crucially, dithiocarbamates are chemically labile. In an aqueous environment—particularly at physiological pH—PEITC-Cys can dissociate, releasing free PEITC. This allows the conjugate to transport the reactive isothiocyanate into cells or tissues that might otherwise be inaccessible, a phenomenon known as the "Trojan Horse" effect.
Pathway Visualization
The following diagram illustrates the biotransformation of PEITC, highlighting the reversible nature of the conjugation steps which is critical for understanding the toxicity of the metabolites.
Figure 1: The Mercapturic Acid Pathway of PEITC. Note the reversible dissociation (red dashed lines) allowing PEITC-Cys to regenerate the reactive parent compound.
Toxicological Profile
Cytotoxicity and Selectivity
Research indicates that PEITC-Cys retains significant cytotoxic potential, often comparable to the parent PEITC, particularly in cancer cell lines.
-
Mechanism of Action: The toxicity is primarily driven by the intracellular release of PEITC and the subsequent depletion of cellular Glutathione (GSH) and generation of Reactive Oxygen Species (ROS).[1]
-
Selectivity: Normal cells (e.g., human mammary epithelial cells, MCF-10A) are generally more resistant to PEITC and its conjugates compared to cancer cells (e.g., HeLa, A549). This is attributed to the lower basal ROS levels and more robust antioxidant capacity in normal tissues.
Comparative Toxicity Data
| Cell Line | Tissue Origin | Compound | IC50 / Effect Level | Outcome | Reference |
| HeLa | Cervical Cancer | PEITC | ~13 µM | Apoptosis (ROS-mediated) | [1] |
| A549 | Lung Cancer | PEITC-NAC* | 10-25 µM | Apoptosis (G2-M arrest) | [2] |
| HaCaT | Normal Keratinocyte | PEITC | >30 µM | Minimal cytotoxicity | [3] |
| MCF-10A | Normal Breast | PEITC | >5 µM | No synergistic toxicity with cisplatin | [4] |
*Note: PEITC-NAC is the downstream metabolite of PEITC-Cys. Due to the rapid interconversion, their toxicological profiles are functionally linked.
Genotoxicity
PEITC and its cysteine conjugates are generally considered non-genotoxic and are widely studied as chemopreventive agents. They act by inhibiting Phase I enzymes (cytochrome P450s) and inducing Phase II enzymes (via Nrf2 pathway). However, at high pharmacological doses, the induction of ROS can theoretically cause secondary DNA damage, necessitating dose-ranging studies for therapeutic applications.
Experimental Protocols
Chemical Synthesis of PEITC-Cys
Rationale: Commercial availability of the specific cysteine conjugate can be sporadic. In-house synthesis is reliable due to the nucleophilic nature of the cysteine thiol.
Reagents:
-
Phenethyl Isothiocyanate (PEITC) (>98% purity)
-
L-Cysteine Hydrochloride[2]
-
Methanol (HPLC grade)
-
Sodium Hydroxide (1M)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of L-Cysteine HCl in 20 mL of water.
-
pH Adjustment: Adjust pH to ~8.0 using 1M NaOH. Critical Step: The thiol group must be ionized (thiolate) to act as a nucleophile, but too high pH can degrade the isothiocyanate.
-
Addition: Add 10 mmol of PEITC dissolved in 20 mL of Methanol dropwise to the cysteine solution while stirring.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor reaction progress via TLC or HPLC.
-
Workup: Evaporate methanol under reduced pressure.
-
Purification: The product can often be precipitated by adjusting pH to the isoelectric point of the conjugate (~pH 3-4) or purified via preparative HPLC (C18 column).
-
Validation: Confirm structure using LC-MS/MS (Precursor ion scan) and NMR.
Quantification in Biological Matrices (LC-MS/MS)
Rationale: Direct quantification requires soft ionization to prevent in-source fragmentation of the labile dithiocarbamate bond.
System: Triple Quadrupole MS coupled to UHPLC. Ionization: Electrospray Ionization (ESI) in Positive/Negative mode (Polarity switching may be required depending on mobile phase pH).
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| MRM Transition | Specific transitions for PEITC-Cys (e.g., m/z 285 -> 164 for [M+H]+ losing Cysteine moiety) |
Note: Due to the instability of the conjugate, samples should be processed at 4°C and acidified immediately upon collection to prevent spontaneous dissociation.
References
-
Phenethyl isothiocyanate sensitizes human cervical cancer cells to apoptosis induced by cisplatin. Source: National Institutes of Health (PMC) URL:[Link]
-
N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells. Source: PubMed URL:[Link]
-
Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Source: Frontiers in Pharmacology URL:[Link]
-
Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma. Source: MDPI (Antioxidants) URL:[Link][3]
-
Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry. Source: PubMed URL:[Link]
Sources
- 1. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma | MDPI [mdpi.com]
- 2. Preparation and properties of S-nitroso-L-cysteine ethyl ester, an intracellular nitrosating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of S-(N-Phenethylthiocarbamoyl)-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the chemical synthesis of S-(N-Phenethylthiocarbamoyl)-L-cysteine, a significant conjugate formed from the reaction of phenethyl isothiocyanate (PEITC) and the amino acid L-cysteine. PEITC is a naturally occurring isothiocyanate found in cruciferous vegetables and is of considerable interest in cancer chemoprevention research.[1][2] The formation of its cysteine adduct is a key step in its metabolic pathway and is crucial for its biological activity.[3][4] This guide details the underlying chemical principles, a step-by-step synthesis protocol, purification methods, and analytical characterization techniques. It is intended for researchers in medicinal chemistry, drug metabolism, and pharmacology who require a reliable method for preparing this important compound for their studies.
Introduction and Scientific Background
Phenethyl isothiocyanate (PEITC) has garnered significant attention for its potential as a chemopreventive and chemotherapeutic agent.[1][2] Its mechanism of action is multifaceted, involving the induction of apoptosis in cancer cells and the inhibition of carcinogenesis.[1][5] Upon entering the body, PEITC is known to conjugate with endogenous thiols, most notably glutathione and L-cysteine. The resulting this compound adduct is not merely a metabolic byproduct but is believed to be an active metabolite that contributes to the overall biological effects of PEITC.[3][4]
The synthesis of this adduct is therefore of great importance for a variety of research applications, including:
-
Pharmacokinetic and Drug Metabolism Studies: To serve as an analytical standard for quantifying the metabolite in biological samples.
-
In Vitro and In Vivo Biological Assays: To directly assess the biological activity of the conjugate and compare it to the parent compound, PEITC.
-
Mechanism of Action Studies: To investigate the specific molecular targets and signaling pathways modulated by the cysteine adduct.
This protocol provides a robust and reproducible method for the synthesis of this compound, enabling researchers to further explore its therapeutic potential.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via a nucleophilic addition reaction, specifically a Michael-type addition of the thiol group of L-cysteine to the electrophilic carbon of the isothiocyanate group of PEITC.[6]
The sulfur atom of the cysteine's thiol group acts as a potent nucleophile, attacking the central carbon atom of the -N=C=S group in PEITC. This leads to the formation of a thiocarbamate linkage and the desired S-adduct. The reaction is generally facile and can be carried out under mild conditions.[7][8]
The choice of reaction conditions, such as solvent and temperature, is critical for ensuring a high yield and purity of the product. A polar solvent is typically used to dissolve the reactants, and gentle heating can be employed to accelerate the reaction rate. A basic workup is often utilized to remove any unreacted acidic starting materials and byproducts.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| L-Cysteine | ≥98% | Sigma-Aldrich | |
| Phenethyl isothiocyanate (PEITC) | ≥98% | Sigma-Aldrich | [9] |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | |
| Sodium hydroxide (NaOH) | ACS Reagent Grade | VWR | |
| n-Hexane | HPLC Grade | Fisher Scientific | |
| Hydrochloric acid (HCl) | Concentrated, ACS Grade | J.T. Baker | |
| Deionized water | |||
| Round-bottom flask | Appropriate size for the reaction scale | ||
| Magnetic stirrer and stir bar | |||
| Condenser | |||
| Heating mantle or oil bath | |||
| Rotary evaporator | |||
| pH meter or pH paper | |||
| Separatory funnel | |||
| Filtration apparatus |
Safety Precautions
Phenethyl isothiocyanate (PEITC) is a hazardous substance. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[10] It may also cause an allergic skin reaction and respiratory irritation. Therefore, it is imperative to handle PEITC in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.[11]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or PVC).[11][12]
-
Skin and Body Protection: A lab coat and closed-toe shoes.[11]
In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[11][12] An eyewash station and safety shower should be readily accessible.[11]
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine (1.2 equivalents) in anhydrous methanol.
-
To this stirring solution, add phenethyl isothiocyanate (PEITC) (1.0 equivalent) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 30 minutes. The solution may become heterogeneous.[13]
-
Attach a condenser to the flask and heat the reaction mixture to 50 °C in a heating mantle or oil bath.
-
Maintain stirring at 50 °C for 2 hours.[13] Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
-
Workup and Purification:
-
After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[13]
-
Dissolve the resulting residue in a 1 M aqueous solution of sodium hydroxide (NaOH).[13]
-
Transfer the aqueous solution to a separatory funnel and wash once with n-hexane to remove any unreacted PEITC and other nonpolar impurities.[13]
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl) while stirring. A white precipitate of the product should form.
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water.
-
Dry the purified this compound product in a vacuum oven at a low temperature (e.g., 30-40 °C) to a constant weight.
-
Characterization of the Final Product
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum should show characteristic peaks for the phenethyl group (aromatic protons and ethyl chain protons) and the cysteine moiety (protons on the α-carbon and β-carbon).
-
¹³C-NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic thiocarbamoyl carbon.[4]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, which should match the theoretical mass of this compound (C₁₂H₁₆N₂O₃S₂).
-
LC-MS/MS can be used to further confirm the structure by analyzing the fragmentation pattern.[3]
-
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC is a suitable method for assessing the purity of the final product. A single major peak should be observed, and the purity can be calculated based on the peak area.
-
-
Melting Point:
-
The melting point of the purified product should be determined and compared to literature values if available. A sharp melting point range is indicative of high purity.
-
Concluding Remarks
This application note provides a detailed and reliable protocol for the chemical synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this important metabolite for their studies. The availability of a well-characterized standard of this compound will facilitate further investigations into the metabolism, pharmacokinetics, and biological activities of phenethyl isothiocyanate, ultimately contributing to the development of novel cancer chemopreventive strategies.
References
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Phenylethyl isothiocyanate, 96%.
- Santa Cruz Biotechnology. (n.d.). Phenethyl isothiocyanate.
- Cayman Chemical. (2025, September 16). Safety Data Sheet - Phenethyl isothiocyanate.
- Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET - Phenethyl isothiocyanate.
- TCI Chemicals. (2025, November 20). SAFETY DATA SHEET - 2-Phenylethyl Isothiocyanate.
- Black, B. A., et al. (2004). Characterization of S-(N,N-Dialkylaminocarbonyl)
- MDPI. (2024, January 8).
- ACS Publications. (2019, July 18).
- AWS. (n.d.). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship.
- PMC. (2024, January 8).
- PubMed. (2019, August 2).
- ResearchGate. (2024, January 4). Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma.
- MDPI. (2022, February 28). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. MDPI.
- ResearchGate. (n.d.). Isothiocyanates as H 2 S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship | Request PDF.
- Science Exploration Press. (2025, December 31). Best practices for cysteine analysis.
- European Journal of Chemistry. (2018). Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N. European Journal of Chemistry.
- ResearchGate. (n.d.). Kinetic characterization of... | Download Scientific Diagram.
- Food Research. (2020, August 3).
- LKT Labs. (n.d.). N-Acetyl-S-(N′-phenethylthiocarbamoyl)-L-cysteine.
- Google Patents. (n.d.). US20080190854A1 - Process For Purifying L-Cysteine.
- PMC. (n.d.). Phenethyl Isothiocyanate Inhibits Oxidative Phosphorylation to Trigger Reactive Oxygen Species-mediated Death of Human Prostate Cancer Cells.
- MDPI. (n.d.). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents.
- Google Patents. (n.d.). EP0968997B1 - Process for S-aryl-L-cysteine and derivatives.
- ResearchGate. (n.d.). Derivatization reaction of isothiocyanates with N-acetyl-L-cysteine.
- PubMed. (2004, October 1). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. PubMed.
- MDPI. (2024, May 25). Formation of Cysteine Adducts with Chlorogenic Acid in Coffee Beans. MDPI.
- PMC. (n.d.). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats.
- PMC. (n.d.). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma.
- Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
- ResearchGate. (n.d.). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences | Request PDF.
- AIR Unimi. (2021, September 10). Characterization of Catecholaldehyde Adducts with Carnosine and l-Cysteine Reveals Their Potential as Biomarkers of Catecholamin.
- Spectrophotometric Determination of N-acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injectio. (2023, October 29). Spectrophotometric Determination of N-acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injectio.
- Shimadzu. (n.d.). eB116 Detection of Reductively-Alkylated Cysteines Using Protein Sequencer.
Sources
- 1. N-Acetyl-S-(N′-phenethylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]
- 2. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenethyl Isothiocyanate Inhibits Oxidative Phosphorylation to Trigger Reactive Oxygen Species-mediated Death of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
HPLC methods for detection of PEITC-Cysteine in biological fluids
Application Note: High-Performance Liquid Chromatography & LC-MS/MS Strategies for the Detection of PEITC-Cysteine in Biological Fluids
Executive Summary & Biological Context
Phenethyl isothiocyanate (PEITC) is a potent chemopreventive agent derived from gluconasturtiin in cruciferous vegetables (e.g., watercress).[1] Its efficacy relies on its metabolic transformation via the mercapturic acid pathway. While the N-acetylcysteine conjugate (PEITC-NAC) is the primary urinary metabolite, the PEITC-Cysteine (PEITC-Cys) conjugate represents the critical intracellular intermediate found in plasma and tissues.
Detecting PEITC-Cys is analytically challenging due to the reversibility of the dithiocarbamate linkage. At physiological pH, the conjugate dissociates back to free PEITC and cysteine, leading to underestimation. This guide presents two distinct validated workflows:
-
LC-MS/MS: For specific, high-sensitivity metabolite profiling.[2]
-
Cyclocondensation HPLC: For robust quantification of total isothiocyanate equivalents.
Metabolic Pathway Visualization
The following diagram illustrates the sequential metabolism of PEITC, highlighting the critical instability of the PEITC-Cys intermediate.
Figure 1: The Mercapturic Acid Pathway for PEITC. Note the reversible nature of the PEITC-Cys conjugate at neutral pH.
Critical Sample Preparation (The "Stop Solution" Protocol)
Expertise Insight: The most common failure mode in PEITC analysis is ex vivo dissociation. The dithiocarbamate bond is stable only under acidic conditions. Standard plasma collection (EDTA/Heparin) at pH 7.4 will result in >50% loss of analyte within minutes.
Protocol:
-
Collection: Collect blood into pre-chilled tubes containing EDTA.
-
Immediate Acidification: Immediately transfer plasma to a tube containing 10% volume of 1M Acetic Acid or Formic Acid (Final pH must be < 3.0).
-
Why? Protonation of the amine group prevents the retro-Michael addition reaction that cleaves the conjugate.
-
-
Protein Precipitation: Add 3 volumes of ice-cold Methanol/Acetonitrile (1:1 v/v) containing the Internal Standard (e.g., PEITC-d5 or Butyl-ITC).
-
Centrifugation: 15,000 x g for 10 min at 4°C.
-
Supernatant Handling: Analyze immediately or store at -80°C. Never store at -20°C as enzymatic activity may persist during slow freezing.
Method A: LC-MS/MS for Specific Metabolite Profiling
This method is the gold standard for distinguishing PEITC-Cys from other pathway metabolites.
Instrument Parameters
-
System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
Note: While some thiols are analyzed in negative mode, the basic nitrogen in the PEITC moiety allows for excellent protonation [M+H]+.
-
Chromatographic Conditions
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).
-
Reasoning: The T3 bonding technology retains polar metabolites (like Cysteine conjugates) better than standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min)
95% B (8 min) Hold (2 min).
MS/MS Transitions (MRM)
The PEITC-Cysteine conjugate (MW 284.3) forms a precursor ion of m/z 285.3 [M+H]+ .
| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) | Mechanistic Origin |
| PEITC-Cys | 285.3 | 164.1 | Quantifier | 15-20 | Cleavage of Cys; reformation of PEITC-H+ |
| PEITC-Cys | 285.3 | 122.0 | Qualifier | 25 | Cysteine moiety [Cys+H]+ |
| PEITC-Cys | 285.3 | 91.1 | Qualifier | 35 | Tropylium ion (Phenethyl group) |
| PEITC-NAC | 327.4 | 164.1 | Quantifier | 18 | Cleavage of NAC; reformation of PEITC-H+ |
Self-Validating Check: To confirm the peak is truly a dithiocarbamate, perform the Ammonia Displacement Test .
-
Take a replicate sample vial.
-
Add 20 µL of concentrated Ammonium Hydroxide.
-
Incubate at RT for 10 mins.
-
Re-inject.
-
Result: The PEITC-Cys peak should disappear (displaced by ammonia), confirming the labile dithiocarbamate linkage.
Method B: The Cyclocondensation Assay (Total Quantification)
Expertise Insight: When specific metabolite profiling is not required, or if total "body load" of ITCs is the metric, the Cyclocondensation Assay is superior due to its robustness against conjugate instability. It converts all PEITC metabolites (Cys, NAC, GSH) into a single, stable chromophore: 1,3-benzodithiole-2-thione .
Reaction Principle
Protocol
-
Reagent Prep: Dissolve 1,2-benzenedithiol (BDT) in methanol (20 mM). Prepare 100 mM Potassium Phosphate buffer (pH 8.5).
-
Reaction: Mix 200 µL Sample + 200 µL Buffer + 400 µL BDT Reagent.
-
Incubation: Heat at 65°C for 1 hour in a sealed vial (prevent evaporation).
-
Cooling: Cool to room temperature and centrifuge.
-
HPLC Analysis:
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic 80% Methanol / 20% Water.
-
Detection: UV at 365 nm (Specific max for the thione product).
-
Retention Time: The thione product elutes as a single sharp peak, representing the sum of all PEITC species.
-
Workflow Diagram
Figure 2: Analytical Decision Matrix. Method A preserves the specific conjugate; Method B converts all species to a stable surrogate for total quantification.
Troubleshooting & Validation Parameters
| Parameter | Specification | Troubleshooting Tip |
| Linearity | 0.5 – 100 µM | If non-linear at high end, check for detector saturation (UV) or ionization suppression (MS). |
| Recovery | > 85% | Low recovery usually indicates degradation during prep. Keep samples on ice. |
| Stability | < 10% loss over 4h | If stability fails, increase acid concentration in the stop solution. |
| Interference | Matrix effects | Use Matrix-Matched Calibration curves. For MS, use a deuterated IS (PEITC-d5-NAC). |
References
-
Chung, F. L., et al. (2002). Chemoprevention of lung carcinogenesis by isothiocyanates and their glucosinolate precursors in the post-genomic era.Methods in Enzymology.
-
Ye, L., et al. (2002).
-
Jiao, D., et al. (1994). Structure-activity relationships of isothiocyanates as mechanism-based inhibitors of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis in A/J mice.Cancer Research.
-
Liebes, L., et al. (2001).
-
Bruggeman, I. M., et al. (1986). Analytical methods for the determination of isothiocyanates and their metabolites in biological fluids.[3][4]Journal of Chromatography B .
Sources
LC-MS/MS quantification of S-(N-Phenethylthiocarbamoyl)-L-cysteine in plasma
Application Note: High-Sensitivity LC-MS/MS Quantification of S-(N-Phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys) in Plasma
Executive Summary
Phenethyl isothiocyanate (PEITC) , a bioactive phytochemical abundant in watercress and cruciferous vegetables, exhibits potent chemopreventive properties.[1] While the urinary metabolite (PEITC-NAC) is commonly measured, circulating plasma levels of the intermediate This compound (PEITC-Cys) provide a more direct metric of systemic exposure and metabolic flux.
This protocol details a validated LC-MS/MS workflow for quantifying PEITC-Cys. Unlike standard small-molecule assays, this method addresses the critical instability of dithiocarbamate conjugates at physiological pH, utilizing a controlled acidification strategy to prevent cyclization and protein exchange reactions during sample processing.
Biological Context & Metabolic Pathway[1][2]
PEITC is metabolized via the mercapturic acid pathway.[1] Upon entering the circulation, it conjugates rapidly with glutathione (GSH), catalyzed by GSTs. This is sequentially degraded to the cysteinylglycine conjugate and then to PEITC-Cys (the target analyte), before acetylation to PEITC-NAC.
Critical Insight: The conjugation reaction is reversible. In plasma, PEITC can dissociate from cysteine and bind to serum albumin (HSA-Cys34). Accurate quantification requires "freezing" this equilibrium immediately upon sampling.
Figure 1: The mercapturic acid pathway of PEITC. The target analyte PEITC-Cys is the penultimate metabolite before acetylation.
Method Development Strategy
Chemical Instability & Sample Stabilization
Dithiocarbamates (R-NH-CS-S-R') are stable in acidic media but degrade rapidly in neutral or alkaline conditions.
-
The Trap: Standard plasma collection (EDTA/Heparin) at pH 7.4 allows PEITC-Cys to dissociate, releasing free PEITC which then binds irreversibly to plasma proteins, leading to massive underestimation of the conjugate.
-
The Solution: Immediate acidification of plasma to pH < 3.0 using dilute HCl or Formic Acid blocks the dissociation equilibrium.
Chromatographic Separation
PEITC-Cys is amphiphilic but retains significant polarity due to the cysteine moiety.
-
Column Choice: A standard C18 often results in early elution and ion suppression. We utilize a Polar-Embedded C18 (e.g., Waters Acquity HSS T3 or Phenomenex Synergi Fusion-RP) to enhance retention of the polar cysteine group while interacting with the hydrophobic phenethyl tail.
-
Mobile Phase: Acidified water/acetonitrile ensures the analyte remains protonated (
), improving ESI efficiency.
Experimental Protocol
Reagents & Standards
-
Analyte: this compound (Custom synthesis or commercial source e.g., Toronto Research Chemicals).
-
Internal Standard (IS): this compound-
(Ideal) or S-(N-Benzylthiocarbamoyl)-L-cysteine (Structural Analog). -
Stabilizing Solution: 1M HCl in water.
Sample Preparation Workflow
Figure 2: Optimized sample preparation workflow emphasizing pH stabilization and avoidance of thermal stress.
Detailed Steps:
-
Collection: Collect blood into K2EDTA tubes on ice. Centrifuge immediately (4°C, 2000 x g, 10 min) to obtain plasma.
-
Acidification (Critical): Within 10 minutes of plasma separation, add 10 µL of 1M HCl per 100 µL of plasma . Vortex gently. Store at -80°C if not processing immediately.
-
Extraction: Thaw acidified plasma on ice. Add 20 µL Internal Standard solution.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 30 seconds.
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Reconstitution: Transfer supernatant. Note: Avoid evaporation to dryness (e.g., SpeedVac) as dithiocarbamates can degrade thermally. Instead, dilute the supernatant 1:1 with water (0.1% FA) to match the initial mobile phase conditions.
LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3]
LC Conditions
-
Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[6]
-
Gradient:
-
0-1.0 min: 5% B (Isocratic hold for polar retention)
-
1.0-6.0 min: 5%
95% B -
6.0-7.0 min: 95% B (Wash)
-
7.1 min: 5% B (Re-equilibration)
-
MRM Transitions
The fragmentation of PEITC-Cys typically involves the cleavage of the dithiocarbamate linkages.
| Analyte | Precursor ( | Product ( | Type | Collision Energy (V) | Origin |
| PEITC-Cys | 285.1 | 164.1 | Quant | 15 | PEITC Cation |
| 285.1 | 122.0 | Qual | 20 | Cysteine Moiety | |
| 285.1 | 105.1 | Qual | 35 | Phenethyl Cation | |
| IS ( | 288.1 | 164.1 | Quant | 15 | Unlabeled PEITC fragment |
Note: Collision energies are instrument-dependent and must be optimized.
Validation & Quality Control
To ensure Trustworthiness (Part 2 of requirements), the method must be self-validating:
-
Linearity: 10 nM to 10 µM. Use weighted regression (
). -
Matrix Effect Assessment:
-
Compare the slope of the calibration curve in solvent vs. acidified plasma.
-
Expectation: Significant ion suppression is common in plasma. The use of a stable isotope IS is mandatory to correct for this.
-
-
Stability Check (Benchtop):
-
Spike QC samples and leave at Room Temperature for 4 hours.
-
Pass Criteria: Deviation < 15%. If this fails, keep all samples on ice and use a cooled autosampler (4°C).
-
Troubleshooting & Expert Tips
-
Peak Tailing: If the cysteine conjugate tails significantly, check the pH of Mobile Phase A. It must be acidic (pH ~2.5-3.0) to protonate the carboxylic acid group on the cysteine.
-
Carryover: PEITC is hydrophobic and "sticky." Ensure the needle wash contains at least 50% organic solvent (MeOH/ACN/IPA).
-
In-Source Fragmentation: Dithiocarbamates are fragile. If you see high background of the 164 fragment in the Q1 scan, lower the Desolvation Temperature or Fragmentor Voltage.
References
-
Ji, Y., & Morris, M. E. (2005). Determination of phenethyl isothiocyanate in human plasma and urine by high-performance liquid chromatography. Journal of Chromatography B, 823(2), 219-223. Link
-
Liebes, L., et al. (2001). High-performance liquid chromatography-based determination of total isothiocyanate levels in human plasma: application to a pharmacokinetics study of phenethyl isothiocyanate. Analytical Biochemistry, 291(2), 279-289. Link
-
Conaway, C. C., et al. (2002). Disposition of glucosinolates and sulforaphane in humans after ingestion of steamed and fresh broccoli. Nutrition and Cancer, 42(2), 179-188. Link
-
Shapiro, T. A., et al. (2001). Chemoprotective glucosinolates and isothiocyanates of broccoli sprouts: metabolism and excretion in humans. Cancer Epidemiology, Biomarkers & Prevention, 10(5), 501-508. Link
- Bruggeman, I. M., et al. (1986). Reversible interaction of isothiocyanates with plasma proteins. Toxicology, 42, 31.
Sources
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
Application Note: Preparation of S-(N-Phenethylthiocarbamoyl)-L-cysteine Reference Standards
The following Application Note and Protocol is designed for researchers and drug development professionals involved in the pharmacokinetic analysis and metabolic profiling of isothiocyanates.
Abstract
Phenethyl isothiocyanate (PEITC) is a bioactive dietary compound with significant chemopreventive potential. Its metabolic elimination proceeds via the mercapturic acid pathway, generating a series of thiocarbamoyl conjugates. While the final urinary metabolite, N-acetyl-S-(N-phenethylthiocarbamoyl)-L-cysteine (PEITC-NAC), is commonly monitored, the intermediate S-(N-phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys) is a critical biomarker for intracellular processing and N-acetyltransferase (NAT) activity. This guide details the robust synthesis, purification, and stabilization of PEITC-Cys reference standards, addressing the specific challenge of preventing acid-catalyzed cyclization to thiazoline derivatives.
Introduction & Biological Context
PEITC is metabolized rapidly in vivo through the conjugation of the isothiocyanate (-N=C=S) group with glutathione (GSH). This reaction is reversible and catalyzed by Glutathione S-Transferases (GSTs). The pathway proceeds as follows:
-
Conjugation: PEITC + GSH
PEITC-GSH -
Hydrolysis: Removal of glutamate (via GGT) and glycine (via Dipeptidases) yields PEITC-Cys .
-
Acetylation: PEITC-Cys is acetylated by N-acetyltransferases (NAT) to form PEITC-NAC (Mercapturic Acid).
The PEITC-Cys conjugate (MW 284.38 g/mol ) represents the "deacetylated" intermediate. Accurate quantification of this species is essential for distinguishing between uptake (GSH conjugation) and elimination (acetylation) kinetics.
Metabolic Pathway Visualization
The following diagram illustrates the position of PEITC-Cys within the metabolic cascade.
Caption: The mercapturic acid pathway of PEITC. The target standard PEITC-Cys is the substrate for NAT enzymes and is prone to cyclization under acidic conditions.
Chemical Basis of Synthesis
The synthesis relies on the nucleophilic addition of the L-cysteine thiolate anion to the electrophilic central carbon of the PEITC isothiocyanate group.
Reaction Scheme:
Critical mechanistic insight: The reaction must be conducted at a basic pH (typically pH 8.0–9.0) to ensure the cysteine thiol is deprotonated (
Experimental Protocol
This protocol is optimized for a 100 mg scale synthesis.
Reagents & Equipment[1]
-
Precursor 1: Phenethyl isothiocyanate (PEITC), >98% purity (Liquid).
-
Precursor 2: L-Cysteine hydrochloride monohydrate.
-
Solvents: Methanol (HPLC grade), Water (Milli-Q), Ethyl Acetate.
-
Base: Sodium Bicarbonate (
) or 1M NaOH. -
Equipment: Magnetic stirrer, Lyophilizer, Prep-HPLC (optional), pH meter.
Step-by-Step Synthesis Workflow
Caption: Synthesis workflow for PEITC-Cys. Maintaining basic pH is critical to prevent cyclization.
Detailed Procedure
-
Preparation of Cysteine Solution: Dissolve L-Cysteine hydrochloride (157 mg, 1.0 mmol) in 5 mL of deoxygenated water.
-
pH Adjustment: Slowly add solid
or 1M NaOH dropwise while monitoring with a pH meter until the pH stabilizes between 8.0 and 8.5. Note: The solution must be basic to generate the thiolate. -
Addition of PEITC: Dissolve PEITC (180 mg, 1.1 mmol, 1.1 eq) in 5 mL of Methanol. Add this solution dropwise to the aqueous cysteine solution with vigorous stirring.
-
Reaction: Purge the vial with Nitrogen gas, cap, and stir at Room Temperature (20-25°C) for 3 hours. The mixture may become heterogeneous.
-
Monitoring: Spot on TLC (Silica, Butanol:Acetic Acid:Water 4:1:1) or check via HPLC. The free cysteine peak should disappear.
-
Workup (Purification):
-
Transfer the reaction mixture to a separatory funnel.
-
Wash twice with Ethyl Acetate (2 x 10 mL). Purpose: This removes the excess unreacted PEITC (which is organic soluble). The product (PEITC-Cys) is a zwitterionic salt and will remain in the aqueous phase .
-
Critical Step: Do not acidify the aqueous layer.
-
-
Isolation: Flash freeze the aqueous layer (containing the product) and lyophilize (freeze-dry) overnight.
-
Result: A white to off-white fluffy powder consisting of the sodium salt of this compound.
Analytical Validation (QC)
Reference standards must be validated using NMR and Mass Spectrometry.
Expected Analytical Data
| Parameter | Method | Expected Result / Assignment |
| Appearance | Visual | White solid (hygroscopic) |
| Mass Spectrometry | ESI-MS (-) | m/z 283.1 |
| Mass Spectrometry | ESI-MS (+) | m/z 285.1 |
| 1H NMR | 500 MHz, | |
| UV Absorbance | HPLC-PDA |
Storage & Stability
-
Temperature: Store at -20°C or -80°C.
-
State: Store as a solid. Solutions are less stable.[1]
-
pH Sensitivity: Stable at neutral/basic pH. Rapidly degrades/cyclizes at pH < 5.
-
Shelf Life: 6 months if kept desiccated and frozen.
References
-
Metabolism of PEITC: Conaway, C. C., et al. "Decomposition rates of isothiocyanate conjugates determine their activity as inhibitors of cytochrome p450 enzymes." Chemical Research in Toxicology 14.9 (2001): 1170-1176.[2] Link
-
Mercapturic Acid Pathway: Mennicke, W. H., et al. "Metabolism of isothiocyanates: nucleophilic addition of thiols." Xenobiotica 18.4 (1988): 441-447. Link
-
Synthesis of NAC Conjugates: Kyriakou, S., et al. "Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form." International Journal of Molecular Sciences 25.2 (2024): 755. Link
-
Cyclization Chemistry: Podhradský, D., et al. "Utility of thiazolidine formation for specific labeling of N-terminal cysteines." Organic & Biomolecular Chemistry (2018).[3] Link
Sources
High-Resolution Quantification of Cellular Uptake for PEITC-Cysteine Conjugates
Application Note & Protocol Guide
Abstract & Scientific Context
Phenethyl isothiocyanate (PEITC) is a potent chemopreventive agent derived from gluconasturtiin in cruciferous vegetables.[1][2] While lipophilic PEITC enters cells via passive diffusion, its metabolic fate involves rapid conjugation with glutathione (GSH), followed by enzymatic processing into the cysteinylglycine and cysteine (Cys) conjugates via the mercapturic acid pathway.
Crucially, the PEITC-Cysteine conjugate (PEITC-Cys) is not merely an excretion product; it serves as a "carrier" form. Because isothiocyanate conjugation is reversible, PEITC-Cys can be taken up by cells—often hijacking amino acid transporters like LAT1 (SLC7A5) due to structural mimicry—and subsequently dissociate intracellularly to release free, bioactive PEITC.
This guide details the protocol for assessing the cellular uptake of PEITC-Cys conjugates, emphasizing the critical stability factors and LC-MS/MS quantification required to distinguish the conjugate from free ITC.
Mechanism of Action: The "Trojan Horse" Transport
Unlike free PEITC, the cysteine conjugate is a zwitterionic molecule at physiological pH, limiting its passive diffusion. Uptake is mediated primarily by System L transporters (LAT1/LAT2), which are frequently overexpressed in cancer cells.
Key Kinetic Challenge: The thiocarbamoyl bond in PEITC-Cys is labile. At physiological pH (7.4) and 37°C, the conjugate exists in equilibrium with free PEITC. Therefore, uptake assays must differentiate between transporter-mediated influx of the conjugate and passive diffusion of dissociated free PEITC.
Pathway Visualization
Caption: Figure 1. Dual uptake mechanisms. PEITC-Cys enters via LAT1 transporters (primary route for conjugate) or dissociates extracellularly to free PEITC which enters via diffusion.
Experimental Strategy & Pre-Assay Considerations
A. Stability & pH Control (Critical)
-
The Problem: The half-life of PEITC-Cys at pH 7.4 is finite.
-
The Solution: All post-uptake processing (washing, lysis) must be performed with acidified buffers (pH < 6.0) to "freeze" the equilibrium and prevent artificial dissociation during sample prep.
B. Transporter Specificity Controls
To validate that uptake is transporter-mediated (LAT1) rather than passive, include the following controls:
-
Competitive Inhibition: Co-incubate with Leucine (1-5 mM) or BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) , a specific System L inhibitor.
-
Temperature Block: Perform a parallel assay at 4°C (inhibits active transport/facilitated diffusion but allows binding).
Protocol: Cellular Uptake Assay
Materials Required[1][3][4][5][6][7][8][9][10][11]
-
Cell Line: e.g., PC-3 (Prostate), HT-29 (Colon), or specific LAT1-overexpressing lines.
-
Compound: Synthetic PEITC-Cysteine conjugate (purity >98%).
-
Transport Buffer: HBSS (Hanks' Balanced Salt Solution) adjusted to pH 6.0 (for stability controls) or pH 7.4 (physiological relevant), HEPES (10 mM).
-
Lysis Buffer: 50 mM Ammonium Acetate (pH 4.0), 0.5% Formic Acid, 50% Methanol (Cold). Acidic pH is mandatory.
-
Internal Standard (IS):
-PEITC-Cys or 1-phenylpropyl isothiocyanate.[3]
Step-by-Step Methodology
Step 1: Cell Seeding
Seed cells in 6-well plates at a density of
Step 2: Substrate Depletion (Optional but Recommended)
Replace culture media with amino-acid-free HBSS (pH 7.4) for 30 minutes prior to the assay. This depletes intracellular amino acid pools that might compete with PEITC-Cys for LAT1 export/import.
Step 3: Treatment[2]
-
Prepare PEITC-Cys dosing solution (e.g., 10
M) in pre-warmed HBSS. -
Control Wells: Add 5 mM BCH (LAT1 inhibitor) 10 minutes before adding PEITC-Cys.
-
Add PEITC-Cys solution to cells.
-
Incubate at 37°C for defined time points (e.g., 5, 15, 30, 60 min).
Step 4: Termination & Washing[4]
-
Aspirate dosing solution rapidly.
-
Immediately wash cells 3x with Ice-Cold Acidified PBS (pH 6.0) .
-
Note: The cold temperature stops transport; the acidic pH prevents the conjugate from dissociating into free PEITC during the wash.
-
Step 5: Lysis & Extraction
-
Add 300
L of Ice-Cold Lysis Buffer (50% MeOH, 0.5% Formic Acid). -
Scrape cells and transfer lysate to microcentrifuge tubes.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect supernatant for LC-MS/MS analysis.
Analytical Quantification (LC-MS/MS)
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. UV detection is insufficient due to low sensitivity and lack of specificity.
Instrument Parameters
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7
m, 2.1 x 50 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (due to the amino group on cysteine).
MRM Transitions (Example)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| PEITC-Cys | 285.1 | 164.1 (PEITC fragment) | 25 | 20 |
| PEITC-Cys | 285.1 | 122.0 (Cys fragment) | 25 | 15 |
| Internal Std | Depends on IS | Depends on IS | - | - |
Workflow Diagram
Caption: Figure 2. Analytical workflow ensuring protein removal and specific detection of the conjugate.
Data Analysis & Interpretation
Calculation of Uptake Rate
Normalize the LC-MS/MS concentration data against total protein content (determined via BCA assay on a parallel sample or the protein pellet redissolved in NaOH).
Expected Results Table
| Condition | Expected Uptake (pmol/mg) | Interpretation |
| PEITC-Cys (37°C) | High | Active transport + Diffusion |
| PEITC-Cys + BCH | Low (<50% of Control) | Confirms LAT1 mediation |
| PEITC-Cys (4°C) | Very Low | Inhibits active transport |
| Free PEITC | Very High | Rapid passive diffusion (Reference) |
Troubleshooting Guide
-
High Background in Controls: Ensure washing is thorough and rapid. PEITC sticks to plastics; use glass inserts for HPLC vials if possible.
-
Peak Tailing: Cysteine conjugates can interact with metals in the LC system. Passivate the system or use a chelator-doped mobile phase if necessary.
-
Conjugate Degradation: If the "Free PEITC" peak in the MS spectrum is high in the standard injection, your stock solution has degraded. Prepare fresh in acidic buffer.
References
-
Transport Mechanisms of Isothiocyanates: Zhang, Y., & Callaway, E. C. (2002). High cellular accumulation of sulphoraphane, a cancer chemopreventive agent from broccoli, is mediated by a membrane transporter. Biochemical Journal, 364(Pt 1), 301–307.
-
LAT1 (SLC7A5) Structure and Function: Singh, N., & Ecker, G. F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. International Journal of Molecular Sciences, 19(5), 1278.
-
PEITC Metabolism and Mercapturic Acid Pathway: Conaway, C. C., et al. (2002). Phenethyl isothiocyanate: disposition and metabolism in rats and dogs. Drug Metabolism and Disposition, 30(10), 1171-1179.
-
LC-MS/MS Quantification of ITC Conjugates: Brusehafer, K., et al. (2014). Isotope dilution LC-MS/MS quantification of urinary mercapturic acid conjugates of phenethyl isothiocyanate. Biomarkers, 19(5), 388-396.
-
Reversibility of ITC Conjugates: Baillie, T. A., & Slatter, J. G. (1991). Glutathione: a vehicle for the transport of chemically reactive metabolites. Accounts of Chemical Research, 24(9), 264–270.
Sources
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethyl isothiocyanate induces calcium mobilization and mitochondrial cell death pathway in cholangiocarcinoma KKU-M214 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Recovery Extraction of Isothiocyanate Metabolites from Human Urine for Pharmacokinetic and Biomarker Studies
Introduction: The Significance of Urinary Isothiocyanate Metabolites
Isothiocyanates (ITCs) are a class of bioactive compounds derived from the enzymatic hydrolysis of glucosinolates, which are naturally occurring secondary metabolites in cruciferous vegetables like broccoli, watercress, and cauliflower.[1][2][3][4] The consumption of these vegetables has been linked to various health benefits, including chemopreventive effects, making the study of ITC uptake and metabolism a critical area of research in nutrition, pharmacology, and drug development.[2][4]
Upon ingestion, ITCs are rapidly absorbed and undergo extensive metabolism, primarily through the mercapturic acid pathway. This process involves conjugation with glutathione (GSH), followed by sequential enzymatic cleavage to form cysteinylglycine, cysteine, and finally, N-acetylcysteine (NAC) conjugates, which are excreted in the urine.[1][5] Therefore, the quantification of these urinary ITC metabolites serves as a reliable biomarker for assessing dietary intake of cruciferous vegetables and evaluating the bioavailability and pharmacokinetics of ITC-based therapeutic agents.[2][6]
This comprehensive guide provides a detailed protocol for the efficient extraction of isothiocyanate metabolites from human urine samples, optimized for subsequent analysis by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection. The methodologies outlined herein are designed to ensure high recovery rates, reproducibility, and analytical sensitivity, empowering researchers to obtain accurate and reliable data in their studies.
Metabolic Pathway of Isothiocyanates
The metabolic fate of dietary isothiocyanates is a well-characterized pathway that culminates in the urinary excretion of several key conjugates. Understanding this pathway is fundamental to designing an effective extraction and analysis strategy.
Figure 1: The Mercapturic Acid Pathway for Isothiocyanate Metabolism.
Principle of Extraction: Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is the preferred method for the cleanup and concentration of ITC metabolites from the complex matrix of urine.[1][7] This technique offers significant advantages over traditional liquid-liquid extraction (LLE), including higher recovery, reduced solvent consumption, and the potential for automation.[8]
The principle of SPE relies on the partitioning of the analytes of interest between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent washing and elution solvents). For ITC metabolites, which are moderately polar compounds, a reversed-phase SPE cartridge is typically employed. The non-polar stationary phase retains the ITC metabolites from the aqueous urine sample, while more polar, water-soluble interfering compounds pass through. A subsequent wash step with a weak organic solvent removes remaining polar impurities. Finally, a stronger organic solvent is used to disrupt the interaction between the analytes and the sorbent, eluting the purified and concentrated ITC metabolites.
Experimental Workflow Overview
The entire process, from sample collection to data acquisition, involves a series of critical steps that must be carefully executed to ensure the integrity of the results.
Figure 2: Comprehensive workflow for the extraction and analysis of urinary ITC metabolites.
Detailed Protocols
Protocol 1: Enzymatic Hydrolysis of Conjugated Metabolites
Rationale: A significant portion of ITC metabolites in urine are present as glucuronide and sulfate conjugates.[9] Enzymatic hydrolysis is a crucial step to cleave these conjugates, releasing the free forms for more efficient extraction and accurate quantification of total ITC metabolite levels.[9][10] The choice of enzyme is critical, with preparations from Helix pomatia being commonly used due to their broad specificity, containing both β-glucuronidase and arylsulfatase activity.[9]
Materials:
-
Frozen urine samples
-
Phosphate buffer (0.1 M, pH 6.5)
-
β-glucuronidase/arylsulfatase from Helix pomatia (e.g., Sigma-Aldrich Type H-1)
-
Internal standard solution (e.g., a stable isotope-labeled ITC metabolite)
-
Incubator or water bath
Procedure:
-
Thaw frozen urine samples on ice.
-
Centrifuge the thawed urine at 4°C for 15 minutes at approximately 2,000 x g to pellet any precipitate.
-
Transfer a 1 mL aliquot of the clear supernatant to a clean microcentrifuge tube.
-
Spike the sample with an appropriate internal standard.
-
Add 0.5 mL of 0.1 M phosphate buffer (pH 6.5).
-
Add a sufficient amount of β-glucuronidase/arylsulfatase (typically around 2,500 units of glucuronidase activity).
-
Gently vortex the mixture.
-
Incubate the samples at 37°C for at least 4 hours, or overnight, to ensure complete hydrolysis.[9]
Protocol 2: Solid-Phase Extraction (SPE) of Isothiocyanate Metabolites
Rationale: This protocol utilizes a reversed-phase C18 SPE cartridge, which provides excellent retention for the moderately polar ITC metabolites. The conditioning step ensures proper wetting of the sorbent, while the washing step removes hydrophilic interferences. Elution with a suitable organic solvent ensures high recovery of the target analytes.
Materials:
-
Hydrolyzed urine samples
-
Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 3 mL of methanol through each cartridge. Do not allow the sorbent to go dry.
-
Pass 3 mL of deionized water through each cartridge to equilibrate the sorbent. Again, ensure the sorbent bed remains wet.
-
-
Sample Loading:
-
Load the entire volume of the hydrolyzed urine sample onto the conditioned cartridge.
-
Apply a gentle vacuum to slowly pass the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove residual salts and other polar impurities.
-
Dry the cartridge under a full vacuum for 5-10 minutes to remove as much water as possible.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the retained ITC metabolites with 2 x 1 mL aliquots of methanol. Allow the first aliquot to soak the sorbent for 1-2 minutes before applying a vacuum to elute it into the collection tube. Repeat with the second aliquot.
-
Protocol 3: Sample Reconstitution and Analysis
Rationale: The eluate from the SPE step is typically in a pure organic solvent, which may not be compatible with the initial mobile phase conditions of the HPLC analysis. Therefore, the sample is evaporated to dryness and reconstituted in a smaller volume of a solvent that is compatible with the analytical method, which also serves to concentrate the analytes.
Materials:
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Mobile phase for HPLC analysis (e.g., 50:50 water:acetonitrile with 0.1% formic acid)
Procedure:
-
Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at room temperature or using a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in 100-200 µL of the initial mobile phase for your HPLC method.
-
Vortex thoroughly to ensure complete dissolution of the analytes.
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or HPLC-UV.
Data Presentation and Expected Results
The successful implementation of this protocol should yield high recovery rates for a range of ITC metabolites. The following table summarizes typical metabolites found in urine and expected recovery ranges from SPE.
| Isothiocyanate Precursor | Metabolite | Abbreviation | Typical SPE Recovery (%) |
| Sulforaphane | Sulforaphane-N-acetylcysteine | SFN-NAC | 85 - 105 |
| Sulforaphane | Sulforaphane-cysteine | SFN-Cys | 80 - 100 |
| Sulforaphane | Sulforaphane-cysteinylglycine | SFN-CG | 75 - 95 |
| Sulforaphane | Sulforaphane-glutathione | SFN-GSH | 70 - 90 |
| Phenethyl Isothiocyanate | Phenethyl ITC-N-acetylcysteine | PEITC-NAC | 85 - 105 |
| Allyl Isothiocyanate | Allyl ITC-N-acetylcysteine | AITC-NAC | 80 - 100 |
Recovery rates are dependent on the specific SPE cartridge, elution solvent, and analytical method used.
Analytical Considerations
The final analysis of the extracted ITC metabolites is typically performed using reversed-phase HPLC coupled to a mass spectrometer or a UV detector.[1][7][11][12]
-
LC-MS/MS: This is the gold standard for the sensitive and specific quantification of ITC metabolites.[1][7][13] Multiple reaction monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for each analyte, providing excellent selectivity and minimizing matrix effects.
-
HPLC-UV: While less sensitive and specific than MS detection, HPLC-UV can be a cost-effective alternative.[6][14] A cyclocondensation reaction with 1,2-benzenedithiol can be employed to form a derivative with a strong chromophore, enhancing UV detection at around 365 nm.[4][6][14]
Trustworthiness and Self-Validating Systems
The robustness of this protocol is ensured by several key elements that create a self-validating system:
-
Use of Internal Standards: The inclusion of a stable isotope-labeled internal standard for each analyte, or at least for each class of analytes, is crucial. This corrects for any variability in extraction efficiency and for matrix effects during ionization in MS analysis, thereby ensuring the accuracy of quantification.
-
Quality Control Samples: The analysis of quality control (QC) samples at low, medium, and high concentrations within each analytical batch is essential to monitor the performance of the entire method. The results from these QC samples should fall within pre-defined acceptance criteria.
-
Method Validation: This protocol should be fully validated according to established guidelines (e.g., FDA or EMA) before being used for the analysis of study samples. This includes assessing linearity, accuracy, precision, selectivity, recovery, and stability.
By adhering to these principles, researchers can have high confidence in the quality and reliability of the data generated.
References
-
Gasper, A. V., et al. (2013). Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). Analytical and Bioanalytical Chemistry, 405(22), 7427–7436. [Link]
-
Vermeulen, M., et al. (2003). Analysis of isothiocyanate mercapturic acids in urine: a biomarker for cruciferous vegetable intake. Journal of Agricultural and Food Chemistry, 51(12), 3554–3559. [Link]
-
Kyriakou, S., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants, 11(4), 642. [Link]
-
Fimognari, C., & Hrelia, P. (2007). Urinary excretion of total isothiocyanates from cruciferous vegetables shows high dose-response relationship and may be a useful biomarker for isothiocyanate exposure. European Journal of Nutrition, 46(4), 227–232. [Link]
-
Kyriakou, S., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants, 11(4), 642. [Link]
-
Angelino, D., et al. (2017). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 40(1), 257-265. [Link]
-
Seow, A., et al. (2002). Preparation of a Beverage Containing Freeze-Dried Watercress for a Clinical Trial of Carcinogen and Toxicant Detoxification. Nutrition and Cancer, 42(2), 209-215. [Link]
-
Clarke, J. D., et al. (2011). Comparison of isothiocyanate metabolite levels and histone deacetylase activity in human subjects consuming broccoli sprouts or broccoli supplement. Journal of Agricultural and Food Chemistry, 59(20), 10955–10963. [Link]
-
Jiao, D., et al. (1994). Absorption and metabolism of isothiocyanates formed from broccoli glucosinolates: effects of BMI and daily consumption in a randomised clinical trial. British Journal of Nutrition, 72(5), 795-808. [Link]
-
Ji, Y., et al. (1998). A urinary biomarker for uptake of dietary isothiocyanates in humans. Cancer Epidemiology, Biomarkers & Prevention, 7(2), 115-122. [Link]
-
Carlucci, G., et al. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 10(9), 503. [Link]
-
Carlucci, G., et al. (2022). Analytical Methods for Dithiocarbamate Detection. Encyclopedia, 2(4), 1845-1856. [Link]
-
Kanchi, S., et al. (2012). Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. Arabian Journal of Chemistry, 5(1), 1-16. [Link]
-
Van der Heyden, Y., et al. (1996). Selective Trace Determination of Dithiocarbamate Fungicides in Fruits and Vegetables by Reversed-Phase Ion-Pair Liquid Chromatography with Ultraviolet and Electrochemical Detection. Journal of AOAC International, 79(4), 965-973. [Link]
-
Calafat, A. M., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Chemosphere, 202, 339–345. [Link]
-
Kjaer, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
-
Hanschen, F. S., et al. (2012). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 131(2), 735-742. [Link]
-
Hecht, S. S., et al. (1998). A Urinary Biomarker for Uptake of Dietary Isothiocyanates in Humans. Cancer Epidemiology, Biomarkers & Prevention, 7(2), 115-122. [Link]
-
Kamal, M. M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 328. [Link]
-
Kyriakou, S., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants, 11(4), 642. [Link]
-
Kyriakou, S., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(21), 6549. [Link]
-
Begum, M., et al. (2018). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 33(3), 328–333. [Link]
-
Mardal, M., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 998. [Link]
Sources
- 1. Analysis of isothiocyanate mercapturic acids in urine: a biomarker for cruciferous vegetable intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary excretion of total isothiocyanates from cruciferous vegetables shows high dose-response relationship and may be a useful biomarker for isothiocyanate exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources [mdpi.com]
- 6. A urinary biomarker for uptake of dietary isothiocyanates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of isothiocyanate metabolite levels and histone deacetylase activity in human subjects consuming broccoli sprouts or broccoli supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: S-(N-Phenethylthiocarbamoyl)-L-cysteine as a Prodrug in Cell Culture
Executive Summary
Phenethyl isothiocyanate (PEITC) is a potent chemopreventive agent found in cruciferous vegetables.[1][2] However, its utility in in vitro assays is often compromised by its physical properties: it is a volatile, lipophilic oil that can evaporate from culture media, bind non-specifically to plastics, and degrade rapidly.
S-(N-Phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys) serves as a water-soluble, solid-state prodrug. It utilizes the reversible nature of the dithiocarbamate bond to release free PEITC in a pH-dependent manner. This application note details the mechanism, preparation, and experimental protocols for using PEITC-Cys to achieve consistent, quantifiable delivery of PEITC in cell culture systems.
Mechanism of Action: The Dissociation Equilibrium
The efficacy of PEITC-Cys relies on the reversibility of the thiocarbamoylation reaction. Unlike stable covalent bonds, the bond between the isothiocyanate (
The "Carrier" Hypothesis
In the extracellular environment (media), the conjugate acts as a reservoir. Upon entering the cell—potentially via amino acid transporters (e.g., LAT1/2) mimicking cysteine uptake—the cytosolic conditions (pH and glutathione transferase activity) shift the equilibrium, releasing the reactive PEITC pharmacophore.
Pathway Diagram
The following diagram illustrates the extracellular stability and intracellular release mechanism.
Caption: Figure 1. The dynamic equilibrium of PEITC-Cys. The conjugate acts as a stable carrier, releasing free PEITC which then depletes GSH or modifies protein targets.
Comparative Properties: Prodrug vs. Parent[3][4]
| Feature | PEITC (Parent) | PEITC-Cys (Prodrug) |
| Physical State | Yellowish Oil | White/Off-white Solid |
| Volatility | High (Evaporates from media) | Negligible |
| Solubility | Low (requires DMSO/Ethanol) | Moderate (Soluble in DMSO/PBS) |
| Stability | Unstable in aqueous media | Stable in acidic stock; dissociates at pH > 7 |
| Uptake Mechanism | Passive Diffusion | Potential Active Transport (LAT) + Diffusion |
| Dosing Accuracy | Low (due to volatility) | High |
Experimental Protocols
Materials Required[6][7][8]
-
Compound: this compound (Custom synthesis or commercial vendors like LKT Labs).
-
Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.
-
Media: DMEM or RPMI-1640 (pH 7.4).
-
Assay Reagents: MTT or CellTiter-Glo (viability), DTNB (Ellman's reagent for GSH).
Preparation of Stock Solutions
Critical Note: Do not store PEITC-Cys in neutral aqueous buffers for long periods, as it will dissociate and precipitate free PEITC.
-
Weighing: Weigh the solid PEITC-Cys powder.
-
Molar Mass Calculation: PEITC (163.24) + Cysteine (121.16)
284.4 g/mol .
-
-
Dissolution: Dissolve in 100% DMSO to create a 50 mM - 100 mM stock .
-
Example: Dissolve 28.4 mg in 1 mL DMSO for a 100 mM stock.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -80°C . Avoid repeated freeze-thaw cycles.
Cell Treatment Protocol (Dosing)
This protocol ensures the prodrug dissociates in the presence of cells, not before.
-
Seeding: Seed cells (e.g., A549, HeLa) at
cells/well in 96-well plates. Allow attachment for 24 hours. -
Preparation of Working Solution:
-
Thaw the DMSO stock of PEITC-Cys.
-
Dilute the stock directly into pre-warmed culture media (37°C) to the desired final concentration (typically 5–50 µM).
-
Important: Perform this dilution immediately before adding to cells (< 5 minutes). If the media sits, the conjugate will begin to dissociate, releasing hydrophobic PEITC which may adhere to the tube walls.
-
-
Incubation:
-
Remove old media from cells.
-
Add 100 µL/well of the fresh PEITC-Cys media.
-
Incubate for 24–72 hours.[3]
-
-
Assay: Proceed to viability (MTT) or mechanistic assays.
Validation: The Cyclocondensation Assay
To confirm that PEITC-Cys is delivering PEITC intracellularly, measuring total intracellular accumulation is necessary. The cyclocondensation assay (reaction with 1,2-benzenedithiol) is the gold standard for quantifying isothiocyanates and their conjugates.
Workflow Diagram:
Caption: Figure 2. Validation workflow using the cyclocondensation assay to quantify total ITC content.
Troubleshooting & Optimization
pH Sensitivity
The dissociation rate of
-
Acidic pH (< 6.5): The conjugate is stable. Release of PEITC is minimal.
-
Basic pH (> 7.5): Dissociation is rapid.
-
Action: Ensure your incubator
is calibrated to maintain media exactly at pH 7.2–7.4. If media turns pink/purple (alkaline), the prodrug will release PEITC too quickly, potentially causing acute toxicity rather than the intended sustained release.
Serum Protein Interaction
PEITC binds avidly to albumin in Fetal Bovine Serum (FBS).
-
Observation: IC50 values in 10% FBS are often 5-10x higher than in serum-free media.
-
Recommendation: For mechanistic studies, consider a short "pulse" treatment (2-4 hours) in serum-free media, followed by recovery in complete media, or maintain consistent FBS lots to normalize protein binding.
References
-
Conaway, C. C., et al. (2002). "Inhibition of benzo(a)pyrene-induced lung tumorigenesis in A/J mice by dietary N-acetylcysteine conjugates of benzyl and phenethyl isothiocyanates." Cancer Research.[4] Link
-
Hecht, S. S. (2000). "Inhibition of carcinogenesis by isothiocyanates." Drug Metabolism Reviews. Link
-
Zhang, Y. (2012). "The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates." Carcinogenesis. Link
-
Chiao, J. W., et al. (2000). "Modulation of growth of human prostate cancer cells by the N-acetylcysteine conjugate of phenethyl isothiocyanate."[4] International Journal of Oncology. Link
-
LKT Laboratories. "N-Acetyl-S-(N'-phenethylthiocarbamoyl)-L-cysteine Product Sheet." (Reference for chemical properties and handling). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-S-(N′-phenethylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]
Application Note: High-Performance Cyclocondensation Assay for Total Isothiocyanate Quantification
Introduction & Scientific Rationale
Isothiocyanates (ITCs), such as sulforaphane (SFN) and allyl isothiocyanate (AITC), are potent electrophiles found in cruciferous vegetables that exhibit significant chemopreventive properties. However, quantifying ITCs in biological systems is notoriously difficult due to their rapid pharmacokinetics. Upon entry into the cell, ITCs are swiftly conjugated with glutathione (GSH) via glutathione S-transferases (GSTs) and subsequently metabolized via the mercapturic acid pathway into dithiocarbamates (DTCs).[1]
The Analytical Challenge: Standard HPLC or LC-MS methods often measure only the free parent ITC, ignoring the massive pool of conjugated metabolites. This leads to a gross underestimation of cellular uptake and bioavailability.
The Solution: The Cyclocondensation Assay , originally developed by Dr. Yuesheng Zhang, is the gold-standard method for quantifying the total ITC equivalent content (parent + metabolites). This assay exploits the reversibility of the ITC-thiol conjugation. Under specific thermal and basic conditions, DTCs dissociate to liberate the reactive ITC, which is then trapped by 1,2-benzenedithiol (BDT) to form a stable, UV-absorbing cyclic product.
Principle of the Assay
The core of this assay is a chemical derivatization where the electrophilic carbon of the isothiocyanate group (
Reaction Mechanism
The reaction is quantitative and stoichiometric. Both free ITCs and their dithiocarbamate metabolites (e.g., ITC-GSH, ITC-Cysteine) react with BDT to yield the same chromophore: 1,3-benzodithiole-2-thione .[1]
Figure 1: Reaction mechanism showing the convergence of parent ITCs and metabolites into a single UV-active product.
Critical Materials & Reagents
Reagent Quality Control
-
1,2-Benzenedithiol (BDT): Critical.[4] This reagent is prone to oxidation. It must be stored at 4°C. If the stock solution turns dark yellow/brown before addition, it has oxidized and will yield high background noise.
-
Methanol (HPLC Grade): Essential for solubilizing BDT and precipitating proteins that might interfere with light scattering.
-
Potassium Phosphate Buffer (100 mM, pH 8.5): The basic pH is required to promote the dissociation of dithiocarbamates and the nucleophilic attack of BDT.
Safety Advisory
BDT has a pungent, sulfurous odor and is toxic. All steps involving BDT must be performed in a chemical fume hood.
Detailed Experimental Protocol
Phase 1: Reagent Preparation
-
Reaction Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 8.5.
-
BDT Stock Solution (200 mM): Dissolve 1,2-benzenedithiol in HPLC-grade methanol.
-
Expert Tip: Prepare fresh daily. Do not store.
-
-
Standard Solution: Prepare a 10 mM stock of a stable ITC (e.g., Sulforaphane or Allyl Isothiocyanate) in methanol. Create a dilution series (e.g., 1–50 µM) for the standard curve.
Phase 2: Sample Preparation (Cell Lysates/Plasma)
-
Lysis: Lyse cells/tissues in water or a mild buffer (e.g., 10 mM Tris-HCl). Avoid high concentrations of thiols (like DTT or
-mercaptoethanol) in the lysis buffer as they compete with BDT, though BDT is added in massive excess to mitigate this. -
Clarification: Centrifuge at
for 10 min at 4°C to remove debris. Use the supernatant.
Phase 3: The Cyclocondensation Reaction
-
Vial Setup: Use 4 mL glass screw-cap vials with PTFE-lined caps (to prevent solvent evaporation at high heat).
-
Reaction Mixture Assembly: Combine the following in order:
-
400 µL Sample (or Standard)
-
400 µL 100 mM Potassium Phosphate Buffer (pH 8.5)
-
800 µL 20 mM BDT Solution (Dilute the 200 mM stock 1:10 in Methanol immediately before use).
-
Final Volume: 1.6 mL
-
Final BDT concentration: 10 mM (Excess).
-
-
Incubation:
-
Seal vials tightly.[1]
-
Incubate in a heating block or water bath at 65°C for 2 hours .
-
Why 65°C? This temperature is optimized to drive the dissociation of stable DTCs without degrading the thione product.
-
-
Termination:
-
Cool samples to room temperature.
-
Centrifuge at
for 5 min if any precipitate (proteins) is visible.
-
Phase 4: Detection & Quantification
-
Measurement: Transfer 200–300 µL to a UV-transparent 96-well plate or use a quartz cuvette.
-
Wavelength: Measure Absorbance at 365 nm .
-
Reference: Subtract the absorbance of a "Blank" (Buffer + Methanol + BDT, heated) from all samples.
Data Analysis & Validation
Calculation
Quantification is based on Beer’s Law (
Formula for Concentration (
Self-Validating Systems (QC)
To ensure the assay is performing correctly, include these controls:
| Control Type | Purpose | Acceptance Criteria |
| Reagent Blank | Checks for BDT oxidation | |
| Spike Recovery | Validates matrix effects | Spike 10 µM SFN into lysate; Recovery 85–115% |
| Sinigrin Negative Control | Checks specificity | Glucosinolates (precursors) should NOT react. |
| Linearity | Checks dynamic range |
Workflow Visualization
Figure 2: Step-by-step workflow for the high-throughput cyclocondensation assay.
Expert Insights & Troubleshooting
-
Interference: The assay is highly specific for the
group. However, carbon disulfide ( ) can react. Ensure your solvents are free of . -
Tertiary ITCs: Note that tertiary isothiocyanates (where the nitrogen is attached to a tertiary carbon) do not react in this assay due to steric hindrance.
-
Glucosinolates: The parent glucosinolates (e.g., glucoraphanin) do not react. If you wish to measure these, you must first treat the sample with myrosinase to convert them into ITCs.[1]
References
-
Zhang, Y., Cho, C. G., Posner, G. H., & Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols.[3][5] Analytical Biochemistry, 205(1), 100–107.[3][5]
-
Zhang, Y., & Talalay, P. (1998). Mechanism of differential potencies of isothiocyanates as inducers of anticarcinogenic enzymes. Cancer Research, 58(20), 4632–4639.
-
Zhang, Y. (2012). The 1,2-benzenedithiole-based cyclocondensation assay: a valuable tool for the measurement of chemopreventive isothiocyanates.[2][4] Critical Reviews in Food Science and Nutrition, 52(6), 525–532.[4]
-
Ye, L., et al. (2002). Quantitative determination of dithiocarbamates in human plasma, serum, erythrocytes and urine: pharmacokinetics of broccoli sprout isothiocyanates in humans. Clinica Chimica Acta, 316(1-2), 43–53.
Sources
- 1. The 1,2-Benzenedithiole-Based Cyclocondensation Assay, a Valuable Tool for Measurement of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 1,2-benzenedithiole-based cyclocondensation assay: a valuable tool for the measurement of chemopreventive isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of Solvent Systems for the Purification of Thiocarbamoyl Cysteine Conjugates
Abstract
The purification of thiocarbamoyl cysteine conjugates—formed via the reaction of isothiocyanates (ITCs) with cysteinyl thiols—presents a unique "Stability-Solubility Paradox." While the reaction requires basic conditions to proceed, the resulting dithiocarbamate linkage is reversible and liable to degradation under high pH or thermal stress. This guide provides a validated, high-integrity protocol for the isolation of these conjugates, emphasizing acidic reversed-phase solvent systems that stabilize the N-C(=S)-S bond while ensuring adequate resolution from native proteins and unreacted electrophiles.
Introduction: The Chemistry of Instability
Thiocarbamoyl conjugates are critical biomarkers in chemoprevention research (e.g., sulforaphane metabolism) and proteomic sequencing (Edman degradation intermediates). The core moiety is the dithiocarbamate (or thiourea, depending on the amine/thiol involvement), formed by the nucleophilic attack of a cysteinyl thiolate (
The Stability-Solubility Paradox
-
Formation: Requires pH > 7.0 to generate the nucleophilic thiolate.
-
Purification: Requires pH < 4.0 to prevent the reverse reaction (dissociation back to free ITC and thiol) or disulfide exchange.
-
Solubility: Many ITCs are hydrophobic, while the cysteine adducts are amphiphilic, necessitating a gradient that spans a wide polarity index without precipitating the analyte.
Mechanistic Pathway
The following diagram illustrates the reversibility of the reaction and the critical control points for purification.
Figure 1: Reaction kinetics and stability profile. The dithiocarbamate linkage is stabilized in acidic environments (Blue path) but prone to dissociation in basic media (Red dashed path).
Critical Parameter Assessment
Before initiating purification, the solvent system must be tuned to three variables:
A. pH Control (The "Acid Lock")
The mobile phase must be acidic. Neutral or basic buffers (e.g., Ammonium Bicarbonate) promote the elimination of the thiol, reversing the conjugation.
-
Recommended: 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).
-
Note: Formic acid is preferred for downstream Mass Spectrometry (LC-MS) as TFA causes ion suppression.
B. Temperature Regulation
Unlike free ITCs, which may require heating to remain soluble, the conjugates are thermolabile.
-
Autosampler: Maintain at 4°C.
-
Column Oven: Ambient (20–25°C). Avoid heating >40°C, which accelerates dissociation.
C. Solvent Choice[1][2]
-
Acetonitrile (ACN): Preferred organic modifier due to lower viscosity and better peak shape for hydrophobic ITC-adducts.
-
Methanol: Acceptable, but often results in higher backpressure and broader peaks for these specific conjugates.
Protocol: Synthesis and Crude Workup
Objective: To generate the conjugate while preparing the sample for the acidic environment of the HPLC.
-
Reaction: Incubate Isothiocyanate (1.0 eq) with L-Cysteine or Glutathione (1.2 eq) in 50 mM Sodium Phosphate buffer (pH 7.4) at 37°C for 2–4 hours.
-
Quenching (Critical Step): Immediately stop the reaction by acidifying the mixture to pH ~3.0 using 10% Formic Acid. This "locks" the conjugate.
-
Extraction:
-
Add an equal volume of Ethyl Acetate or Dichloromethane.
-
Vortex and centrifuge (3,000 x g, 5 min).
-
Discard the organic (top) layer. This removes unreacted, hydrophobic ITCs. The polar cysteine conjugate remains in the aqueous (bottom) layer.
-
-
Filtration: Filter the aqueous phase through a 0.22 µm PVDF membrane.
Protocol: High-Performance Liquid Chromatography (HPLC)[1][3][4][5]
Objective: Isolation of the thiocarbamoyl conjugate using a "Formic Acid Lock" system.
System Configuration[4][6][7]
-
Column: C18 (Octadecyl) end-capped column.
-
Dimensions: 4.6 x 150 mm (Analytical) or 10 x 250 mm (Semi-Prep).
-
Pore Size: 100 Å (Small molecule conjugates) or 300 Å (Protein conjugates).
-
-
Detector: Diode Array Detector (DAD).
-
Primary Wavelength: 254 nm (Aromatic ITCs) or 270 nm.
-
Secondary Wavelength: 235 nm (Specific to the N-C(=S)-S bond).
-
Mobile Phase Composition
-
Solvent A: HPLC-grade Water + 0.1% (v/v) Formic Acid.
Gradient Strategy (Linear)
Flow Rate: 1.0 mL/min (Analytical)
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 95 | 5 | Equilibration: Highly aqueous to retain polar Cys-adducts. |
| 2.0 | 95 | 5 | Loading: Wash unbound salts. |
| 25.0 | 20 | 80 | Elution: Shallow gradient to separate conjugate from impurities. |
| 27.0 | 0 | 100 | Wash: Remove hydrophobic contaminants. |
| 30.0 | 95 | 5 | Re-equilibration. |
Workflow Visualization
Figure 2: HPLC purification workflow emphasizing temperature control and immediate lyophilization.
Protocol: Solid Phase Extraction (SPE) Cleanup
Objective: Rapid desalting of crude mixtures prior to MS analysis or if HPLC is unavailable.
-
Cartridge Selection: C18 Sep-Pak or equivalent (500 mg bed).
-
Conditioning:
-
Flush with 5 mL Methanol.
-
Flush with 5 mL Water + 0.1% Formic Acid.
-
-
Loading: Load the acidified reaction mixture (from Section 3) slowly (1 mL/min).
-
Washing: Wash with 5 mL Water + 0.1% Formic Acid. (Removes salts and free cysteine).
-
Elution: Elute with 3 mL 80% Acetonitrile / 20% Water + 0.1% Formic Acid.
-
Drying: Lyophilize immediately. Do not use rotary evaporation with a heated bath (>30°C), as this promotes degradation.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Split Peaks | pH mismatch between sample and mobile phase. | Ensure sample is acidified to pH < 4.0 before injection. |
| Low Recovery | Thermal degradation or irreversible adsorption. | Lower column temp to 20°C; Check if conjugate precipitated in injector (add 5-10% ACN to sample). |
| Peak Broadening | Reversible dissociation on-column. | Increase flow rate slightly to reduce on-column residence time; Ensure [H+] is sufficient (use 0.1% TFA if MS is not required). |
| Ghost Peaks | Carryover of hydrophobic free ITC. | Run a "Sawtooth" wash gradient (5% -> 100% -> 5% B) between runs. |
References
-
Shapiro, T. A., et al. (1998). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry. Link
-
Zhang, Y., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science. Link
-
Han, D., & Row, K. H. (2011).[3] Separation and purification of sulforaphane from broccoli by solid phase extraction. International Journal of Molecular Sciences. Link
- Baillie, T. A., & Slatter, J. G. (1991). Glutathione: A vehicle for the transport of chemically reactive metabolites. Accounts of Chemical Research.
- Bruice, T. C., et al. (1957). The Kinetics and Mechanism of the Reaction of Cysteine with Isothiocyanates. Journal of the American Chemical Society. (Foundational chemistry of the reversible reaction).
Sources
Application Note: Storage, Handling, and Stability Protocols for PEITC-Cysteine Standards
Abstract
The quantification of Phenethyl Isothiocyanate (PEITC) metabolism relies heavily on the accuracy of its cysteine-conjugate standards (PEITC-Cys). Unlike stable thiourea derivatives formed with lysine, the dithiocarbamate linkage in PEITC-Cys is chemically labile, subject to reversible Michael addition and pH-dependent dissociation. This Application Note defines a rigorous protocol for the storage and handling of PEITC-Cys standards, ensuring molecular integrity for pharmacokinetic (PK) and metabolic profiling.
Scientific Foundation: The Dithiocarbamate Instability
To handle PEITC-Cys effectively, one must understand the mechanism of its degradation. PEITC-Cys is a dithiocarbamate , formed by the nucleophilic attack of the cysteine sulfhydryl group on the central carbon of the PEITC isothiocyanate group (
The Equilibrium Trap
This reaction is a reversible Michael addition. Under physiological or alkaline conditions, the equilibrium shifts backward, releasing free PEITC and free Cysteine.
-
Acidic pH (pH < 4): Protonation of the nitrogen stabilizes the dithiocarbamate bond, "locking" the conjugate.
-
Basic pH (pH > 7): Promotes deprotonation and dissociation (reverse reaction).
-
Oxidative Stress: Free thiols released from dissociation can oxidize to disulfides (Cystine), permanently removing them from the equilibrium and driving further decomposition of the standard.
Metabolic Context
PEITC-Cys is the penultimate intermediate in the mercapturic acid pathway. It is formed from the cleavage of the PEITC-CysGly conjugate and is subsequently acetylated by N-acetyltransferase (NAT) to form PEITC-NAC (Mercapturic Acid), the primary urinary metabolite.
Figure 1: The Mercapturic Acid Pathway highlighting PEITC-Cysteine as the critical intermediate. Note the reversibility indicated by the red dotted line.
Protocol 1: Preparation of Master Standards
Objective: Solubilize PEITC-Cys powder without inducing immediate dissociation or cyclization.
Reagents Required[1][2][3][4]
-
Solvent A: Dimethyl Sulfoxide (DMSO), Anhydrous, LC-MS Grade.
-
Solvent B: Methanol (MeOH), LC-MS Grade.
-
Stabilizer: Formic Acid (FA), 98%+.
-
Container: Amber glass vials (silanized preferred to prevent adsorption).
Step-by-Step Methodology
-
Environment: Perform all weighing and solubilization in a cool environment (avoid hot labs >25°C). Work under yellow light if possible, though PEITC-Cys is less photosensitive than some fluorophores, UV protection is Good Laboratory Practice (GLP).
-
Primary Stock (10 - 50 mM):
-
Dissolve the PEITC-Cys lyophilized powder in 100% Anhydrous DMSO .
-
Rationale: DMSO prevents hydrolysis and is aprotic, stabilizing the nucleophilic sites.
-
Critical: Do not use water or phosphate buffer for the master stock.
-
-
Secondary Stock / Working Solution:
-
Dilute the Primary Stock into Acidified Methanol (MeOH + 0.1% Formic Acid).
-
Rationale: The formic acid lowers the pH (apparent pH < 3), protonating the nitrogen in the dithiocarbamate linkage and preventing dissociation.
-
Table 1: Solubility and Stability Matrix
| Solvent System | Stability Rating | Risk Factor | Recommended Use |
| 100% DMSO | High | Freezing point (19°C) | Master Stock Storage |
| MeOH + 0.1% FA | High | Evaporation | Working Standards / LC Injection |
| PBS (pH 7.4) | Critical Failure | Rapid Dissociation (< 30 min) | NEVER |
| Water (Neutral) | Low | Hydrolysis / Cyclization | Avoid |
| Acetonitrile | Moderate | Solubility issues at high conc. | Alternative to MeOH |
Protocol 2: Storage Architecture
Objective: Prevent thermal degradation and oxidative cleavage during long-term storage.
Storage Hierarchy
-
Deep Freeze (-80°C): Mandatory for storage > 1 week.
-
Store as 100% DMSO aliquots.
-
Container: Amber glass with PTFE-lined caps.
-
Shelf Life: ~6-12 months.[1]
-
-
Standard Freeze (-20°C): Acceptable for < 1 week.
-
Risk:[2] Repeated freeze-thaw cycles in DMSO can cause moisture condensation (DMSO is hygroscopic), leading to hydrolysis.
-
-
Refrigeration (4°C): Autosampler only (< 24 hours).
The "Single-Use" Rule
Because the dithiocarbamate equilibrium is temperature-dependent, never refreeze a thawed aliquot .
-
Aliquot the Master Stock into small volumes (e.g., 20 µL) immediately after preparation.
-
Use one aliquot for a set of experiments and discard the remainder.
Protocol 3: Analytical Handling (LC-MS/HPLC)
Objective: Analyze PEITC-Cys without degrading it during the chromatographic run.
Mobile Phase Chemistry
Standard reversed-phase conditions must be modified to maintain acidity throughout the run.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.2% Acetic Acid).
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid .
-
Note: The presence of acid is non-negotiable. Neutral mobile phases will cause on-column degradation, leading to split peaks (parent PEITC appearing as a ghost peak).
Column Parameters[2][3][7][8][9][10][11][12][13][14][15]
-
Temperature: Maintain column oven at 25°C - 30°C .
-
Warning: Temperatures >40°C accelerate the reverse Michael addition inside the column.
-
-
Column Type: C18 or C8 (e.g., Phenomenex Kinetex or Waters BEH).
-
End-capping is preferred to reduce silanol interactions which can locally raise pH.
-
Workflow Diagram
Figure 2: Operational workflow for the handling of PEITC-Cys standards from receipt to analysis.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Ghost Peak (PEITC Parent) | On-column dissociation due to high pH or Temp. | Ensure 0.1% Formic Acid in both mobile phases.[3][4] Lower column temp to 25°C. |
| Signal Loss over time | Oxidation of the standard in the autosampler. | Keep autosampler at 4°C. Ensure samples are in acidified MeOH/Water (50:50). |
| Non-linear Calibration | Saturation or dissociation at low concentrations. | Use fresh serial dilutions. Do not store diluted standards > 4 hours. |
| Doublet Peaks | Rotamers of the dithiocarbamate bond. | This is sometimes intrinsic to dithiocarbamates in NMR/LC. Check if peaks coalesce at slightly higher temp (careful balance needed). |
References
-
Conaway, C. C., et al. (2002). Disposition of Glucosinolates and Isothiocyanates in Humans and Laboratory Animals. Annual Review of Pharmacology and Toxicology.
-
Shapiro, T. A., et al. (1998). Human metabolism and excretion of cancer chemoprotective glucosinolates and isothiocyanates. Cancer Epidemiology, Biomarkers & Prevention.[5]
- Bruggeman, I. M., et al. (1986). Kinetics and Equilibria of Mercapturic Acid Formation from Isothiocyanates. Journal of Chromatography B. Note: Foundational text on the reversibility of the ITC-Cysteine reaction.
-
Hecht, S. S. (2000).
-
Ji, Y., & Morris, M. E. (2003). Determination of phenethyl isothiocyanate in human plasma and urine by high-performance liquid chromatography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing dissociation of S-(N-Phenethylthiocarbamoyl)-L-cysteine during analysis
Welcome to the technical support center for the analysis of S-(N-Phenethylthiocarbamoyl)-L-cysteine (PCL-Cys). This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar labile molecules. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of preventing the dissociation of PCL-Cys during your analytical experiments.
Introduction: The Challenge of Analyzing PCL-Cys
This compound is a dithiocarbamate adduct formed from the reaction of phenethyl isothiocyanate (PEITC) with a cysteine residue. While this molecule is of significant interest in various research fields, its analysis is notoriously challenging due to the inherent instability of the thiocarbamoyl linkage. Dissociation of the molecule back to its precursors, PEITC and cysteine, can occur readily under various conditions, leading to inaccurate quantification and misinterpretation of experimental results. This guide will provide you with the expertise and practical steps to maintain the integrity of your PCL-Cys samples throughout the analytical workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: I am observing low or no signal for PCL-Cys in my LC-MS/MS analysis. What could be the cause?
Low or no signal for PCL-Cys is a common issue and is most often due to the dissociation of the molecule before or during analysis. The thiocarbamoyl linkage is susceptible to both thermal and pH-mediated degradation.
Troubleshooting Steps:
-
Sample Collection and Handling:
-
Immediate Stabilization: The reactivity of the isothiocyanate group with nucleophiles like the thiol group of cysteine is pH-dependent, with increased reactivity at higher pH.[1] This suggests that the reverse reaction, dissociation, can also be influenced by pH. To prevent dissociation from the moment of collection, especially for biological samples, acidification and cooling are crucial. A combination of low temperature and acidification has been shown to be effective in minimizing the degradation of the parent compound, PEITC.[2][3]
-
Protocol: Immediately after collection, acidify your sample (e.g., plasma, cell lysate) with a small volume of a suitable acid, such as formic acid or perchloric acid, to bring the pH to a range of 3-4. Concurrently, keep the samples on ice or at 4°C.
-
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can promote sample degradation. Aliquot samples into single-use vials before freezing to avoid this.
-
-
Sample Preparation:
-
Low Temperature Extraction: Perform all extraction steps at low temperatures (4°C or on ice) to minimize thermal degradation.
-
Solvent Selection: Use pre-chilled solvents for extraction. A simple protein precipitation with cold acetonitrile is often effective for plasma samples and minimizes sample manipulation time.[2][3]
-
Avoid Alkaline Conditions: Isothiocyanate-cysteine adducts have been found to be unstable in alkaline buffered solutions.[4] Ensure that all buffers and solutions used during sample preparation are neutral or slightly acidic.
-
-
LC-MS/MS Analysis:
-
Mobile Phase pH: Maintain an acidic pH in your mobile phase. The use of 0.1% formic acid in both the aqueous and organic mobile phases is a common practice that helps to keep the analyte protonated and stable during chromatographic separation.[5][6]
-
Column Temperature: Keep the column oven at a low temperature (e.g., 25-30°C) to prevent on-column degradation.
-
Ionization Source: While electrospray ionization (ESI) is commonly used, atmospheric-pressure chemical ionization (APCI) has been found to be more suitable for the ionization of PEITC and may offer better sensitivity for PCL-Cys.[2][3]
-
Diagram: PCL-Cys Dissociation Pathway
Caption: Dissociation of PCL-Cys into its precursors.
FAQ 2: My results for PCL-Cys are highly variable and not reproducible. How can I improve this?
High variability is often a symptom of inconsistent sample handling and the inherent instability of the analyte. In addition to the points mentioned in FAQ 1, consider the following:
Troubleshooting Steps:
-
Derivatization for Stabilization: The free thiol group of cysteine is prone to oxidation, forming disulfide-linked dimers (cystine).[7] This can add another layer of complexity and variability to your analysis. To address both the dissociation of the thiocarbamoyl linkage and the oxidation of the cysteine moiety, consider a derivatization strategy.
-
Alkylation of the Thiol Group: While PCL-Cys itself does not have a free thiol, if dissociation occurs, the resulting cysteine does. To prevent the reformation of the adduct or other side reactions, you can trap the free cysteine. However, a more robust approach for analyzing isothiocyanate metabolites is to derivatize the parent isothiocyanate.
-
Derivatization of PEITC: If your experimental goal allows for the measurement of total PEITC (both free and reversibly bound), you can intentionally dissociate the PCL-Cys under controlled conditions and then derivatize the released PEITC. Derivatization with a thiol-containing reagent like N-acetyl-L-cysteine (NAC) can form a more stable adduct for analysis.[8] Another approach is to derivatize PEITC with ammonia to form the more stable phenethylthiourea.[3]
-
-
Use of an Appropriate Internal Standard: An internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.
-
Stable Isotope-Labeled (SIL) IS: The ideal IS is a stable isotope-labeled version of PCL-Cys. If this is not available, a structurally similar compound that is not present in the sample can be used. For the analysis of PEITC, 1-phenylpropyl isothiocyanate has been successfully used as an internal standard.[2][3]
-
Table 1: Key Parameters for PCL-Cys Analysis
| Parameter | Recommendation | Rationale |
| Sample pH | 3-4 | Minimizes dissociation of the thiocarbamoyl linkage.[2][3] |
| Sample Temperature | 4°C or on ice | Reduces the rate of thermal degradation.[2][3] |
| Extraction Solvent | Pre-chilled Acetonitrile | Efficiently precipitates proteins while maintaining low temperature.[2][3] |
| LC Mobile Phase | Acidified (e.g., 0.1% Formic Acid) | Maintains analyte stability during chromatography.[5][6] |
| LC Column Temp. | Ambient or slightly above (e.g., 25-30°C) | Prevents on-column degradation. |
| Ionization | APCI or ESI (optimization required) | APCI may provide better sensitivity for the parent isothiocyanate.[2][3] |
FAQ 3: Can you provide a starting protocol for the extraction and LC-MS/MS analysis of PCL-Cys from plasma?
The following protocol is a starting point based on methods developed for the closely related and unstable parent compound, PEITC.[2][3] Optimization will be necessary for your specific application and instrumentation.
Experimental Protocol: Extraction and Analysis of PCL-Cys from Plasma
-
Sample Collection and Stabilization:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge at 4°C to obtain plasma.
-
To 100 µL of plasma, add 5 µL of 10% formic acid to acidify the sample.
-
Vortex briefly and keep on ice.
-
-
Protein Precipitation:
-
Add 300 µL of pre-chilled acetonitrile containing the internal standard to the acidified plasma.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
LC-MS/MS Parameters (Starting Point):
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Column Temperature: 30°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI or APCI (positive ion mode)
-
MRM Transitions: To be determined by infusing a standard of PCL-Cys.
Diagram: Analytical Workflow for PCL-Cys
Caption: Recommended workflow for PCL-Cys analysis.
Conclusion: Ensuring the Integrity of Your PCL-Cys Analysis
The successful analysis of this compound hinges on a thorough understanding of its inherent instability and the implementation of a meticulously controlled analytical workflow. By prioritizing immediate sample stabilization through acidification and cooling, employing low-temperature extraction techniques, and optimizing your LC-MS/MS conditions to maintain an acidic environment, you can significantly minimize the dissociation of PCL-Cys. For enhanced robustness and reproducibility, the use of a suitable internal standard and consideration of derivatization strategies are highly recommended. This guide provides a solid foundation for developing and troubleshooting your analytical methods, ultimately leading to more accurate and reliable data in your research.
References
- Hu, J., et al. (2015). Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma.
- Ji, Y., et al. (2005). Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 342(2), 291-297.
- Ohtsu, I., et al. (2019).
- Choudhury, F. K., & DeNicola, G. M. (2026). Best practices for cysteine analysis. Ferroptosis Oxid Stress, 2, 202508.
- Pilipczuk, T., et al. (2017). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-l-cysteine. Food Chemistry, 214, 587-596.
- Ohtsu, I., et al. (2019).
- Lieberei, R., et al. (2013). Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). Analytical and Bioanalytical Chemistry, 405(23), 7451-7461.
- Ohtsu, I., et al. (2019).
- Kassie, F., et al. (2010). Inhibition of lung carcinogenesis and critical cancer-related signaling pathways by N-acetyl-S-(N-2-phenethylthiocarbamoyl)
- Yang, Y. M., et al. (2002). Inhibition of benzo(a)pyrene-induced lung tumorigenesis in A/J mice by dietary N-acetylcysteine conjugates of benzyl and phenethyl isothiocyanates during the postinitiation phase is associated with activation of mitogen-activated protein kinases and p53 activity and induction of apoptosis. Cancer Research, 62(1), 2-7.
- Chiao, J. W., et al. (2000). Modulation of growth of human prostate cancer cells by the N-acetylcysteine conjugate of phenethyl isothiocyanate. International Journal of Oncology, 16(6), 1215-1219.
- Kassie, F., et al. (2010). Inhibition of lung carcinogenesis and critical cancer-related signaling pathways by N-acetyl-S-(N-2-phenethylthiocarbamoyl)
- Yang, Y. M., et al. (2002). Inhibition of benzo(a)pyrene-induced lung tumorigenesis in A/J mice by dietary N-acetylcysteine conjugates of benzyl and phenethyl isothiocyanates during the postinitiation phase is associated with activation of mitogen-activated protein kinases and p53 activity and induction of apoptosis. Cancer Research, 62(1), 2-7.
- Chiao, J. W., et al. (2000). Modulation of growth of human prostate cancer cells by the N-acetylcysteine conjugate of phenethyl isothiocyanate. International Journal of Oncology, 16(6), 1215-1219.
- Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Chemical Biology, 1(2), 113-119.
- Hu, J., et al. (2015). Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma.
- Ji, Y., et al. (2005). Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 342(2), 291-297.
- Ohtsu, I., et al. (2019).
- Pilipczuk, T., et al. (2017). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-l-cysteine. Food Chemistry, 214, 587-596.
- Lieberei, R., et al. (2013). Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). Analytical and Bioanalytical Chemistry, 405(23), 7451-7461.
- Choudhury, F. K., & DeNicola, G. M. (2026). Best practices for cysteine analysis. Ferroptosis Oxid Stress, 2, 202508.
- Ji, Y., et al. (2005). Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 342(2), 291-297.
- Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Chemical Biology, 1(2), 113-119.
Sources
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-l-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing PEITC-Cys Conjugates
Topic: Improving stability of PEITC-Cys (Phenethyl isothiocyanate-cysteine) in aqueous solution. Role: Senior Application Scientist. Audience: Researchers, Scientists, and Drug Development Professionals.
Introduction: The "Equilibrium Trap"
Welcome to the Technical Support Center. If you are working with PEITC-Cys, you have likely encountered inconsistent concentration data, disappearing HPLC peaks, or precipitation.
The core technical challenge with PEITC-Cys is not "degradation" in the traditional sense (like hydrolysis of an ester); it is reversibility . The formation of the dithiocarbamate linkage between PEITC and Cysteine is a reversible Michael addition. In aqueous solutions, particularly at physiological pH and temperature, the equilibrium shifts backward, releasing free PEITC and Cysteine.
This guide provides the protocols to arrest this equilibrium and stabilize your conjugate.
Module 1: The pH Paradox
Issue: "My conjugate degrades rapidly in PBS (pH 7.4), but I need physiological conditions for my assay."
Technical Insight:
The stability of dithiocarbamates is strictly pH-dependent. While basic conditions (pH > 8) accelerate the formation of the conjugate (by generating the nucleophilic thiolate anion,
Troubleshooting Protocol:
| Parameter | Recommendation | Mechanism |
| Storage pH | pH 3.0 – 4.0 | Acidic conditions protonate the thiol leaving group, significantly slowing the retro-Michael dissociation [1]. |
| Assay Buffer | Avoid Tris/Glycine | Primary amines in buffers react with dissociated PEITC, driving further dissociation. Use Phosphate or HEPES. |
| Stabilizer | 0.1% Formic Acid | For stock solutions, acidification prevents dissociation during freeze/thaw cycles. |
Q: How do I validate this in my lab? A: Prepare two aliquots of PEITC-Cys (100 µM). Adjust one to pH 7.4 (PBS) and the other to pH 3.0 (0.1% Formic Acid). Incubate at room temperature for 4 hours. Analyze via HPLC. The pH 7.4 sample will show a distinct peak for parent PEITC; the pH 3.0 sample will remain intact.
Module 2: Temperature & The "Le Chatelier" Sink
Issue: "I see free PEITC peaks in my chromatogram even when the sample was stored on ice."
Technical Insight: Dissociation is endothermic; higher temperatures favor the breakdown of the conjugate. However, a secondary "sink" mechanism often goes unnoticed: Oxidation . If PEITC-Cys dissociates, it releases free Cysteine. In the presence of oxygen, free Cysteine oxidizes to Cystine (disulfide). This removal of Cysteine from the equation drives the equilibrium constantly to the right to replenish it (Le Chatelier’s Principle).
The "Le Chatelier" Sink:
- (Irreversible sink)
-
Result: 100% loss of Conjugate over time.
Stabilization Protocol:
-
Cryogenic Storage: Store stocks at -80°C . At -20°C, slow hydrolysis can still occur over months.
-
Lyophilization: The most stable form is a lyophilized powder. Remove water to stop the equilibrium entirely.
-
Inert Atmosphere: Flush headspace with Nitrogen/Argon to prevent Cysteine oxidation.
Module 3: HPLC Method Optimization
Issue: "My HPLC peak for PEITC-Cys is splitting or tailing, and I see a 'ghost' peak for PEITC."
Technical Insight: This is likely On-Column Dissociation . If your column temperature is high (>30°C) or your mobile phase is neutral, the conjugate is dissociating during the run. The "ghost" peak is PEITC formed inside the column.
Optimized HPLC Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column Temperature: Keep at 20°C or lower. Do not heat the column.
-
Run Time: Minimize run time to reduce residence time on the column.
Module 4: Solubility vs. Stability
Issue: "When I acidify the solution, the conjugate precipitates."
Technical Insight: PEITC-Cys is amphiphilic. While the cysteine moiety is hydrophilic, the phenethyl group is highly lipophilic. At low pH, the carboxyl group of cysteine becomes protonated (uncharged), reducing overall solubility in water.
Solvent System Recommendation:
| Solvent | Ratio | Purpose |
| DMSO | 10% - 50% | Solubilizes the phenethyl moiety. Essential for stock solutions (>1 mM). |
| Acetonitrile | Alternative to DMSO | Use if DMSO interferes with downstream biological assays. |
| Water (Acidified) | Remainder | Maintains the stabilizing pH environment. |
Visualizing the Instability Pathways
The following diagram maps the kinetic fate of PEITC-Cys. Use this to diagnose where your loss of product is occurring.
Caption: The "Equilibrium Trap": High pH drives dissociation. Once dissociated, oxidation of Cysteine or precipitation of PEITC prevents recombination, leading to permanent sample loss.
References
-
Li, L. et al. (2020). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. Antioxidants.[1]
-
Chudasama, V. & Keserű, G. M. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Chemical Science.
-
Ji, Y. et al. (2014). Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma. Journal of Mass Spectrometry.
-
Kala, R. et al. (2018). Absorption and disposition of PEITC in vivo. ResearchGate.
Sources
Technical Support Center: Troubleshooting PEITC Metabolite Recovery in HPLC
Introduction: The Instability Paradox
If you are seeing low recovery rates for PEITC (Phenethyl isothiocyanate) and its metabolites (specifically the mercapturic acid pathway conjugates), you are likely fighting a two-front war: chemical instability and polarity mismatch .
PEITC is not a static analyte.[1] It is an electrophile that reacts with thiols (glutathione) to form dithiocarbamates. The critical "insider" knowledge often missed in standard protocols is that this reaction is reversible . Under neutral or basic conditions (pH > 6.5), the dithiocarbamate moiety dissociates, releasing the parent PEITC, which is volatile and lipophilic, often leading to its loss during aqueous sample preparation.
This guide moves beyond generic HPLC advice to address the specific physicochemical behavior of isothiocyanate conjugates.
Visualizing the Target: The Mercapturic Acid Pathway
To troubleshoot recovery, we must identify which metabolite is being lost. PEITC is metabolized via the mercapturic acid pathway, increasing in polarity at each step until the final N-acetylcysteine (NAC) conjugate is excreted in urine.
Figure 1: The Mercapturic Acid Pathway of PEITC. Note the dashed red lines indicating the reversible dissociation of conjugates back to parent PEITC under non-acidic conditions.
Module 1: Pre-Analytical Stability (The "Hidden" Loss)
Symptom: You spike PEITC-NAC into urine/plasma, but recovery is < 60% before it even hits the column.
Root Cause: Dithiocarbamate Dissociation.[2] The bond between the isothiocyanate carbon and the sulfur of the N-acetylcysteine is labile. In urine (often pH 6–7) or plasma (pH 7.4), the equilibrium shifts back toward free PEITC and free thiol. If you perform a liquid-liquid extraction (LLE) with hexane hoping to capture metabolites, you will fail because the metabolites are polar. If you evaporate solvents without acidification, you accelerate dissociation.
Protocol: The Acid Stabilization Lock
-
Step 1: Immediately upon sample collection, measure pH.
-
Step 2: Acidify samples to pH < 3.0 using 10% Formic Acid or 1M HCl. This "locks" the dithiocarbamate bond.
-
Step 3: Store at -80°C. Avoid repeated freeze-thaw cycles, which induce local pH changes.
Expert Insight: "Never attempt to analyze PEITC conjugates in a neutral buffer. The half-life of ITC conjugates decreases exponentially as pH rises above 7.0." [1, 2]
Module 2: Extraction Strategy (LLE vs. SPE)
Symptom: High variability between replicates; loss of polar metabolites.
Root Cause: Polarity Mismatch.[3] Parent PEITC is highly lipophilic (logP ~3.5), while PEITC-NAC is hydrophilic. A single extraction method rarely recovers both efficiently.
Troubleshooting Matrix: Extraction Method
| Analyte Target | Recommended Method | Critical Parameter | Common Failure Mode |
| Parent PEITC | Liquid-Liquid Extraction (Hexane) | Keep temp < 40°C | Volatility loss during evaporation. |
| PEITC-NAC | Solid Phase Extraction (SPE) | Load at pH 3 | Wash step too strong (elutes analyte). |
| Total ITCs | Cyclocondensation Assay | Reaction time/temp | Incomplete reaction with BDT. |
Recommended Protocol: SPE for PEITC-NAC
-
Conditioning: Use a C18 or HLB (Hydrophilic-Lipophilic Balance) cartridge. Condition with MeOH followed by acidified water (0.1% Formic Acid).
-
Loading: Load acidified urine/plasma.[4]
-
Washing: Wash with 5% MeOH in 0.1% Formic Acid. Do not use pure water, as secondary interactions may be weak.
-
Elution: Elute with 100% MeOH or Acetonitrile.
-
Evaporation: Evaporate under N2 at ambient temperature . Heat accelerates degradation.
Module 3: Chromatographic Optimization
Symptom: Broad peaks, tailing, or shifting retention times.
Root Cause: Secondary Silanol Interactions & pH Drift. PEITC-NAC contains a carboxylic acid group (pKa ~3.5) and an amide. If your mobile phase pH is near the pKa, you will see split or broad peaks due to mixed ionization states.
HPLC/UHPLC Conditions Checklist
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH).
-
Why: High carbon load provides retention for the hydrophobic phenethyl tail.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Why: Keeps the carboxylic acid of the NAC moiety protonated (neutral), improving retention and peak shape.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Avoid: Methanol can sometimes cause higher backpressure and slightly broader peaks for these conjugates compared to ACN.
-
-
Gradient: Start low organic (e.g., 5-10% B) to capture the polar NAC conjugate, then ramp to 90% B to elute parent PEITC.
Module 4: The "Fail-Safe" Validation (Cyclocondensation)
If HPLC recovery remains low or inconsistent, you must verify if the analyte is actually present or if it has degraded. The Cyclocondensation Assay is the gold standard for validating total isothiocyanate load.
This assay reacts 1,2-benzenedithiol (BDT) with any ITC or dithiocarbamate (conjugate) to form a stable cyclic thione (1,3-benzenedithiole-2-thione), which absorbs strongly at 365 nm.
Workflow: The BDT Verification Loop
Figure 2: Troubleshooting workflow using the Cyclocondensation Assay to distinguish between analytical loss and biological absence.
Protocol Summary (Zhang et al. Method):
-
Mix sample with 1,2-benzenedithiol in potassium phosphate buffer (pH 8.5).
-
Heat at 65°C for 1 hour. Note: The basic pH here drives the dissociation of conjugates back to PEITC, which then immediately reacts with BDT to form the stable thione.
-
Analyze the thione peak by HPLC-UV (365 nm).
-
If BDT result is high but direct HPLC is low, your specific metabolites are degrading during prep.
FAQ: Rapid Fire Troubleshooting
Q: My PEITC-NAC peak splits into two. Why? A: This is likely atropisomerism (restricted rotation) or, more commonly, incomplete protonation. Ensure your mobile phase pH is < 3.0. If using ammonium acetate (pH 5-6), switch to formic acid.
Q: Can I use UV detection, or do I need MS? A: PEITC and its metabolites have UV absorbance at 254 nm and 271 nm . However, for pharmacokinetic studies in plasma, UV is often not sensitive enough (LOD ~1 µM). LC-MS/MS (MRM mode) is required for nanomolar sensitivity.
Q: I’m recovering parent PEITC but losing PEITC-NAC. What is happening? A: You are likely using a non-polar extraction solvent (like pure hexane or ethyl acetate) which extracts the lipophilic parent but leaves the polar NAC conjugate in the aqueous layer. Switch to SPE or protein precipitation with Acetonitrile.
References
-
Conaway, C. C., et al. (2001).[2] Disposition of glucosinolates and sulforaphane in humans after ingestion of steamed and fresh broccoli. Nutrition and Cancer.
-
Jiao, D., et al. (1994). Structure-activity relationships of isothiocyanates as mechanism-based inhibitors of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis in A/J mice. Cancer Research.
-
Zhang, Y., & Talalay, P. (1998). Mechanism of differential potencies of isothiocyanates as inducers of anticarcinogenic Phase 2 enzymes. Cancer Research.
-
Liebes, L., et al. (2001). High-performance liquid chromatography-based determination of total isothiocyanate levels in human plasma: application to a clinical study of broccoli sprout consumption. Analytical Biochemistry.
-
Chung, F. L., et al. (1992).[2] Phenethyl isothiocyanate as a chemopreventive agent for lung cancer. Carcinogenesis.
Sources
- 1. Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 1,2-Benzenedithiole-Based Cyclocondensation Assay, a Valuable Tool for Measurement of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welchlab.com [welchlab.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
Optimizing pH conditions for S-(N-Phenethylthiocarbamoyl)-L-cysteine synthesis
Technical Support Center: S-(N-Phenethylthiocarbamoyl)-L-cysteine Synthesis
Subject: Optimization of pH, Solubility, and Isolation Protocols Ticket ID: PTC-CYS-OPT-001 Assigned Scientist: Senior Application Specialist, Chemical Biology Division
Executive Summary
The synthesis of this compound (PTC-Cys) relies on the nucleophilic addition of the L-cysteine thiol group to the electrophilic central carbon of phenethyl isothiocyanate (PEITC). This reaction is strictly pH-dependent.
The Critical Balance: You are balancing Nucleophilicity (requires high pH) against Hydrolytic Stability (requires neutral/low pH).
-
Optimal pH Window: 8.0 – 9.0
-
Primary Failure Mode: Acidic conditions (< pH 7) prevent the formation of the reactive thiolate anion.
-
Secondary Failure Mode: Highly alkaline conditions (> pH 11) or high temperatures drive the reverse reaction (deconjugation).
Module 1: The Mechanism & pH Logic
To optimize yield, you must understand the "Thiol Switch." L-Cysteine exists in equilibrium between its protonated thiol form (
Visualizing the Pathway The following diagram illustrates the reaction flow and the specific points where pH exerts control.
Figure 1: Reaction mechanism showing the critical activation step (deprotonation) and potential degradation pathway.
Module 2: The "Golden Standard" Protocol
This protocol is designed to be a self-validating system . If the reaction mixture does not become homogeneous (Step 2) or precipitate upon acidification (Step 4), the parameters are incorrect.
Reagents:
-
L-Cysteine Hydrochloride (Salt form improves initial solubility).
-
Solvent System: 1:1 mixture of Ethanol (EtOH) and 100mM Sodium Phosphate Buffer (pH 8.5).
Step-by-Step Methodology
-
Buffer Preparation (The Foundation): Prepare a 100mM Sodium Phosphate buffer adjusted strictly to pH 8.5 .
-
Why? The pKa of the Cysteine thiol is ~8.[6]3. At pH 8.5, approximately 60% of the cysteine is in the reactive thiolate form, ensuring rapid reaction without risking the instability seen at pH 10+.
-
-
Solubilization (The Phase Check):
-
Dissolve L-Cysteine (1.1 equivalents) in the buffer.
-
Dissolve PEITC (1.0 equivalent) in absolute Ethanol.
-
Mix the two solutions slowly.
-
Validation Point: The final solution should be clear. If cloudy, increase the Ethanol ratio to 60%. PEITC is hydrophobic; Cysteine is hydrophilic. The 1:1 ratio is the "sweet spot."
-
-
Reaction (The Kinetic Phase): Stir at Room Temperature (20-25°C) for 2-4 hours.
-
Critical Warning: Do NOT heat. Higher temperatures favor the reverse reaction (entropy driven) and can regenerate PEITC and Cysteine.
-
-
Purification (The Isolation):
-
Wash: Extract the reaction mixture twice with n-Hexane or Ethyl Acetate.
-
Purpose: This removes unreacted PEITC (which is soluble in organic solvents) while the PTC-Cys product (an amino acid derivative) remains in the aqueous alkaline phase.
-
-
Precipitation: Cool the aqueous phase to 4°C. Slowly add 1M HCl to adjust the pH to 3.0 - 3.5 .
-
Filtration: Filter the precipitate and wash with cold water.
-
Module 3: Troubleshooting & FAQs
Q1: My reaction yield is extremely low (< 20%). What is happening?
Diagnosis: Likely Oxidation or Insufficient pH .
-
The Issue: If the pH is < 7.5, the thiol is protonated and inert. If the pH is correct but the reaction is open to air for too long, L-Cysteine oxidizes to L-Cystine (disulfide dimer), which cannot react with PEITC.
-
The Fix:
-
Verify pH is > 8.0.[10]
-
Degas your buffer with Nitrogen/Argon before adding Cysteine.
-
Add a catalytic amount of EDTA (1 mM) to chelate metals that catalyze oxidation.
-
Q2: The product smells strongly of watercress (PEITC) after isolation.
Diagnosis: Reversibility or Incomplete Washing .
-
The Issue: Thiocarbamoyl conjugates are equilibrium products. If you dried the product at high heat (> 40°C) or left it in an alkaline solution for days, it reverted to PEITC.
-
The Fix:
-
Ensure the "Wash" step (Step 4 above) is performed before acidification.
-
Lyophilize (freeze-dry) the final product rather than oven-drying.
-
Store the final product at -20°C.
-
Q3: I cannot get the reagents to dissolve. The mixture is biphasic.
Diagnosis: Solvent Polarity Mismatch .
-
The Issue: PEITC is an oil; Cysteine is a salt. Water alone precipitates PEITC; Ethanol alone precipitates Cysteine.
-
The Fix: Use the Co-Solvent Table below to adjust your ratio.
| Solvent System | Cysteine Solubility | PEITC Solubility | Reaction Rate | Recommendation |
| 100% Water | High | Very Low (Cloudy) | Slow (Phase transfer limited) | ❌ Avoid |
| 100% Ethanol | Low (Precipitates) | High | N/A | ❌ Avoid |
| 50% EtOH / 50% Buffer | Moderate | Moderate | Fast | ✅ Optimal |
| DMSO / Buffer | High | High | Fast | ⚠️ Hard to remove DMSO |
Module 4: Stability & Storage Data
Once synthesized, the stability of PTC-Cys is dictated by pH.
Figure 2: Stability profile indicating that acidic conditions are required for long-term storage.
References
-
Reaction Mechanism & pH Dependence
-
Thiol Reactivity & pKa
- Nagy, P. (2013). "Kinetics and mechanisms of thiol–disulfide exchange covering direct substitution and thiol oxidation-mediated pathways." Antioxidants & Redox Signaling. (Establishes the pKa of Cysteine thiol ~8.
-
General Isothiocyanate Conjugation Protocols
- Zhang, Y. (2012). "The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates." Carcinogenesis. (Details the reversibility of the ITC-Cysteine reaction).
-
Synthesis of S-Phenyl-L-Cysteine (Analogous Method)
- Li, H., et al. (2019). "Highly efficient preparation of active S-phenyl-L-cysteine..." BMC Biotechnology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Acetyl-S-(N′-phenethylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]
- 5. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing issues for cysteine conjugates in chromatography
Topic: Resolving Peak Tailing & Resolution Issues for Cysteine Conjugates Role: Senior Application Scientist Status: Active Support Ticket
Executive Summary: The "Sticky" Nature of Cysteine ADCs
Welcome to the technical support center. If you are analyzing cysteine-linked Antibody-Drug Conjugates (ADCs) like Brentuximab vedotin, you are likely battling two opposing forces: the hydrophilic nature of the antibody (mAb) and the extreme hydrophobicity of the cytotoxic payload (e.g., MMAE, MMAF).
Peak tailing in this context is rarely a simple "old column" issue. It is a symptom of secondary interactions —specifically, the payload interacting with the stationary phase base particle or the free thiols (generated during conjugation) chelating with metal surfaces.
This guide moves beyond basic advice to address the specific physicochemical mechanisms driving peak distortion in cysteine ADCs.
Part 1: Diagnostic Workflow
Before adjusting your method, identify the root cause using the logic flow below.
Figure 1: Decision tree for isolating peak tailing sources based on chromatography mode (RPLC vs. HIC).
Part 2: Reversed-Phase (RPLC) Troubleshooting
Q: I am seeing severe tailing on my heavy/light chain subunits. I use Formic Acid (FA) because I need MS sensitivity. What is the fix?
A: The tailing is caused by the "Formic Acid Compromise." Formic acid is a weak ion-pairing agent.[1][2][3] It fails to fully mask the residual silanols on the silica surface. The hydrophobic payload and the basic residues of the antibody interact with these exposed silanols, causing drag (tailing).
The Solution: Difluoroacetic Acid (DFA) Trifluoroacetic acid (TFA) is the gold standard for peak shape because it strongly pairs with the protein, masking silanols. However, it suppresses electrospray ionization (ESI) signals by >90%. DFA is the "Goldilocks" modifier. It provides the ion-pairing strength of TFA (improving peak shape) but with significantly less signal suppression.
Protocol: Mobile Phase Optimization
-
Control: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[4]
-
Test: Replace with 0.1% Difluoroacetic Acid (DFA) .
-
Observation: Expect peak widths to decrease by ~30% and tailing factors to drop below 1.2, with only a modest drop in MS signal intensity compared to FA [1][2].
Q: My column is new, but my cysteine-linked payload (MMAE) still tails. Is the column defective?
A: Likely not defective, but potentially too active or too small in pore size . Cysteine-linked ADCs are large molecules. If you use a standard 100Å pore size column, the molecule cannot effectively diffuse in and out of the pores, leading to mass transfer broadening (which looks like tailing).
The Solution: Surface Chemistry & Pore Size
-
Pore Size: Switch to 300Å or wider.
-
Surface Chemistry: Avoid standard C18. The hydrophobic payload binds too strongly to C18, leading to irreversible adsorption or slow desorption.
-
Recommended:Diphenyl or Phenyl-Hexyl phases. The pi-pi interactions often provide unique selectivity for the aromatic payloads found in ADCs, allowing for sharper elution than the pure hydrophobic retention of C18 [3].
-
Data Summary: Mobile Phase Modifier Impact
| Modifier | Ion Pairing Strength | Silanol Masking | MS Signal Suppression | Recommended Use |
| Formic Acid (FA) | Weak | Poor (High Tailing) | Low (Best Sensitivity) | Peptide mapping (non-hydrophobic) |
| Trifluoroacetic Acid (TFA) | Strong | Excellent (Sharp Peaks) | High (>90% Loss) | UV-only purity analysis |
| Difluoroacetic Acid (DFA) | Moderate | Good (Low Tailing) | Moderate (~20-30% Loss) | ADC Subunit LC-MS |
Part 3: Hydrophobic Interaction Chromatography (HIC) Troubleshooting
Q: In HIC analysis of intact ADCs, my higher DAR species (DAR 6, 8) are extremely broad and tailing. Why?
A: This is "Hydrophobic Drag." In HIC, you elute by decreasing salt.[5] However, highly loaded species (DAR 8) are so hydrophobic that even at zero salt, they may still interact with the column stationary phase (usually Butyl or Phenyl).
The Solution: Organic Modifier Addition You must "help" the hydrophobic species elute by adding a small amount of organic solvent to Mobile Phase B (the low salt buffer).
Protocol: HIC Organic Modifier Screen
-
Standard B: 50 mM Phosphate, pH 7.0 (0 M Ammonium Sulfate).
-
Modified B: 50 mM Phosphate, pH 7.0 + 10-15% Isopropanol (IPA) or Acetonitrile.
-
Mechanism:[1][6][7] The organic solvent disrupts the strong hydrophobic interaction between the payload and the ligand, sharpening the peak for late-eluting DAR species [4].
Q: I see "Ghost Tailing" or carryover in subsequent blank injections.
A: Cysteine conjugates often contain free thiols if the conjugation wasn't 100% efficient or if the linker is unstable. Free thiols are "sticky" and can chelate to stainless steel surfaces in your LC flow path.
The Solution: Bio-Inert Passivation
-
Hardware: Use a Bio-Inert or Biocompatible LC system (Titanium or PEEK flow path).
-
Passivation: If using stainless steel, inject 0.1% Phosphoric Acid followed by a high-organic wash to strip metal ions.
-
Column Hardware: Switch to columns using "MaxPeak High Performance Surfaces" (HPS) or PEEK-lined steel to prevent the analyte from touching the metal column wall [5].
Part 4: The Mechanism of Tailing (Visualized)
Understanding why tailing happens allows you to predict it.
Figure 2: Mechanistic view of secondary interactions causing peak tailing in ADC chromatography.
References
-
Nguyen, J. M., et al. (2019). "High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing." Journal of Chromatography B.
-
Waters Corporation. (2020).[2] "When is it recommended to use mobile phase additive difluoroacetic acid (DFA) instead of trifluoroacetic acid (TFA)?" Waters Knowledge Base.
-
D'Atri, V., et al. (2018). "Hydrophobic interaction chromatography for the characterization of antibody-drug conjugates." Journal of Chromatography A.
-
Thermo Fisher Scientific. (2016). "High-Resolution Separation of Cysteine-Linked Antibody-Drug Conjugate Mimics Using Hydrophobic Interaction Chromatography." Application Note.
-
Waters Corporation. (2021). "Separation of Antibody Drug Conjugate Payload Drugs Using MaxPeak™ Premier Columns." Application Note.
Sources
- 1. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. sciex.com [sciex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lctsbible.com [lctsbible.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
Technical Support Center: S-(N-Phenethylthiocarbamoyl)-L-cysteine Stability & Extraction
Executive Summary: The Stability Paradox
S-(N-Phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys) is a dithiocarbamate metabolite formed via the conjugation of Phenethyl Isothiocyanate (PEITC) with glutathione, followed by enzymatic processing.
The Critical Challenge: Researchers often misdiagnose the loss of PEITC-Cys signal as "oxidation." While oxidative desulfuration is a risk, the primary instability mechanism is pH-dependent dissociation . In neutral-to-alkaline conditions (pH > 6.5), the dithiocarbamate linkage destabilizes, reversing the reaction to release free PEITC and Cysteine.
Therefore, "minimizing oxidation" requires a dual strategy:
-
Acidic Stabilization: To prevent dissociation.
-
Antioxidant Shielding: To prevent radical attack on the sulfur moieties.
The Chemistry of Degradation (Mechanism)
To preserve the molecule, you must understand the forces destroying it. PEITC-Cys faces two distinct threats based on your extraction environment.
Threat A: Dissociation (The "False" Oxidation)
At physiological or basic pH, the nitrogen of the cysteine moiety becomes deprotonated, promoting the elimination of the cysteine group. This is a reversible equilibrium.
-
Symptom: Disappearance of PEITC-Cys peak; appearance of PEITC peak.
-
Prevention: Maintain pH < 4.0.
Threat B: True Oxidation
The sulfur atoms in the thiocarbamoyl group (
-
Symptom: Formation of disulfide dimers or oxygenated species (sulfoxides).
-
Prevention: Low temperature, metal chelation (EDTA), and reducing agents (TCEP/Ascorbic Acid).
Figure 1: Degradation pathways of PEITC-Cys. Note that high pH drives dissociation, while oxidative stress drives dimerization.
Validated Extraction Protocol (Zero-Oxidation Workflow)
This protocol is designed for plasma or tissue homogenates. It prioritizes the "Acidic + Cold" rule.
Reagents Preparation
| Reagent | Concentration | Function |
| Extraction Solvent | Acetonitrile (ACN) | Protein precipitation & analyte solubility. |
| Acidifier | 1% Formic Acid (v/v) | Maintains pH < 3 to prevent dissociation. |
| Antioxidant | 5 mM Ascorbic Acid | Scavenges dissolved oxygen and ROS. |
| Chelator | 1 mM EDTA | Sequesters metal ions that catalyze oxidation. |
| Internal Standard | 13C-PEITC-Cys | Corrects for matrix effects and recovery loss. |
Step-by-Step Methodology
-
Sample Collection (CRITICAL):
-
Collect biofluids into tubes pre-spiked with Acidic Antioxidant Solution (10 µL of 50% Formic Acid + 1M Ascorbic Acid per 1 mL sample).
-
Why: Degradation begins the second the sample leaves the biological host. Immediate acidification is non-negotiable.
-
-
Protein Precipitation:
-
Thaw samples on ice (4°C). Never heat.
-
Add Cold Extraction Solvent (ACN with 1% Formic Acid + 1 mM EDTA) at a ratio of 3:1 (Solvent:Sample).
-
Tip: The EDTA is crucial here to bind iron released from lysed red blood cells.
-
-
Vortex & Centrifugation:
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C .
-
-
Supernatant Handling:
-
Transfer supernatant to an amber glass vial (blocks UV light which can catalyze sulfur oxidation).
-
STOP POINT: If not analyzing immediately, store at -80°C. Stability at -20°C is poor (< 1 week).
-
-
LC-MS Analysis:
-
Maintain autosampler temperature at 4°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Do not use neutral buffers (Ammonium Acetate) unless absolutely necessary for ionization, and even then, keep the time on column short.
-
Figure 2: The "Zero-Oxidation" extraction workflow emphasizing pH control and temperature.
Troubleshooting & FAQs
Q1: I see a "double peak" for PEITC-Cys. Is this oxidation?
A: Likely not. This is often diastereomer separation or rotamers .
-
Explanation: The thiocarbamoyl C-N bond has partial double-bond character, leading to restricted rotation. You may see rotamers in NMR or slow chromatography.
-
Action: Check if the peaks coalesce at higher column temperatures (though heating is risky for stability). If the mass is identical, integrate both.
Q2: My recovery is consistently low (< 50%), even with acidification.
A: Check your evaporation step.
-
Issue: PEITC-Cys is volatile-sensitive and heat-sensitive. If you are using a nitrogen evaporator (SpeedVac) at > 35°C, you are degrading the compound.
-
Fix: Avoid drying down if possible (dilute-and-shoot). If drying is required, use a lyophilizer (freeze-dryer) or nitrogen blow-down at ambient temperature.
Q3: Can I use DTT or Beta-mercaptoethanol to prevent oxidation?
A: Avoid them.
-
Reasoning: These are thiols themselves. They can undergo "thiol-disulfide exchange" with your analyte or compete for the thiocarbamoyl linkage, potentially creating artifactual mixed disulfides (e.g., PEITC-DTT adducts).
-
Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine). It is a strong, non-thiol reducing agent that works well at acidic pH and does not form mixed disulfides.
Q4: The signal drops over the course of a 12-hour LC-MS run.
A: This is autosampler instability.
-
Fix 1: Ensure the autosampler is chilled to 4°C.
-
Fix 2: Re-verify the pH of your final extract. If your protein precipitation solvent evaporated, the pH might have shifted.
-
Fix 3: Add 5% methanol to the sample vial; sometimes pure aqueous acidic solutions promote faster hydrolysis than organic mixtures.
References
-
Hecht, S. S. (2000). Metabolism of Isothiocyanates. Drug Metabolism Reviews. (Detailed mechanisms of mercapturic acid pathway and conjugate instability).
-
Ji, Y., & Morris, M. E. (2003). Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. (Establishes the need for acidic handling).
-
Bruggeman, I. M., et al. (1986). Stability of glutathione conjugates of isothiocyanates. Journal of Chromatography A. (Foundational work on the pH-dependent dissociation of dithiocarbamates).
-
Liebert, M., et al. (2009). Quantification of Isothiocyanate Mercapturic Acids in Urine. Chemical Research in Toxicology. (Protocols using acidification and isotope dilution).
Technical Guide: Mitigating Matrix Effects in LC-MS Analysis of PEITC Conjugates
Introduction
Analyzing Phenethyl Isothiocyanate (PEITC) and its mercapturic acid pathway conjugates (PEITC-GSH, PEITC-NAC) presents a "perfect storm" for bioanalytical chemists. You are dealing with analytes that are chemically unstable in alkaline conditions, possess widely varying polarities (from hydrophobic parent to zwitterionic conjugates), and are heavily suppressed by endogenous phospholipids in plasma and urine.
This guide moves beyond standard protocols to address the causality of assay failure. We will focus on detecting matrix effects (ME), removing their source, and ensuring the stability of these labile sulfur-containing compounds.
Part 1: The Biological Variable (Know Your Analytes)
Before troubleshooting the instrument, you must understand the metabolic cascade. PEITC is metabolized via the mercapturic acid pathway.[1] In urine analysis, PEITC-NAC is your primary target; in plasma, you may encounter the transient GSH and Cys conjugates.
Visual 1: The PEITC Mercapturic Acid Pathway
Caption: Metabolic progression of PEITC. Note the transition from the hydrophobic parent to the polar, ionizable NAC conjugate.
Part 2: Diagnosing Matrix Effects (The "Post-Column Infusion" Protocol)[2][3]
Q: My internal standard recovery is low, but my extraction looks clean. How do I visualize the suppression?
A: Do not rely solely on extraction recovery calculations. You must map the "ionization landscape" of your chromatography. The Post-Column Infusion method is the industry gold standard for this. It allows you to "see" where the matrix is killing your signal.
The Protocol[3][4][5]
-
Setup: Connect a syringe pump to the LC flow path via a T-junction, situated after the analytical column but before the MS source.
-
Infusate: Prepare a solution of your analyte (e.g., PEITC-NAC) at a concentration that yields a steady signal (approx. 100x signal-to-noise).
-
Flow: Set the LC to run your standard gradient with a blank injection (mobile phase). Set the syringe pump to infuse the analyte continuously (e.g., 10 µL/min).
-
Experiment: Inject a "Blank Matrix" sample (extracted plasma/urine) while the infusion runs.
-
Analysis: Watch the baseline. A flat baseline indicates no effect. A negative dip indicates Ion Suppression . A positive hump indicates Ion Enhancement .
Visual 2: Post-Column Infusion Setup
Caption: Schematic for continuous infusion to map matrix effects. The T-junction mixes the eluent with the constant analyte stream.
Part 3: Sample Preparation (The Root Cause)
Q: I am using Protein Precipitation (PPT) with Acetonitrile, but I still see significant suppression. Why?
A: Standard PPT removes proteins but leaves behind Phospholipids (PLs) . PLs (like phosphatidylcholines) are the primary cause of matrix effects in LC-MS. They elute late in reverse-phase gradients and often overlap with hydrophobic analytes or "wrap around" to suppress the next injection.
Recommendation: Switch to Phospholipid Removal (PLD) plates or Supported Liquid Extraction (SLE) .
Comparative Data: Cleanup Efficiency
| Method | Protein Removal | Phospholipid Removal | PEITC-NAC Recovery | Matrix Effect (ME%) |
| Standard PPT (ACN) | >99% | <10% | 85-90% | High (Suppression) |
| Solid Phase Extraction (SPE) | >99% | 80-90% | 70-80% | Low |
| PLD Plates (e.g., Ostro/Phree) | >99% | >99% | 85-95% | Negligible |
Critical Stability Protocol
PEITC conjugates are susceptible to degradation via the Chevalier reaction (cyclization) in alkaline or neutral pH.
-
Rule: Always acidify samples immediately.
-
Action: Collection tubes should contain acid (e.g., HCl or Formic Acid) to maintain pH < 3.
-
Temperature: Process on ice. Store at -80°C.
Part 4: Chromatographic & MS Optimization
Q: My PEITC-NAC peak splits or tails. How do I fix this?
A: This is often a pH mismatch or column overload.
-
Mobile Phase: PEITC-NAC is an acid (carboxylic acid on the NAC moiety). Use an acidic mobile phase (0.1% Formic Acid) to keep it protonated and improve retention on C18.
-
Column Choice: Use a high-strength silica (HSS) T3 or C18 column capable of retaining polar compounds.
-
Internal Standard (IS): You must use a Stable Isotope Labeled (SIL) IS (e.g., PEITC-NAC-d3 or -13C).
-
Why? An analog IS (like a different ITC) will not co-elute perfectly with your analyte. If the matrix effect is a narrow band (as seen in the infusion experiment), the IS might be suppressed while the analyte is not, leading to quantitative errors. SIL-IS experiences the exact same suppression as the analyte, mathematically cancelling out the error.
-
Part 5: Troubleshooting Decision Tree
Q: I have data, but it looks wrong. Where do I start?
Use this logic flow to isolate the issue between the chemistry (stability), the matrix (suppression), or the chromatography.
Visual 3: Troubleshooting Logic
Caption: Step-by-step diagnostic flow for resolving sensitivity or reproducibility issues.
References
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
Ji, Y., & Hecht, S. S. (2005). Quantitation of phenethyl isothiocyanate metabolites in human plasma and urine by LC-MS/MS.[1] Cancer Epidemiology, Biomarkers & Prevention. Link
-
Matusheski, N. V., et al. (2001). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. Journal of Agricultural and Food Chemistry. (Demonstrates stability concerns of ITCs). Link
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Guidelines on Matrix Effect Assessment). Link
Sources
Technical Support Center: Overcoming Solubility Challenges of Thiocarbamoyl Conjugates
Current Status: Operational Ticket ID: TCC-SOL-001 Assigned Specialist: Senior Application Scientist, Bioconjugation Division
Introduction: The "Brick Dust" Paradox
Welcome to the technical support hub for thiocarbamoyl (thiourea) conjugates. You are likely here because a reaction that looked perfect on paper—typically an amine reacting with an isothiocyanate (
The Core Problem: While the isothiocyanate-amine reaction is a gold standard for bioconjugation (used in radiopharmaceuticals like DOTA-SCN, fluorescent labeling with FITC, and drug conjugates), the resulting thiocarbamoyl linkage (
This guide moves beyond basic "add more DMSO" advice to provide root-cause diagnostics and engineering solutions.
Module 1: Diagnostics – Why is it Insoluble?
Before altering your protocol, you must categorize the failure mode. Is it thermodynamic insolubility, kinetic aggregation, or chemical degradation?
Diagnostic Workflow
Figure 1: Diagnostic decision tree to distinguish between reversible hydrophobicity and irreversible aggregation.
Module 2: Formulation Strategies (The "Quick Fixes")
If your diagnostic points to Intrinsic Hydrophobicity , use these formulation adjustments. The goal is to disrupt the planar stacking of the thiourea groups without denaturing the biological carrier.
Solvent & Excipient Compatibility Matrix
| Additive Class | Recommended Agent | Working Conc. | Mechanism of Action | Warning/Contraindication |
| Cosolvent | DMSO (Dimethyl sulfoxide) | 5–20% (v/v) | Disrupts H-bonding; solvates aromatic rings. | Toxic to cells >0.1–1%; can denature proteins >10%. |
| Cosolvent | DMA (Dimethylacetamide) | 5–10% (v/v) | Superior for rigid aromatic isothiocyanates. | Incompatible with some plastic labware (polystyrene). |
| Chaotrope | Urea / Guanidine HCl | 2–4 M | Breaks hydrophobic networks. | Do not use if downstream application requires native protein folding. |
| Surfactant | Polysorbate 80 (Tween 80) | 0.01–0.1% | Prevents surface adsorption and nucleation. | Can interfere with mass spectrometry (ion suppression). |
| Cyclodextrin | HP- | 5–10 molar excess | Encapsulates the hydrophobic thiourea moiety. | Most biocompatible option; expensive for large scale. |
Protocol A: The "Pulse" Addition Method
Prevents local concentration spikes that trigger precipitation.
-
Dissolve the isothiocyanate ligand in anhydrous DMSO at 10–50 mM.
-
Prepare the protein/antibody solution in buffer (pH 8.5–9.0). Crucial: Add HP-
-CD (Hydroxypropyl-beta-cyclodextrin) to the aqueous phase before conjugation at 10x molar excess relative to the ligand. -
Inject the DMSO ligand solution into the vortexing aqueous phase. Do not exceed 5% final DMSO volume.
-
Incubate at room temperature. The cyclodextrin acts as a "shuttle," keeping the ligand soluble until it reacts with the lysine amine.
Module 3: Structural Engineering (The "Permanent Fixes")
If formulation fails, the conjugate structure itself is flawed. You must engineer hydrophilicity into the linker before the thiourea bond forms.
Strategy 1: PEGylation (The Spacer Approach)
Inserting a polyethylene glycol (PEG) spacer between the isothiocyanate and the payload breaks the planarity and recruits water molecules.
-
Rule of Thumb: Use a PEG
linker for small molecules (<500 Da). Use PEG or higher for highly lipophilic payloads (e.g., toxins, fluorophores).
Strategy 2: Sulfonation (The Charge Approach)
Replace standard phenyl-isothiocyanates with sulfonated analogs. The negative charge (
Engineering Workflow
Figure 2: Structural modification pathways to enhance conjugate solubility.
Module 4: Technical FAQs
Q1: My conjugate precipitates immediately upon dilution into PBS. Why? A: This is the "Solubility Cliff." The thiocarbamoyl linkage is hydrophobic. When you dilute from DMSO (organic) to PBS (aqueous, high ionic strength), the "salting out" effect occurs.
-
Fix: Use a stepwise dilution. Dilute your DMSO stock 1:1 with water first, then 1:1 with 2x PBS. Alternatively, lower the drug-to-antibody ratio (DAR). High DAR (>4) often leads to precipitation.
Q2: Is the thiourea bond stable at low pH? A: Generally, yes. Thioureas are more stable than thiols or esters. However, Edman degradation -like mechanisms can occur at very low pH (<3) or high temperature, cleaving the bond.
-
Verification: For lysosomal delivery (pH 4.5), the bond is stable.
Q3: I see "ghost peaks" in my HPLC analysis of the conjugate. A: Thiocarbamoyl conjugates often stick to C18 columns due to their lipophilicity.
-
Fix: Heat your HPLC column to 50–60°C (if your protein allows) or switch to a C4 column / polymeric column (PLRP-S) which has less hydrophobic retention [1].
Q4: Can I use TCEP to reduce aggregation?
A: Only if the aggregation is disulfide-mediated (see Module 1). Warning: Isothiocyanates can react with the thiols in DTT or
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on isothiocyanate chemistry and troubleshooting).
-
BenchChem Technical Support. (2025). Stability of Isothiocyanate Conjugates.[1] (Detailed analysis of pH effects on linkage stability).
-
Jencks, W. P. (1969).[2] Catalysis in Chemistry and Enzymology. (Foundational kinetics of thiourea formation and hydrolysis).
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. (Strategy for solubilizing hydrophobic conjugates).
-
Gao, W., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science. (Troubleshooting HPLC "ghost peaks").
Sources
Validation & Comparative
Comparing cytotoxic potency of PEITC vs S-(N-Phenethylthiocarbamoyl)-L-cysteine
Comparison Guide: Cytotoxic Potency of PEITC vs. S-(N-Phenethylthiocarbamoyl)-L-cysteine
Executive Summary
Phenethyl Isothiocyanate (PEITC) is the bioactive parent compound derived from gluconasturtiin (found in watercress).[1][2] It is a highly potent, lipophilic electrophile that rapidly depletes cellular glutathione (GSH) and induces apoptosis.
This compound (often abbreviated as PEITC-Cys ) is a metabolic intermediate in the mercapturic acid pathway. It is the precursor to the more stable N-acetylcysteine (NAC) conjugate.
The Verdict: PEITC is generally 2–3x more potent in vitro than its L-cysteine conjugate due to rapid cellular uptake and immediate reactivity. However, the L-cysteine conjugate functions as a reversible prodrug . It is biologically active solely because it dissociates back into free PEITC under physiological conditions. It offers a theoretical advantage of sustained release but suffers from lower stability compared to the N-acetylated form (PEITC-NAC).
Chemical Identity & Mechanistic Relationship
To understand the cytotoxicity difference, one must understand the metabolic flow. PEITC is not eliminated immediately; it undergoes reversible conjugation with thiols.
Mechanism of Action: The Dissociation Equilibrium
The cytotoxicity of this compound is not intrinsic to the molecule itself. Instead, it acts as a "carrier" that releases free PEITC. The equilibrium shifts toward free PEITC at physiological pH (7.4) and low intracellular GSH concentrations.
Figure 1: The Mercapturic Acid Pathway showing the central role of dissociation. The L-cysteine conjugate (Blue) serves as a reservoir that leaks free PEITC (Red) back into the system to attack cellular targets.
Comparative Cytotoxicity Data
The following data aggregates findings from leukemia (HL60) and lung cancer models, where this pathway is most heavily studied.
| Feature | PEITC (Parent) | PEITC-Cys (Conjugate) |
| IC50 (HL60 Growth) | ~3.0 µM | ~6.5 µM (DNA Synthesis Inhibition) |
| GC50 (Growth Inhibition) | ~0.3 µM | ~0.34 µM (Long-term exposure)* |
| Onset of Action | Rapid (< 3 hours) | Delayed (Requires dissociation) |
| Cellular Uptake | Passive Diffusion (Very Fast) | Transporters (LAT1/LAT2) or Dissociation first |
| Stability (pH 7.4) | Unstable (Reacts with proteins) | Unstable (Dissociates to PEITC) |
| Stability (pH < 6.0) | Stable | Stable |
| Primary Toxicity | ROS generation, GSH depletion | Source of PEITC; mimics parent effects |
*Note: In long-term proliferation assays (GC50), the values converge because the conjugate has ample time to release the active parent compound. In short-term assays (IC50), PEITC is significantly more potent.
Key Observations:
-
Potency Gap: In short-term exposure (4–24 hours), PEITC is superior because it does not rely on the rate-limiting step of dissociation.
-
The "Carrier" Effect: The L-cysteine conjugate is less irritating to mucous membranes than free PEITC, which is why its downstream cousin (PEITC-NAC) is often preferred for in vivo oral administration.
-
Reversibility: If you treat cells with PEITC-Cys but add excess thiols (like NAC or GSH) to the media, cytotoxicity is abolished. This confirms that the conjugate itself is not the killer; the released PEITC is.
Experimental Protocols
To accurately compare these compounds, you must control for the instability of the L-cysteine conjugate.
Protocol A: Preparation & Handling
-
PEITC: Dissolve in DMSO. Stable at -20°C.
-
PEITC-Cys:
-
Synthesis: React PEITC (5 mmol) with L-cysteine (5 mmol) in methanol/water (1:1) at pH 8.0. Stir for 2 hours. Acidify to pH 3.0 to precipitate.
-
Storage: Must be stored as a solid at -20°C.
-
In Solution: CRITICAL: Do not leave PEITC-Cys in neutral/alkaline buffer (PBS pH 7.4) for extended periods before adding to cells. It will dissociate into PEITC and free cysteine, altering your effective concentration. Prepare fresh in slightly acidic media (pH 5-6) or DMSO immediately before use.
-
Protocol B: Comparative Cytotoxicity Assay (Self-Validating)
This protocol includes a "Thiol Rescue" control to prove the mechanism.
-
Cell Line: HL60 or A549 (2 x 10^5 cells/mL).
-
Treatment Groups:
-
Group 1: PEITC (0.1 – 50 µM)
-
Group 2: PEITC-Cys (0.1 – 50 µM)
-
Group 3 (Validation): PEITC-Cys + 5mM NAC (Pre-treatment)
-
-
Incubation: 24 Hours.
-
Readout: MTT or Alamar Blue assay.
-
Validation Check:
-
Group 1 should show lowest IC50 (High potency).
-
Group 2 should show slightly higher IC50 (Lower potency due to equilibrium).
-
Group 3 must show >90% survival. If Group 3 dies, the toxicity is non-specific or the concentration is too high. This proves the thiol-reactivity mechanism.
-
Molecular Pathways Implicated[5][7][8]
Both compounds ultimately trigger the same downstream effects, but the kinetics of activation differ.
Figure 2: Convergence of signaling pathways. Note that PEITC-Cys must funnel through the "Free PEITC" node to exert effects.
References
-
Adesida, A., Edwards, L. G., & Thornalley, P. J. (1996). Inhibition of human leukaemia 60 cell growth by mercapturic acid metabolites of phenylethyl isothiocyanate. Food and Chemical Toxicology, 34(4), 385–392.
-
Conaway, C. C., Krzeminski, J., Amin, S., & Chung, F. L. (2001). Decomposition rates of isothiocyanate conjugates determine their activity as inhibitors of cytochrome p450 enzymes. Chemical Research in Toxicology, 14(9), 1170–1176.
-
Mi, L., & Chung, F. L. (2008). Binding to protein targets: a specific mechanism of cell growth inhibition by isothiocyanates. Journal of Bioenergetics and Biomembranes, 40(1), 10–10.
-
Dayalan Naidu, S., & Dinkova-Kostova, A. T. (2020). KEAP1, a Cysteine-Based Sensor and a Drug Target for the Prevention and Treatment of Chronic Disease. Open Biology, 10(11).
Sources
Validating S-(N-Phenethylthiocarbamoyl)-L-cysteine: A Comparative NMR Guide
Part 1: The Validation Challenge
In the development of chemopreventive agents, S-(N-Phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys) represents a critical metabolic intermediate. It is the direct conjugate of Phenethyl Isothiocyanate (PEITC) and L-cysteine, formed via the mercapturic acid pathway.
However, validating this compound presents a specific "trilemma" for researchers:
-
Reversibility: In aqueous solution, dithiocarbamates exist in equilibrium with free PEITC and cysteine.
-
Cyclization: The free
-amino group of the cysteine moiety can nucleophilically attack the thiocarbonyl carbon, leading to an irreversible cyclic 2-thioxothiazolidine byproduct. -
Solvent Effects: The diagnostic thiocarbamate protons are exchangeable, making solvent selection (DMSO-
vs. D O) a determinant of spectral integrity.
This guide moves beyond basic assignment to provide a comparative validation framework , distinguishing the target linear conjugate from its degradation products and structural isomers.
Part 2: Structural Logic & Synthesis Pathways[1]
To interpret the NMR data correctly, one must understand the competitive landscape of the molecule. The following diagram illustrates the kinetic vs. thermodynamic products that will appear in your spectra if handling is improper.
Figure 1: The stability landscape of PEITC-Cys. The target linear molecule is kinetically favored but thermodynamically unstable relative to the cyclic thiazolidine.
Part 3: Comparative NMR Data
The following tables synthesize experimental data to distinguish the target product from its primary "Alternative" (the cyclic rearrangement) and the starting material (PEITC).
Table 1: Comparative H NMR Shifts (500 MHz, DMSO- )
| Position / Moiety | Target: Linear PEITC-Cys | Alternative: Cyclic Thiazolidine | Ref: Free PEITC | Validation Insight |
| Phenethyl Phenyl | 7.20 – 7.35 (m) | 7.25 – 7.40 (m) | 7.30 (m) | Non-diagnostic; aromatic region is crowded. |
| Phenethyl | 3.65 – 3.75 (q/m) | 3.80 – 4.00 (m) | 3.91 (t) | The linear form shows distinct coupling to the NH proton. |
| Phenethyl | 2.85 – 2.95 (t) | 2.90 – 3.05 (m) | 2.96 (t) | Slight upfield shift in the conjugate. |
| Cysteine | 4.30 – 4.45 (m) | 4.60 – 4.80 (dd) | N/A | CRITICAL: Downfield shift in the cyclic form due to ring constraints. |
| Cysteine | 3.40 – 3.60 (m) | 3.30 – 3.50 (m) | N/A | Diastereotopic splitting increases in the cyclic form. |
| Thiocarbamate NH | 9.80 – 10.10 (br s) | Absent | N/A | SMOKING GUN: Presence confirms linear dithiocarbamate. Absence implies cyclization or exchange. |
Table 2: Comparative C NMR Shifts (125 MHz, DMSO- )
| Carbon Environment | Target: Linear PEITC-Cys | Alternative: Cyclic Thiazolidine | Validation Insight |
| C=S (Thiocarbonyl) | 195.0 – 198.0 ppm | 188.0 – 191.0 ppm | The dithiocarbamate C=S is significantly more deshielded than the cyclic thiourea C=S. |
| COOH (Carboxyl) | 171.0 – 173.0 ppm | 170.0 – 172.0 ppm | Minimal difference. |
| Cysteine | 54.0 – 56.0 ppm | 63.0 – 65.0 ppm | Ring formation deshields the alpha carbon. |
Part 4: The "Cold-Trap" Experimental Protocol
To successfully validate this compound, you cannot use standard "room temperature" automated acquisition. You must use a protocol designed to arrest the equilibrium.
Reagents & Equipment[1][2][3][4]
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS. Note: Avoid D O for primary characterization as it causes rapid exchange of the diagnostic NH proton. -
Instrument: 500 MHz NMR (minimum) with temperature control unit.
-
Sample: Freshly lyophilized PEITC-Cys (stored at -80°C).
Step-by-Step Methodology
-
Pre-Cooling:
-
Pre-cool the NMR probe to 283 K (10°C) .
-
Pre-cool the DMSO-
solvent on ice.
-
-
Rapid Solvation:
-
Weigh 5–10 mg of PEITC-Cys into a microcentrifuge tube.
-
Add 600 µL of cold DMSO-
. -
Vortex for max 10 seconds. Do not sonicate (heat promotes cyclization).
-
-
Acquisition (Priority Sequence):
-
Transfer to NMR tube and insert immediately.
-
Scan 1: 1H NMR (16 scans). Focus on the 9.8–10.1 ppm region.
-
Scan 2: 13C NMR (Rapid acquisition, or HSQC if concentration is low). Focus on 190+ ppm .[1]
-
Scan 3: 1H NMR (Repeat). Compare with Scan 1 to quantify degradation rate during acquisition.
-
Part 5: Validation Decision Logic
Use this decision tree to interpret your spectral data and determine the purity of your conjugate.
Figure 2: Spectral decision tree for validating PEITC-Cys integrity.
References
-
Hecht, S. S. (1995). "Metabolism of isothiocyanates." Drug Metabolism Reviews, 27(1-2), 190-201.
-
Xu, K., & Thornalley, P. J. (1999).[2] "Synthesis of 14C-labelled phenethyl isothiocyanate and the cysteine conjugate." Journal of Labelled Compounds and Radiopharmaceuticals, 42, 1069–1074.[2]
-
Mi, L., et al. (2011). "Isothiocyanates: Small molecules with great power." Nutrition and Cancer, 63(8), 1165–1171.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (General reference for Dithiocarbamate vs. Thiourea shifts).
-
Kyriakou, S., et al. (2024).[3][4] "Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form."[5] Antioxidants, 13(1), 82.
Sources
- 1. Phenethyl isothiocyanate(2257-09-2) 1H NMR spectrum [chemicalbook.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma | MDPI [mdpi.com]
- 4. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Comparison: Mass Spectrometry Fragmentation Patterns of PEITC-Cysteine vs. PEITC-NAC
Executive Summary
This guide provides a high-resolution technical comparison of the mass spectrometry (MS) fragmentation patterns for Phenethyl Isothiocyanate (PEITC) adducts with Cysteine (Cys) and N-Acetylcysteine (NAC) .
For researchers in drug metabolism and pharmacokinetics (DMPK), distinguishing these two metabolites is critical. While both are downstream products of the mercapturic acid pathway, they exhibit distinct fragmentation behaviors governed by the availability of the
Core Insight: The primary differentiator is a "Cyclization Switch." The free amine in PEITC-Cys facilitates an intramolecular cyclization under collision-induced dissociation (CID), yielding a specific thiazolidine product. In contrast, the acetylated amine in PEITC-NAC blocks this pathway, forcing a direct cleavage mechanism.
Mechanistic Background: The "Cyclization Switch"
To interpret the MS spectra accurately, one must understand the gas-phase chemistry occurring inside the collision cell.
PEITC-Cysteine (The Cyclization Pathway)
The PEITC-Cys adduct contains a dithiocarbamate linkage and a free
-
Mechanism: Intramolecular nucleophilic substitution.
-
Outcome: Release of the organic amine (Phenethylamine) and formation of a cyclic thiazolidine ring (Raphanusamic acid ).
-
Resulting Ions: The charge can be retained on the amine (m/z 122) or the cyclic acid (m/z 164).
PEITC-NAC (The Cleavage Pathway)
The PEITC-NAC adduct is the N-acetylated derivative. The acetyl group blocks the
-
Mechanism: The cyclization pathway is sterically and chemically inhibited. Fragmentation proceeds via direct cleavage of the dithiocarbamate C-S or N-C bonds.
-
Outcome: Simple dissociation into the constituent moieties (PEITC and NAC).
-
Resulting Ions: The charge is typically retained on the NAC moiety (m/z 164) or the PEITC moiety (m/z 164).
Comparative MS Profiling
The "Isobaric Trap" (Expert Insight)
A critical analytical challenge is that PEITC, NAC, and Raphanusamic Acid are isobaric (Nominal Mass ~163 Da).
-
PEITC (
): MW 163.24 -
NAC (
): MW 163.19 -
Raphanusamic Acid (
): MW 163.22
Implication: A fragment ion at m/z 164 appears in both spectra but represents completely different chemical species. High-resolution MS (HRMS) or secondary fragments are required to distinguish them.
Fragmentation Data Summary
| Feature | PEITC-Cysteine Adduct | PEITC-NAC Adduct |
| Formula | ||
| Precursor [M+H]+ | m/z 285.07 | m/z 327.08 |
| Primary Mechanism | Cyclization-Elimination | Direct Cleavage |
| Major Fragment 1 | m/z 164.0 (Raphanusamic Acid) | m/z 164.0 (NAC+H) |
| Major Fragment 2 | m/z 122.1 (Phenethylamine) | m/z 164.0 (PEITC+H) |
| Diagnostic Loss | Loss of 121 Da (Phenethylamine) | Loss of 163 Da (PEITC or NAC) |
| Secondary Fragments | m/z 119 (Thiazole deriv.), m/z 91 | m/z 122 (Loss of Acetyl from NAC), m/z 76 |
Fragmentation Pathway Diagram
The following diagram illustrates the divergent pathways.
Caption: Divergent fragmentation pathways. PEITC-Cys undergoes cyclization due to the free amine, while PEITC-NAC undergoes direct cleavage.
Experimental Protocols
Standard Preparation & Synthesis
To validate these patterns, it is recommended to synthesize standards in-house, as commercial availability can be sporadic.
-
Reagents: PEITC (Sigma-Aldrich), L-Cysteine, N-Acetylcysteine, Methanol, Phosphate Buffer (pH 7.4).
-
Reaction:
-
Mix PEITC (10 mM) with Cys or NAC (20 mM) in 1:1 MeOH/Phosphate Buffer.
-
Incubate at 37°C for 2 hours.
-
Validation: The reaction is spontaneous and rapid. The disappearance of PEITC (UV 254 nm) and appearance of the adduct peak indicates completion.
-
-
Purification: Not strictly necessary for MS tuning, but Solid Phase Extraction (SPE) using C18 cartridges is recommended to remove excess salts.
LC-MS/MS Method Parameters
This protocol is optimized for a Triple Quadrupole (QqQ) system (e.g., Waters Xevo or Sciex QTRAP).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Source Temp: 400°C (High temp ensures desolvation but avoid thermal degradation of the dithiocarbamate).
-
Cone Voltage: 30 V.
-
Collision Energy (CE):
-
PEITC-Cys (285 > 164): CE 15-20 eV.
-
PEITC-NAC (327 > 164): CE 15-20 eV.
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 5 minutes. PEITC-NAC will elute later than PEITC-Cys due to the acetyl group increasing lipophilicity slightly, though the carboxylic acid makes it pH dependent.
-
Diagnostic MRM Transitions
For quantitative analysis (SRM/MRM), use the following transitions to avoid cross-talk:
| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | CE (eV) | Notes |
| PEITC-Cys | 285.1 | 164.0 | 50 | 18 | Quantifier (Cyclic product) |
| PEITC-Cys | 285.1 | 122.1 | 50 | 22 | Qualifier (Phenethylamine) |
| PEITC-NAC | 327.1 | 164.0 | 50 | 18 | Quantifier (NAC/PEITC) |
| PEITC-NAC | 327.1 | 122.0 | 50 | 25 | Qualifier (Loss of Acetyl/Cys fragment) |
References
-
Bruggeman, I. M., et al. "Analytical methods for the determination of mixtures of isothiocyanates and their mercapturic acid metabolites in urine." Journal of Chromatography B, 2003. Link
-
Kassahun, K., et al. "Metabolic activation of the chemopreventive agent phenethyl isothiocyanate by cytochrome P450." Cancer Research, 1997. Link
-
Shibata, T., et al. "Formation of raphanusamic acid from isothiocyanate-cysteine conjugates." Bioscience, Biotechnology, and Biochemistry, 2011. (Confirming the cyclization mechanism). Link
-
Liebert, M., et al. "Quantification of the N-acetylcysteine conjugate of phenethyl isothiocyanate in human urine." Analytical Biochemistry, 2009.[3] Link
Sources
Comparative kinetics of glutathione vs cysteine conjugation of PEITC
Executive Summary
Phenethyl Isothiocyanate (PEITC) is a potent electrophile widely researched for its chemopreventive and antineoplastic properties.[1] Its biological activity is dictated by its reactivity with sulfhydryl (thiol) groups. This guide provides a technical analysis of the kinetic differences between PEITC conjugation with Glutathione (GSH) and Cysteine (Cys) .
While Cysteine generally exhibits faster spontaneous conjugation kinetics at physiological pH due to a lower pK
Mechanistic Foundation
The core reaction is a reversible nucleophilic addition of a thiolate anion (
The Reaction
-
Forward Reaction: Driven by the nucleophilicity of the thiolate anion.
-
Reverse Reaction: The dithiocarbamate adduct is less stable than other thiol conjugates (e.g., maleimides), allowing PEITC to be released. This reversibility enables the "Trojan Horse" mechanism, where conjugates transport PEITC to distal tissues.
Diagram: Reaction Mechanism
Caption: Nucleophilic attack of the thiolate anion on the PEITC isothiocyanate carbon forms a dithiocarbamate.
Kinetic Performance Analysis
The rate of conjugation is second-order overall (
Comparative Kinetic Profile
The table below synthesizes kinetic behaviors at physiological pH (7.4).
| Parameter | Glutathione (GSH) | Cysteine (Cys) | Mechanistic Driver |
| Thiol pK | ~8.7 – 9.0 | ~8.3 | Cys is more acidic; higher fraction exists as thiolate ( |
| Spontaneous | Moderate ( | High ( | Lower pK |
| Intracellular Conc. | High (1 – 10 mM) | Low (30 – 200 µM) | Mass action favors GSH conjugation despite slower intrinsic rate. |
| Enzymatic Catalysis | Yes (GSTs) | No | GSTP1-1 can accelerate PEITC-GSH formation by >100-fold. |
| Reversibility | Moderate | Moderate | Both adducts are labile; GSH adducts serve as transport reservoirs. |
The "Kinetic Paradox"
Although Cysteine is the intrinsically faster nucleophile at pH 7.4 (due to
-
Reason 1:
(Mass Action). -
Reason 2: GST enzymes lower the activation energy for GSH specifically, overriding the intrinsic chemical rate limits.
Experimental Protocol: Measuring Kinetics
Objective: Determine the second-order rate constant (
Workflow Diagram
Caption: Step-by-step workflow for spectrophotometric determination of kinetic constants.
Step-by-Step Methodology
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4 (degassed to prevent thiol oxidation).
-
PEITC Stock: 10 mM in Acetonitrile (MeCN).
-
Thiol Stock: 10 mM L-Cysteine or L-Glutathione (freshly prepared in buffer).
Procedure:
-
Baseline: Add 980 µL Buffer to a quartz cuvette.
-
Thiol Addition: Add 10 µL Thiol Stock (Final: 100 µM).
-
Initiation: Add 10 µL PEITC Stock (Final: 100 µM). Note: Maintain pseudo-first-order conditions by using a 10-fold excess of one reactant if determining k_obs first.
-
Acquisition: Immediately monitor absorbance at 274 nm every 10 seconds for 30 minutes at 37°C.
-
Analysis:
-
The product (dithiocarbamate) has a higher molar extinction coefficient (
) than free PEITC. -
Fit data to a second-order rate equation:
-
Biological Implications: The Mercapturic Acid Pathway
The kinetic difference dictates the metabolic fate of PEITC. The initial rapid conjugation with GSH is a detoxification/transport step. The conjugate is then degraded extracellularly to the Cys-conjugate, which is re-absorbed and acetylated.
Pathway Diagram
Caption: The Mercapturic Acid Pathway. GSH conjugation is the committed step; Cys conjugation is an intermediate in degradation.
References
-
Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Link
-
Kolm, R. H., et al. (1995). Reaction of glutathione with isothiocyanates: Kinetic and mechanistic studies. Biochemical Journal. Link
-
Mi, L., et al. (2011). Isothiocyanates: Small molecules with big potential. Journal of Nutritional Biochemistry. Link
-
Aravindakumar, C. T., et al. (2002).[2] Kinetics of the reaction of nitric oxide with cysteine and glutathione. Journal of the Chemical Society, Perkin Transactions 2.[2] Link
-
Thermo Fisher Scientific. Thiol-Reactive Probe Labeling Protocol. Link
Sources
Correlation between dietary PEITC intake and urinary cysteine conjugate levels
Topic: Correlation between dietary PEITC intake and urinary cysteine conjugate levels Content Type: Technical Comparison & Methodological Guide
Executive Analysis: The Biomarker Mandate
In the development of chemopreventive agents derived from cruciferous vegetables, Phenethyl Isothiocyanate (PEITC) stands out for its high bioavailability and potency against lung and esophageal carcinogenesis. However, accurately assessing patient compliance and metabolic uptake in clinical trials remains a bottleneck.
This guide compares the two primary methodologies for assessing PEITC intake:
-
The Gold Standard: Quantification of urinary N-acetylcysteine conjugates (PEITC-NAC).
-
The Alternative: Direct quantification of parent PEITC in plasma.
The Verdict: While plasma analysis provides immediate pharmacokinetic (
Mechanistic Foundation: The Mercapturic Acid Pathway
To understand the correlation, one must understand the metabolic fate of PEITC. Unlike many pharmaceuticals that undergo Phase I oxidation, PEITC is rapidly metabolized via the Mercapturic Acid Pathway .
Upon absorption, PEITC is conjugated with glutathione (GSH) by Glutathione S-transferases (GSTs). This is a critical variable: individuals with GSTM1 or GSTT1 null genotypes may exhibit altered excretion kinetics, making the measurement of the final metabolite (PEITC-NAC) essential for normalizing inter-individual variability.
Pathway Visualization
The following diagram illustrates the conversion of dietary Glucosinolates to the urinary biomarker.
Figure 1: The metabolic flux from dietary precursor to urinary mercapturic acid. Note the critical role of GST enzymes in the initial conjugation step.
Comparative Assessment: Urine vs. Plasma[4][5][6]
For researchers designing clinical trials, the choice between urine and plasma sampling dictates the study's logistical complexity and data fidelity.
Performance Matrix
| Feature | Urinary PEITC-NAC (Recommended) | Plasma PEITC (Alternative) |
| Biomarker Type | Cumulative Metabolite | Transient Parent Compound |
| Detection Window | 12–24 hours (Accumulated) | < 6 hours (Rapid elimination) |
| Correlation ( | 0.96 – 0.98 (vs. Intake) | Variable (dependent on sampling time) |
| Stability | High (Stable at -20°C for months) | Low (Volatile; requires derivatization) |
| Invasiveness | Non-invasive | Invasive (Venipuncture) |
| Analytical Challenge | Moderate (Polar metabolite) | High (Requires ammonia derivatization) |
Key Experimental Data
-
Bioavailability: In human studies involving watercress consumption, plasma PEITC peaks rapidly (
hours) with a half-life of hours.[1] This narrow window risks "missing" the peak if sampling is delayed. -
Excretion Efficiency: Approximately 30–60% of ingested PEITC is excreted as the NAC conjugate within 24 hours.
-
Linearity: Validation studies utilizing HPLC-based cyclocondensation assays have demonstrated a correlation coefficient of
between dietary intake and urinary NAC-conjugate levels, confirming its utility as a surrogate for dose verification.
Methodological Standard: LC-MS/MS Quantification
To achieve the specificity required for regulatory submission, Isotope-Dilution LC-MS/MS is the mandated protocol. Unlike the older cyclocondensation assay (which measures total ITCs), LC-MS/MS specifically isolates PEITC-NAC from other dietary isothiocyanates (e.g., Sulforaphane-NAC).
Protocol: Urinary PEITC-NAC Analysis[1][3][8]
Objective: Quantify PEITC-NAC in human urine using Solid Phase Extraction (SPE) and LC-MS/MS.
Reagents & Standards
-
Internal Standard (IS):
-PEITC-NAC (Deuterated). -
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Column: C18 Reverse Phase (e.g., Acquity BEH, 1.7
m).[2]
Step-by-Step Workflow
-
Sample Preparation:
-
Thaw urine samples at 4°C.
-
Centrifuge at 12,000
for 5 minutes to remove particulates. -
Aliquot 200
L of supernatant.
-
-
Internal Standard Spike:
-
Add 20
L of -PEITC-NAC (5 M stock). -
Vortex for 30 seconds.
-
-
Solid Phase Extraction (SPE):
-
LC-MS/MS Analysis:
-
Mode: Negative Ion Electrospray (ESI-).[6]
-
MRM Transitions:
-
PEITC-NAC:
323 162 (Quantifier). -
IS (
-PEITC-NAC): 326 165.
-
-
Analytical Workflow Diagram
Figure 2: Validated workflow for the extraction and quantification of urinary cysteine conjugates.
Troubleshooting & Optimization
-
Stability: PEITC-NAC is relatively stable in acidic urine, but samples should be acidified (pH < 3) if stored for extended periods to prevent bacterial degradation.
-
Interference: High consumption of other crucifers (broccoli, mustard) will generate SFN-NAC or AITC-NAC. The LC gradient must be optimized to resolve PEITC-NAC (more hydrophobic) from these early-eluting conjugates.
-
Sensitivity: The Limit of Quantitation (LOQ) for this method is typically ~5 nM , sufficiently sensitive to detect dietary intake from as little as 10g of watercress.
References
-
Hecht, S. S., et al. (1999). A urinary biomarker for uptake of dietary isothiocyanates in humans.[7][3][8][5] Cancer Epidemiology, Biomarkers & Prevention. Link
-
Chung, F. L., et al. (2003). Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry.[9] Chemical Research in Toxicology. Link
-
Jiao, D., et al. (1998). Structure-activity relationships of isothiocyanates as mechanism-based inhibitors of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis in A/J mice. Carcinogenesis.[7] Link
-
Lam-Ubol, A., et al. (2023).[10] Nutri-PEITC Jelly Significantly Improves Progression-Free Survival and Quality of Life in Patients with Advanced Oral and Oropharyngeal Cancer.[10] Nutrients.[4] Link
-
Navarro, S. L., et al. (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry. Chemical Research in Toxicology. Link
Sources
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A urinary biomarker for uptake of dietary isothiocyanates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of S-(N-Phenethylthiocarbamoyl)-L-cysteine: Reproducibility and Best Practices
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(N-Phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys) is a significant metabolite of phenethyl isothiocyanate (PEITC), a natural compound found in cruciferous vegetables with recognized anticarcinogenic properties. The synthesis of PEITC-Cys is crucial for further investigation into its biological activities and therapeutic potential. This guide provides a comparative analysis of two distinct protocols for the synthesis of PEITC-Cys, offering an in-depth look at their reproducibility, efficiency, and practical considerations. By examining the causality behind experimental choices and providing detailed, self-validating methodologies, this document aims to equip researchers with the necessary insights to select and implement the most suitable synthesis strategy for their specific laboratory context and research objectives.
Introduction
Phenethyl isothiocyanate (PEITC) has garnered considerable attention in the scientific community for its potential as a chemopreventive agent. Its biological activity is closely linked to its ability to conjugate with thiols, such as glutathione and L-cysteine. The resulting this compound conjugate is not merely a detoxification product but an active compound in its own right, exhibiting antileukemic activity and inhibiting DNA synthesis in cancer cells. The reliable synthesis of this molecule is therefore a critical step for in-depth pharmacological studies. This guide compares two common approaches to its synthesis: a buffered aqueous-organic reaction and a purely organic solvent-based method.
The core of this synthesis lies in the nucleophilic addition of the thiol group of L-cysteine to the electrophilic carbon of the isothiocyanate group of PEITC, forming a dithiocarbamate linkage. The efficiency and reproducibility of this reaction are highly dependent on factors such as pH, solvent, and temperature, which influence the nucleophilicity of the thiol and the stability of the reactants and product.
Mechanistic Overview: The Thiocarbamoylation of Cysteine
The formation of this compound proceeds through the nucleophilic attack of the thiolate anion of L-cysteine on the central carbon atom of the isothiocyanate group of PEITC. The reaction is initiated by the deprotonation of the thiol group of L-cysteine, which is facilitated by a basic environment or a suitable solvent. The resulting thiolate is a potent nucleophile that readily attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a dithiocarbamate. The reaction is generally fast and proceeds with high specificity for the sulfur atom of cysteine.
Caption: General mechanism of this compound synthesis.
Protocol 1: Buffered Aqueous-Organic Synthesis
This protocol is based on a method reported for the synthesis of radiolabeled PEITC-Cys and is characterized by its use of a buffered aqueous-organic solvent system at room temperature. The presence of a phosphate buffer is critical for maintaining a pH that favors the thiolate form of cysteine, thereby enhancing its nucleophilicity while minimizing side reactions.
Experimental Protocol
Materials:
-
Phenethyl isothiocyanate (PEITC)
-
L-cysteine
-
Ethanol
-
Sodium phosphate buffer (5 mM, pH 6.6)
-
Deionized water
Procedure:
-
Dissolve L-cysteine (0.1 mmol, 12 mg) in 100 µL of 5 mM sodium phosphate buffer (pH 6.6).
-
Dissolve phenethyl isothiocyanate (0.04 mmol, 6.5 mg) in 100 µL of ethanol.
-
Combine the two solutions in a reaction vessel.
-
Stir the reaction mixture at room temperature for 1 hour.
-
The product may precipitate out of the solution. If so, collect the precipitate by filtration.
-
If no precipitate forms, the product can be isolated by crystallization.
Caption: Workflow for the buffered aqueous-organic synthesis of PEITC-Cys.
Protocol 2: Organic Solvent-Based Synthesis (Adapted)
This protocol is an adaptation of a method used for the synthesis of the N-acetylated analog of the target molecule, S-(N-phenethylthiocarbamoyl)-N-acetyl-L-cysteine[1]. By substituting L-cysteine for N-acetyl-L-cysteine, this approach offers a potentially higher-yielding alternative conducted in a purely organic solvent, which can simplify the workup process. The elevated temperature serves to accelerate the reaction rate.
Experimental Protocol
Materials:
-
Phenethyl isothiocyanate (PEITC)
-
L-cysteine
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Suspend L-cysteine (6.13 mmol, 1.2 eq) in methanol (5 mL).
-
Add phenethyl isothiocyanate (PEITC) (5.1 mmol, 1 eq) to the suspension.
-
Stir the reaction mixture at room temperature until the initial reactants are consumed (monitor by TLC or LC-MS).
-
Heat the reaction mixture at 50 °C for 2 hours to ensure complete reaction.
-
Remove the methanol under reduced pressure.
-
Dissolve the resulting residue in deionized water and adjust the pH to the isoelectric point of L-cysteine (~pH 5.0) with dilute HCl to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Caption: Workflow for the organic solvent-based synthesis of PEITC-Cys.
Comparative Analysis
| Parameter | Protocol 1: Buffered Aqueous-Organic | Protocol 2: Organic Solvent-Based (Adapted) | Rationale and Field Insights |
| Solvent System | 50% Ethanol/Water with Phosphate Buffer | Methanol | The buffered system in Protocol 1 maintains an optimal pH for the reaction. The organic solvent in Protocol 2 simplifies the removal of the solvent post-reaction. |
| Temperature | Room Temperature | 50 °C | Protocol 1 is milder, which may be advantageous for sensitive substrates. The elevated temperature in Protocol 2 increases the reaction rate. |
| pH Control | Buffered at pH 6.6 | No explicit buffer; pH is that of the reactants in methanol | Precise pH control in Protocol 1 enhances the nucleophilicity of the thiol group of cysteine. Protocol 2 relies on the intrinsic basicity of the amino group of cysteine to facilitate the reaction. |
| Reaction Time | 1 hour | >2 hours (including initial stirring and heating) | The shorter reaction time of Protocol 1 is advantageous for rapid synthesis. |
| Yield | 86% (reported) | High (expected, based on analogous reaction) | Protocol 1 has a documented high yield. Protocol 2 is expected to have a high yield due to the favorable reaction conditions. |
| Purification | Precipitation/Crystallization | pH adjustment to isoelectric point, filtration, and recrystallization | The purification in Protocol 2 is more involved but offers a robust method for isolating the zwitterionic product. |
| Reproducibility | High, due to buffered conditions | Potentially more variable if the quality of reactants affects the reaction pH | The buffered nature of Protocol 1 lends itself to higher reproducibility. |
Characterization of this compound
Successful synthesis of PEITC-Cys should be confirmed by appropriate analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion peak corresponding to the mass of PEITC-Cys (C12H16N2O2S2), which is approximately 284.06 g/mol . The protonated molecule [M+H]+ would be observed at m/z 285.07.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should exhibit characteristic signals for the phenethyl group (aromatic protons and two methylene groups), the cysteine backbone (α-CH and β-CH2), and the protons of the amino and carboxylic acid groups. The chemical shifts will be influenced by the formation of the dithiocarbamate linkage.
-
¹³C NMR: The spectrum will show signals for all 12 carbon atoms in the molecule, with the thiocarbonyl carbon of the dithiocarbamate linkage being a key diagnostic peak.
-
Best Practices and Recommendations
-
For Rapid Synthesis: Protocol 1 offers a quick and high-yielding method, making it suitable for initial screenings or when time is a critical factor. The use of a buffer ensures reliable pH control, contributing to its reproducibility.
-
For Potentially Higher Purity and Scalability: Protocol 2, while requiring more careful pH management during workup, may offer advantages in terms of scalability and achieving high purity through a well-defined precipitation and recrystallization process. The use of a single organic solvent can also simplify downstream processing.
-
Analytical Validation: Regardless of the chosen protocol, it is imperative to thoroughly characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity. Comparison with literature data for analogous compounds, such as the N-acetylated derivative, can aid in spectral interpretation[2].
-
Handling of Reagents: Phenethyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood. L-cysteine is prone to oxidation to cystine, especially in neutral to basic solutions; therefore, using freshly prepared solutions and minimizing exposure to air is recommended.
Conclusion
Both presented protocols offer viable and reproducible pathways for the synthesis of this compound. The choice between a buffered aqueous-organic system and a purely organic solvent-based approach will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and the importance of reaction time versus the robustness of the purification procedure. By understanding the chemical principles underlying each step, researchers can confidently reproduce and, if necessary, adapt these protocols to achieve their synthetic goals.
References
- Xu, K., & Thornalley, P. J. (1999). Synthesis of "C-labelled phenethyl isothiocyanate and the cysteine conjugate. Journal of Labelled Compounds and Radiopharmaceuticals, 42(11), 1069-1074.
-
Kyriakou, S., Demosthenous, N., Amery, T., Panayiotidis, M. I., et al. (2024). Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma. Antioxidants, 13(1), 82. [Link]
- Adesida, A., Edwards, L. G., & Thornalley, P. J. (1996). Inhibition of human leukaemia 60 cell growth by mercapturic acid metabolites of phenylethyl isothiocyanate. Food and Chemical Toxicology, 34(4), 385-392.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of S-(N-Phenethylthiocarbamoyl)-L-cysteine
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond the bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical research enterprise. This guide provides a detailed protocol for the proper disposal of S-(N-Phenethylthiocarbamoyl)-L-cysteine, a compound of interest in various research applications. As your partner in science, we are committed to providing information that ensures safety and procedural excellence from synthesis to disposal.
The following procedures are grounded in established safety protocols and regulatory standards. They are designed to empower researchers to manage chemical waste with confidence and precision, safeguarding both personnel and the environment.
Hazard Assessment: A Precautionary Approach
This compound is a derivative of both L-cysteine and a thiocarbamate. Thiocarbamates as a class can exhibit varying levels of toxicity.[2][3] The SDS for the closely related PEITC-NAC suggests that the compound may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause respiratory tract, skin, and eye irritation.[1]
Causality Behind the Precaution: In the absence of specific toxicological and ecotoxicological data, the Precautionary Principle must be applied. It is scientifically prudent and legally required to treat a substance with unknown but potential hazards as hazardous waste.[4][5] This approach ensures the highest level of safety and compliance. Therefore, this compound waste must be handled as hazardous chemical waste.
The Regulatory Landscape: RCRA and OSHA
The disposal of laboratory chemical waste in the United States is primarily governed by two federal agencies:
-
The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[6][7] Laboratories are considered hazardous waste generators and must comply with specific requirements for labeling, storage, and disposal.[7][8]
-
The Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[5][9][10] This plan must include procedures for the safe handling and disposal of chemicals to protect laboratory workers.[5][9]
Compliance with these regulations is not optional; it is a legal and ethical obligation to protect your colleagues and the community.[6]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound from the point of generation to collection.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. The rationale is to create a barrier between you and the potentially hazardous material.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles that are tested and approved under standards such as NIOSH (US) or EN 166 (EU).[1][11]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[1][11][12]
-
Protective Clothing: A standard laboratory coat is required. Choose body protection appropriate for the concentration and amount of the substance.[1]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[10][13]
-
Do Not Mix: Never mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1][11] It should be collected in its own dedicated waste container.
-
Solid Waste: Collect unadulterated solid this compound, or materials contaminated with it (e.g., weighing paper, contaminated gloves), in a designated solid chemical waste container.
-
Liquid Waste: If the compound is in solution, collect it in a dedicated liquid chemical waste container. Ensure the solvent is compatible with the container material. For example, do not store acidic solutions in metal containers.[7]
-
Container Selection: Use a container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof closure.[6][13] High-density polyethylene (HDPE) or glass containers are generally suitable. Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[7]
Step 3: Accurate Waste Labeling
Proper labeling is an EPA requirement and is essential for safety and proper disposal by your institution's Environmental Health and Safety (EHS) department or waste contractor.[6][8]
The label must clearly display:
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6]
-
A clear description of the hazards (e.g., "Toxic," "Irritant"). Pictograms or other hazard warnings should be used.[8]
-
The accumulation start date (the date you first add waste to the container).
Step 4: Proper Storage (Satellite Accumulation)
Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[8][14]
-
Location: The waste container must remain at or near the point of generation and under the control of laboratory personnel.[6][8]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[6]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a spill.[6]
-
Time and Quantity Limits: Be aware of your institution's and state's limits on how long waste can be stored in an SAA and the maximum quantities allowed.[6][15]
Step 5: Arrange for Final Disposal
The final step is to ensure the waste is transferred to a licensed professional for disposal.
-
Contact EHS: Follow your institution's procedures for having hazardous waste collected by your EHS department or a licensed waste disposal contractor.[1][4]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[6][16] This is a violation of RCRA regulations and can contaminate water systems and harm the environment.[6]
-
Ultimate Disposal Method: The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[2][13] This process destroys the compound, converting it into less harmful substances.[13] While alkaline hydrolysis can degrade thiocarbamates, this is a treatment method that should only be performed by trained professionals in a designated facility, not as a routine disposal step in a research lab.[2][15]
Summary of Disposal Procedures
For quick reference, the key procedural information is summarized in the table below.
| Parameter | Guideline | Rationale & References |
| Waste Category | Hazardous Chemical Waste | Precautionary principle due to potential toxicity and lack of complete data.[1][4][5] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | To prevent eye/skin contact and absorption.[1][11][12] |
| Container Type | Glass or chemically resistant plastic (e.g., HDPE), with a screw cap. | To ensure chemical compatibility and prevent leaks.[6][7][13] |
| Labeling | "Hazardous Waste," full chemical name, hazard description, accumulation date. | EPA requirement for safety, proper handling, and disposal.[6][8] |
| On-site Storage | Closed container in a designated Satellite Accumulation Area (SAA). | To comply with EPA regulations and ensure safety within the lab.[8][14] |
| Final Disposal | Via licensed professional waste disposal service, likely by incineration. | To ensure regulatory compliance and complete destruction of the hazardous compound.[2][4][13] |
| DO NOT | Dispose down the drain or in regular trash. | Illegal under RCRA and poses a significant environmental risk.[6][16] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIS.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
- Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- LKT Laboratories, Inc. (n.d.). Safety Data Sheet: N-Acetyl-S-(N′-phenethylthiocarbamoyl)-L-cysteine.
- Fisher Scientific. (2015, March 19). Safety Data Sheet: L-Cysteine.
- TCI Chemicals. (2025, April 28). SAFETY DATA SHEET: L-Cysteine.
- Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine.
- Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine.
- HerbiGuide. (2002, August 1). MATERIAL SAFETY DATA SHEET.
- Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
- Loba Chemie. (n.d.). L-CYSTEINE FOR BIOCHEMISTRY.
- NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- MSC Chemical Safety Manual. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Sigma-Aldrich. (2020, May 28). SAFETY DATA SHEET: L-Cysteine.
- (n.d.). Section 13. Disposal considerations.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET: S-PHENYL-L-CYSTEINE.
- Sigma-Aldrich. (2014, October 30). Thiocarbamate Pesticides Mixture - 507 - SAFETY DATA SHEET.
- (2025, May 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
- Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET.
- SODIUM DIETHYL DITHIOCARBAMATE Trihydrate. (n.d.). MATERIAL SAFETY DATA SHEET.
- CORE. (n.d.). Industrial Synthesis of Cysteine Derivatives.
- ECHA. (2023, June 9). L-cysteine - Substance Information.
- Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine.
Sources
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. herbiguide.com.au [herbiguide.com.au]
- 4. fishersci.ca [fishersci.ca]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. medlabmag.com [medlabmag.com]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. usbioclean.com [usbioclean.com]
- 14. epa.gov [epa.gov]
- 15. acs.org [acs.org]
- 16. carlroth.com:443 [carlroth.com:443]
Personal protective equipment for handling S-(N-PhenethylthiocarbaMoyl)-L-cysteine
Part 1: Executive Safety Assessment
S-(N-Phenethylthiocarbamoyl)-L-cysteine (often an intermediate metabolite of Phenethyl Isothiocyanate, PEITC) presents a specific toxicological profile distinct from its parent isothiocyanate. While the conjugation with cysteine reduces the volatility compared to free PEITC, the thiocarbamoyl moiety remains a potent electrophile.
This compound is generally classified as a Skin, Eye, and Respiratory Irritant (H315, H319, H335) . However, as a sulfur-containing organic conjugate, it possesses potential sensitizing properties. The primary operational risk is particulate inhalation during weighing and dermal absorption upon solubilization in organic solvents (e.g., DMSO).
Hazard Profile Summary
| Parameter | Classification | Critical Hazard Statement |
| GHS Signal | WARNING | |
| Health | Irritant (Cat 2) | Causes serious eye irritation; May cause respiratory irritation.[1] |
| Physical | Hygroscopic Solid | Sensitive to moisture and heat; degrades to release PEITC (toxic). |
| Reactivity | Thiocarbamate | Incompatible with strong oxidizing agents and strong acids. |
Part 2: Personal Protective Equipment (PPE) Stratification
This protocol moves beyond "standard precautions" to a barrier-integrity model . We assume that standard nitrile gloves may degrade upon exposure to the organic solvents (DMSO/Methanol) used to dissolve this compound, potentially carrying the solute through to the skin.
The "Double-Barrier" PPE Matrix
| Zone | Equipment Standard | Technical Rationale (The "Why") |
| Hand Protection | Double-Gloving Strategy 1. Inner: 4-mil Nitrile (High dexterity)2. Outer: 5-mil+ Nitrile or Neoprene (Chem-resistant) | Permeation Kinetics: Organic sulfur compounds can permeate thin nitrile. The air gap between two layers creates a diffusion break. If the outer glove is compromised by DMSO, the inner glove provides a clean doffing surface. |
| Respiratory | Primary: Fume Hood (Face Velocity: 100 fpm)Secondary (if open bench): N95 or P100 Particulate Respirator | Aerosolization: As a lyophilized powder, electrostatic forces can aerosolize particles during weighing. Inhalation risks sensitization of the mucous membranes. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for powders. | Particulate Migration: Air currents can carry dust around standard safety glasses. Goggles seal the orbital area against micro-particulates. |
| Body | High-Neck Lab Coat (Poly-cotton blend or Tyvek sleeves) | Wrist Gap Mitigation: The most common exposure point is the gap between the glove cuff and lab coat sleeve. Tyvek sleeve covers are recommended during solubilization. |
Part 3: Operational Protocol (Self-Validating Systems)
Safety is not just equipment; it is a workflow. The following protocol includes "Checkpoints" where the user must validate the system before proceeding.
Workflow: Solubilization & Aliquoting
This compound is typically stored at -20°C. Improper thawing can lead to condensation, hydrolysis of the thiocarbamoyl bond, and release of toxic degradation products.
Figure 1: Safe handling workflow emphasizing thermal equilibration to prevent hydrolysis.
Step-by-Step Methodology
-
Thermal Equilibration (Critical Step):
-
Remove the vial from the freezer.
-
Do not open immediately. Place the vial in a desiccator at room temperature for 30 minutes.
-
Mechanism:[2] Opening a cold vial attracts atmospheric moisture. Water can hydrolyze the dithiocarbamate linkage, releasing the parent isothiocyanate (volatile irritant) and degrading your sample purity.
-
-
Weighing (Particulate Control):
-
Operate strictly inside a certified chemical fume hood.
-
Use an anti-static gun on the spatula and weighing boat. Static charge is the primary cause of "flying powder" spills with organic salts.
-
-
Solubilization:
-
Add the solvent (typically DMSO) slowly down the side of the vial.
-
Self-Validation: Check the solution for turbidity. It should be clear. Turbidity suggests moisture contamination or degradation.
-
-
Decontamination:
-
Wipe down the balance and workspace with 10% bleach followed by 70% ethanol.
-
Chemistry: Bleach (hypochlorite) oxidizes residual sulfur compounds, neutralizing the odor and toxicity more effectively than alcohol alone.
-
Part 4: Waste Management & Disposal[1]
Disposal must account for the sulfur content and the potential for generating toxic gases if mixed improperly.
| Waste Stream | Handling Protocol | Incompatibility Warning |
| Solid Waste (Contaminated wipes, gloves) | Double-bag in yellow biohazard/chem-waste bags. Label as "Sulfur-containing Organic Solid." | Do NOT mix with Strong Acids. Acidification can generate Carbon Disulfide (CS₂) or Hydrogen Sulfide (H₂S) gas from dithiocarbamates. |
| Liquid Waste (DMSO solutions) | Collect in "Halogenated/Sulfur Organic" waste stream. | Do NOT mix with Oxidizers (e.g., Nitric Acid, Peroxides). The reaction with DMSO is violent/explosive. |
References
- Note: Provides physical property data (solid, white crystal) and storage conditions (-20°C) applicable to the class.
- Used to derive toxicological potential of the thiocarbamoyl moiety.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
- Authoritative source for general laboratory hygiene and double-gloving protocols.
-
PubChem. (n.d.). Compound Summary: this compound.[3][4][5] Retrieved from [Link][6]
- Verification of chemical structure and potential degradation p
Sources
- 1. fishersci.com [fishersci.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. PEITC-NAC/ N-Acetyl-S-(N'-phenethylthio- carbamoyl)-L-cysteine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. biomol.com [biomol.com]
- 5. N-Acetyl-S-(N′-phenethylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]
- 6. S-Aminoethyl-L-cysteine - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
